molecular formula C5H10O4 B583559 2-deoxy-D-[2-13C]ribose CAS No. 478511-60-3

2-deoxy-D-[2-13C]ribose

Numéro de catalogue: B583559
Numéro CAS: 478511-60-3
Poids moléculaire: 135.123
Clé InChI: ZVQAVWAHRUNNPG-XATPVYBQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-deoxy-D-[2-13C]ribose, also known as 2-deoxy-D-[2-13C]ribose, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 135.123. The purity is usually 95%.
BenchChem offers high-quality 2-deoxy-D-[2-13C]ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-deoxy-D-[2-13C]ribose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4S,5R)-(313C)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-XATPVYBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([13CH2]C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

what is the metabolic pathway of 2-deoxy-D-[2-13C]ribose in mammalian cells

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathway of 2-deoxy-D-[2-13C]ribose in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-ribose is a fundamental monosaccharide, a critical component of deoxyribonucleic acid (DNA). Its metabolism is intrinsically linked to the salvage pathways of nucleotide synthesis, providing a mechanism for cells to recycle components of DNA.[1][2][3] The use of isotopically labeled molecules, such as 2-deoxy-D-[2-13C]ribose, is a powerful technique in metabolic research. By tracing the fate of the stable isotope 13C, we can elucidate metabolic pathways, quantify fluxes, and gain a deeper understanding of cellular physiology in both healthy and diseased states.[4][5][6] This guide provides a detailed overview of the metabolic pathway of 2-deoxy-D-ribose in mammalian cells, with a specific focus on the journey of the 2-13C labeled carbon. We will explore the key enzymatic reactions, provide a robust experimental framework for tracing its metabolism, and discuss the analytical approaches for detecting the labeled metabolites.

The Metabolic Pathway of 2-deoxy-D-ribose

The metabolism of 2-deoxy-D-ribose in mammalian cells primarily proceeds through a salvage pathway that prepares it for entry into central carbon metabolism. The key steps are phosphorylation and subsequent cleavage.

Phosphorylation by Deoxyribokinase

Upon entering the cell, 2-deoxy-D-ribose is first phosphorylated at the 5' position by the enzyme deoxyribokinase (an isoform of ribokinase), utilizing ATP as the phosphate donor.[7][8][9][10] This reaction yields 2-deoxy-D-ribose-5-phosphate and ADP. This initial step is crucial as it "traps" the sugar inside the cell, preventing its efflux and committing it to further metabolism.[10]

Aldol Cleavage by Deoxyribose-Phosphate Aldolase

The resulting 2-deoxy-D-ribose-5-phosphate is then a substrate for deoxyribose-phosphate aldolase (DERA) .[11][12][13][14] This enzyme catalyzes a reversible aldol cleavage, breaking the five-carbon sugar phosphate into a two-carbon and a three-carbon fragment: acetaldehyde and glyceraldehyde-3-phosphate .[13]

When using 2-deoxy-D-[2-13C]ribose, the 13C label is specifically located at the second carbon position. Consequently, after the action of DERA, the 13C label is exclusively found in the acetaldehyde molecule , while the glyceraldehyde-3-phosphate remains unlabeled.

Fates of the Metabolic Products
  • Glyceraldehyde-3-phosphate: This three-carbon molecule is a central intermediate in glycolysis. It can be further metabolized through the glycolytic pathway to produce pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for anabolic processes.

  • [1-13C]Acetaldehyde: The 13C-labeled acetaldehyde can be oxidized by aldehyde dehydrogenase to form [1-13C]acetate . Acetate can then be activated to [1-13C]acetyl-CoA by acetyl-CoA synthetase. This labeled acetyl-CoA can then enter the TCA cycle, leading to the labeling of TCA cycle intermediates and downstream metabolites. It can also be utilized for fatty acid synthesis.

The following diagram illustrates the metabolic pathway of 2-deoxy-D-[2-13C]ribose:

Metabolic_Pathway_of_2_deoxy_D_2_13C_ribose cluster_cell Mammalian Cell 2_deoxy_D_2_13C_ribose 2-deoxy-D-[2-13C]ribose DR5P 2-deoxy-D-[2-13C]ribose-5-phosphate 2_deoxy_D_2_13C_ribose->DR5P Deoxyribokinase (ATP -> ADP) Acetaldehyde [1-13C]Acetaldehyde DR5P->Acetaldehyde Deoxyribose-Phosphate Aldolase (DERA) G3P Glyceraldehyde-3-phosphate DR5P->G3P Deoxyribose-Phosphate Aldolase (DERA) Acetate [1-13C]Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase Glycolysis Glycolysis G3P->Glycolysis Acetyl_CoA [1-13C]Acetyl-CoA Acetate->Acetyl_CoA Acetyl-CoA Synthetase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis

Caption: Metabolic fate of 2-deoxy-D-[2-13C]ribose in mammalian cells.

Experimental Design for Tracing the Metabolism of 2-deoxy-D-[2-13C]ribose

A well-designed tracer experiment is critical for obtaining reliable and interpretable results.[15][16] The following protocol outlines a general workflow for studying the metabolism of 2-deoxy-D-[2-13C]ribose in cultured mammalian cells.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture - Plate cells and allow to adhere - Grow to desired confluency Tracer_Incubation 2. Tracer Incubation - Replace media with media containing 2-deoxy-D-[2-13C]ribose - Incubate for a defined time course Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction - Aspirate media - Quench metabolism with cold solvent (e.g., 80% methanol) - Scrape cells and collect extract Tracer_Incubation->Metabolite_Extraction Sample_Preparation 4. Sample Preparation - Centrifuge to pellet debris - Evaporate solvent - Reconstitute for analysis Metabolite_Extraction->Sample_Preparation Data_Acquisition 5. Data Acquisition - Analyze by LC-MS/MS or NMR Sample_Preparation->Data_Acquisition Data_Analysis 6. Data Analysis - Identify labeled metabolites - Quantify isotopic enrichment - Map labeled carbons onto pathways Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for a 13C tracer study.

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Cell Seeding: Plate mammalian cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Administration: Prepare culture medium containing a known concentration of 2-deoxy-D-[2-13C]ribose. The optimal concentration should be determined empirically but can range from 1 to 10 mM.

  • Time Course: Incubate the cells with the labeled substrate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the 13C label into downstream metabolites.

2. Metabolite Extraction:

  • Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the culture medium and wash the cells with ice-cold saline. Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

3. Sample Preparation:

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent using a vacuum concentrator. The dried metabolite extract can be stored at -80°C. For analysis, reconstitute the extract in a solvent compatible with the analytical platform (e.g., water for LC-MS).

Analytical Techniques for 13C Detection

The analysis of 13C-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][17][18]

Mass Spectrometry (MS)
  • Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C results in a predictable mass shift in the metabolite.[19]

  • Application: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying metabolites in complex biological samples.[17][20] By tracking the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms), one can trace the flow of the label through metabolic pathways.[21] For 2-deoxy-D-[2-13C]ribose, we would expect to see an M+1 peak for acetaldehyde, acetate, and acetyl-CoA.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy detects the magnetic properties of atomic nuclei. 13C is an NMR-active nucleus, and its presence in a molecule can be directly detected.[18][22][23]

  • Application: A key advantage of NMR is its ability to determine the specific position of the 13C label within a molecule (positional isotopomer analysis).[18][24][25] This provides a high level of detail about the metabolic transformations that have occurred. For example, 13C-NMR could confirm that the label from 2-deoxy-D-[2-13C]ribose appears at the C1 position of acetate.

Data Presentation

The results of a 13C tracer study are often presented as the percentage of the metabolite pool that is labeled or the distribution of different mass isotopologues. The following table provides a hypothetical but plausible dataset from an experiment tracing the metabolism of 2-deoxy-D-[2-13C]ribose in a mammalian cell line over 24 hours.

MetaboliteTime (hours)% Labeled (M+1)
2-deoxy-D-ribose-5-phosphate 195%
498%
2499%
Acetaldehyde 185%
492%
2495%
Acetate 160%
480%
2490%
Acetyl-CoA 145%
470%
2485%
Citrate 120%
445%
2465%

This is illustrative data and actual results may vary depending on the cell type and experimental conditions.

Conclusion

Tracing the metabolism of 2-deoxy-D-[2-13C]ribose provides valuable insights into the salvage pathways of nucleotide precursors and their connection to central carbon metabolism. By understanding the enzymatic steps and employing robust experimental and analytical techniques, researchers can effectively map the flow of carbon from this deoxy sugar into key metabolic intermediates. This knowledge is fundamental for a complete understanding of cellular metabolism and can be applied to various fields, including cancer research, where metabolic alterations are a hallmark, and the development of novel therapeutic strategies.

References

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  • Springer Nature Experiments. (n.d.). 13C-based metabolic flux analysis. Retrieved from [Link]

  • Kappel, C. A., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]

  • Microbe Notes. (2023, October 12). Pentose Phosphate Pathway: Steps, Diagram, Uses. Retrieved from [Link]

  • Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribokinase. Retrieved from [Link]

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  • Rong, S. Q., et al. (2026). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. ResearchGate. Retrieved from [Link]

  • Nocon, J., et al. (2021, June 21). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers. Retrieved from [Link]

  • Bourseguin, J., et al. (2012, November 12). Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress. Journal of Experimental Medicine. Retrieved from [Link]

  • Cha, S., & Lee, Y. J. (2024, May 31). Visualizing 13 C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. ACS Publications. Retrieved from [Link]

  • Lakna. (2019, June 14). Difference Between De Novo and Salvage Pathway. Pediaa.Com. Retrieved from [Link]

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  • Jeon, S. M., et al. (n.d.). Function of the pentose phosphate pathway and its key enzyme, transketolase, in the regulation of the meiotic cell cycle in oocytes. PMC. Retrieved from [Link]

  • Kappel, C. A., et al. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ACS Publications. Retrieved from [Link]

  • Graca, R., et al. (n.d.). Studying Metabolism by NMR-Based Metabolomics. Frontiers. Retrieved from [Link]

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  • Johansson, K., et al. (2002, August 15). Structure and function of cellular deoxyribonucleoside kinases. PubMed. Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. (2017). NMR-Based Stable Isotope Tracing of Cancer Metabolism. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of nucleotide metabolism. The salvage pathway recycles.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Retrieved from [Link]

  • Li, Z., et al. (2023, October 3). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction l. RSC Publishing. Retrieved from [Link]

  • Rong, S. Q., et al. (2026, February 24). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Oxford Academic. Retrieved from [Link]

  • Thompson, M. G., et al. (n.d.). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems. Retrieved from [Link]

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  • PubChem. (n.d.). purine deoxyribonucleosides salvage. Retrieved from [Link]

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  • D'Souza, L., & D'Souza, S. (2015, April 27). Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration. MDPI. Retrieved from [Link]

  • Ni, Y., & Li, Z. (2021, August 19). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. SpringerLink. Retrieved from [Link]

  • Grankvist, K., et al. (n.d.). Profiling the metabolism of human cells by deep 13C labeling. PMC. Retrieved from [Link]

  • Koh, G., et al. (2007, March 1). Mechanism of 2-Deoxy-D-ribose-induced Damage in Pancreatic beta-cells. Diabetes & Metabolism Journal. Retrieved from [Link]

  • Koh, G., et al. (2010, March 15). 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. PubMed. Retrieved from [Link]

  • Gena, P., et al. (2018, December 15). 2-deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. PubMed. Retrieved from [Link]

  • Li, S., et al. (2021, February 5). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Retrieved from [Link]

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  • Kletsas, D., et al. (n.d.). The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption. PubMed. Retrieved from [Link]

  • TU Delft Repository. (2018, September 11). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Retrieved from [Link]

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  • ResearchGate. (n.d.). Targeted [1,2-¹³C2]-D-glucose fate associations show decreased RNA.... Retrieved from [Link]

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Sources

A Deep Dive into the Conformational Landscape of 2-deoxy-D-[2-13C]ribose in Aqueous Solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural conformation of 2-deoxy-D-ribose, a cornerstone of DNA, dictates the geometry and recognition properties of nucleic acids. Its flexibility allows for a dynamic equilibrium of various conformers in an aqueous solution. Understanding this equilibrium is paramount for the rational design of therapeutic oligonucleotides and other molecules that target DNA. This guide provides a comprehensive overview of the conformational behavior of 2-deoxy-D-ribose, with a particular focus on the application of 13C isotopic labeling at the C2 position for detailed NMR spectroscopic analysis. We will explore the underlying principles of its conformational equilibria, detail experimental protocols for its characterization, and discuss the implications of its structural preferences in the context of drug development and molecular biology.

Introduction: The Significance of 2-deoxy-D-ribose Conformation

The five-membered furanose ring of 2-deoxy-D-ribose is not planar but exists in a puckered conformation. This "sugar pucker" is a critical determinant of the overall three-dimensional structure of DNA.[1][2] The two most prevalent puckering conformations are C2'-endo and C3'-endo. In the C2'-endo conformation, the C2' atom is displaced on the same side of the furanose ring as the C5' atom and the base, a conformation predominantly found in B-form DNA. Conversely, the C3'-endo conformation, with the C3' atom displaced on the same side, is characteristic of A-form DNA and RNA.[1][3]

The equilibrium between these and other minor conformations is subtle and can be influenced by various factors, including the nature of the attached base, the surrounding solvent environment, and interactions with other molecules. This conformational flexibility is not merely a structural curiosity; it is intimately linked to the biological function and recognition of DNA. Therefore, a precise understanding of the conformational landscape of 2-deoxy-D-ribose is essential for fields ranging from molecular biology to drug discovery.

Conformational Equilibria of 2-deoxy-D-ribose

In an aqueous solution, 2-deoxy-D-ribose exists as a complex mixture of interconverting isomers. This equilibrium involves both the anomeric forms (α and β) and different ring puckering conformations.

Anomeric Equilibrium

The anomeric carbon (C1') can adopt two stereochemical orientations, designated as α and β. This gives rise to α- and β-anomers, which are in a dynamic equilibrium in solution. While computational studies in the gas phase suggest a preference for the α-pyranose form, experimental and theoretical investigations in aqueous solution indicate that the α- and β-pyranose forms are the dominant species.[4][5] A non-negligible population of the open-chain form may also be present.[5]

Furanose Ring Puckering: The Pseudorotation Concept

The conformation of the five-membered furanose ring is best described by the concept of pseudorotation. This model describes the continuous puckering of the ring through a series of twist (T) and envelope (E) conformations. The two most stable and biologically relevant conformations are the C2'-endo (South) and C3'-endo (North) puckers.[3] The energy barrier between these conformations is relatively low, allowing for rapid interconversion.[6] This dynamic puckering motion is a key feature of deoxyribose flexibility.[7][8]

Elucidating Conformation with 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. The use of 13C isotopic labeling, particularly at the C2 position of 2-deoxy-D-ribose, significantly enhances the sensitivity and resolution of NMR experiments, providing detailed insights into the conformational equilibrium.[9][10]

Why 13C Labeling at the C2 Position?

The C2' carbon is at the heart of the conformational flexibility of the deoxyribose ring. Its chemical shift and coupling constants are highly sensitive to the sugar pucker. By selectively enriching the C2 position with the NMR-active 13C isotope, we can:

  • Increase Signal Intensity: The natural abundance of 13C is only 1.1%, making it difficult to obtain high-quality spectra for complex biomolecules. 13C enrichment dramatically improves the signal-to-noise ratio.

  • Simplify Spectral Analysis: Selective labeling simplifies complex spectra, allowing for unambiguous assignment of the C2' resonance.

  • Access Key Conformational Parameters: The analysis of one-bond and three-bond 1H-13C coupling constants involving C2' provides quantitative information about the populations of different conformers.

Experimental Workflow for NMR Analysis

The following diagram outlines the typical workflow for studying the conformation of 2-deoxy-D-[2-13C]ribose in aqueous solution using NMR spectroscopy.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample 2-deoxy-D-[2-13C]ribose Dissolution Dissolve in D2O Sample->Dissolution NMR_Exp 1D 1H & 13C NMR 2D HSQC, HMBC Dissolution->NMR_Exp Assignment Spectral Assignment NMR_Exp->Assignment Coupling Measure Coupling Constants (J-coupling) Assignment->Coupling Pop_Calc Calculate Conformer Populations Coupling->Pop_Calc Model Develop Conformational Model Pop_Calc->Model

Figure 1. Experimental workflow for NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve a known quantity of 2-deoxy-D-[2-13C]ribose in high-purity deuterium oxide (D2O). The concentration will depend on the sensitivity of the NMR spectrometer, but typically ranges from 1 to 10 mM.

    • Lyophilize the sample and redissolve in D2O two to three times to ensure complete exchange of labile protons with deuterium.

    • Transfer the final solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) 1H NMR spectrum to assess sample purity and concentration.

    • Acquire a 1D 13C NMR spectrum. The enriched C2' signal will be significantly more intense than the natural abundance signals of the other carbons.

    • Acquire two-dimensional (2D) heteronuclear correlation spectra, such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign the 1H and 13C resonances of the sugar.

  • Data Analysis and Interpretation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon signals for both the α and β anomers.

    • Measure the values of key three-bond Karplus coupling constants, particularly ³J(H1'-C2') and ³J(H3'-C2').

    • Utilize the measured coupling constants in the Karplus equation to determine the dihedral angles and, subsequently, the populations of the C2'-endo and C3'-endo conformers for each anomer.

Quantitative Conformational Analysis

The power of using 13C-labeled 2-deoxyribose lies in the ability to quantitatively determine the populations of different conformers.

Anomeric Ratio

The ratio of the α and β anomers can be directly determined from the integration of their respective well-resolved signals in the 1H or 13C NMR spectra.

Ring Pucker Populations

The populations of the C2'-endo (South) and C3'-endo (North) conformers can be estimated from the vicinal proton-proton coupling constants, particularly J(H1',H2') and J(H3',H4'). The relationship between these coupling constants and the pseudorotational phase angle allows for a quantitative determination of the conformational equilibrium.

The following table summarizes typical conformational data for 2-deoxy-D-ribose in aqueous solution.

ConformerPopulation (%)Key NMR Parameters
α-anomer ~40-45%
C2'-endo~60-70%Larger J(H1',H2'), Smaller J(H3',H4')
C3'-endo~30-40%Smaller J(H1',H2'), Larger J(H3',H4')
β-anomer ~55-60%
C2'-endo~70-80%Larger J(H1',H2'), Smaller J(H3',H4')
C3'-endo~20-30%Smaller J(H1',H2'), Larger J(H3',H4')

Table 1. Representative conformational populations of 2-deoxy-D-ribose in aqueous solution.

The conformational equilibria of 2-deoxy-D-ribose can be visualized as follows:

G alpha_C2 C2'-endo alpha_C3 C3'-endo alpha_C2->alpha_C3 Equilibrium beta_C2 C2'-endo Anomeric_Equilibrium Anomeric Equilibrium alpha_C2->Anomeric_Equilibrium beta_C3 C3'-endo beta_C2->beta_C3 Equilibrium Anomeric_Equilibrium->beta_C2

Figure 2. Conformational equilibria of 2-deoxy-D-ribose.

Implications for Drug Development and Research

A thorough understanding of the conformational preferences of 2-deoxy-D-ribose has significant implications for various scientific disciplines:

  • Rational Drug Design: The design of antisense oligonucleotides and other DNA-targeting drugs relies on precise structural complementarity. Knowledge of the preferred sugar pucker can guide the design of modified nucleotides that lock the sugar in a specific conformation, thereby enhancing binding affinity and specificity.

  • Understanding DNA Recognition: The conformational flexibility of the deoxyribose backbone plays a crucial role in how proteins, enzymes, and other molecules recognize and interact with DNA.

  • Force Field Development: Experimental data on the conformational equilibrium of 2-deoxy-D-ribose is essential for the development and validation of accurate molecular mechanics force fields used in computational simulations of nucleic acids.

Conclusion

The structural conformation of 2-deoxy-D-ribose in aqueous solution is a dynamic equilibrium of multiple interconverting species. The application of 13C isotopic labeling at the C2 position, coupled with advanced NMR spectroscopic techniques, provides a powerful tool for the quantitative characterization of this complex conformational landscape. The insights gained from such studies are invaluable for researchers, scientists, and drug development professionals working to understand and manipulate the structure and function of DNA.

References

  • Bose, B., & Serianni, A. S. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 139(16), 5897–5906. [Link]

  • Levy, G. C., & Craik, D. J. (1982). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Nucleic Acids Research, 10(19), 6067–6083. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2014). NMR structure analysis of uniformly 13C-labeled carbohydrates. Magnetic Resonance in Chemistry, 52(6), 263–270. [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Glycoscience (pp. 101-137). Springer, Berlin, Heidelberg. [Link]

  • Amiel, C., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 8, 753549. [Link]

  • Emilia, M., et al. (2013). Carbohydrates in the gas phase: conformational preference of D-ribose and 2-deoxy-D-ribose. Physical Chemistry Chemical Physics, 15(46), 20216-20227. [Link]

  • Emilia, M., et al. (2013). Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases. The Journal of Physical Chemistry B, 117(49), 15615-15625. [Link]

  • The Fundamentals of Biochemistry. DNA Architecture: Sugar Conformations. [Link]

  • Hobartner, C. (2026). Critical structural perturbations of ribozyme active sites induced by 2′-O-methylation commonly used in structural studies. Nucleic Acids Research. [Link]

  • The ring pucker in free ribose and deoxyribose. (2025, January 13). Chemistry Stack Exchange. [Link]

  • Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. Glen Report 35-16. [Link]

  • Demaison, J., & Vogt, N. (2016). The equilibrium molecular structures of 2-deoxyribose and fructose by the semiex

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An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of 2-deoxy-D-[2-13C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-D-ribose is a cornerstone of molecular biology, forming the backbone of deoxyribonucleic acid (DNA).[1] Its isotopically labeled form, 2-deoxy-D-[2-13C]ribose, serves as an invaluable tool in a multitude of research applications, from metabolic flux analysis to the elucidation of drug metabolism pathways.[2] The integrity of this molecule is paramount for the accuracy and reproducibility of such studies. This guide, therefore, provides a comprehensive overview of the chemical stability of 2-deoxy-D-[2-13C]ribose, detailing its degradation pathways under various conditions and offering robust protocols for its handling, storage, and analysis.

The introduction of a single ¹³C atom at the C-2 position is not expected to significantly alter the inherent chemical stability of the 2-deoxy-D-ribose molecule. The principles governing the stability and degradation of the unlabeled compound are directly applicable to its ¹³C-labeled counterpart.

I. Fundamental Chemical Properties and Stability

2-deoxy-D-ribose is a deoxypentose monosaccharide that exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose hemiacetal forms in aqueous solution.[1] The absence of a hydroxyl group at the C-2 position, in contrast to ribose, renders DNA significantly more stable than RNA, particularly against alkaline hydrolysis.[3]

Key Factors Influencing Stability:

  • pH: The stability of 2-deoxy-D-ribose is highly pH-dependent. Both acidic and alkaline conditions can catalyze its degradation.

  • Temperature: Elevated temperatures accelerate the rates of all degradation reactions.

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) or other oxidizing agents can lead to oxidative degradation of the sugar moiety.

  • Metal Ions: Certain metal ions, such as Fe(II) and Fe(III), can catalyze the formation of ROS and promote oxidative degradation.[4]

II. Degradation Pathways

The degradation of 2-deoxy-D-[2-13C]ribose can proceed through several distinct pathways, primarily driven by acid-catalyzed, base-catalyzed, and oxidative mechanisms.

A. Acid-Catalyzed Degradation

Under acidic conditions and elevated temperatures, 2-deoxy-D-ribose, like other pentoses, undergoes dehydration to form furfural. The reaction proceeds through a series of protonation, enolization, and elimination steps.

cluster_0 Acid-Catalyzed Degradation A 2-deoxy-D-[2-13C]ribose (cyclic forms) B Open-chain form A->B Equilibrium C Protonated open-chain form B->C + H+ D Enol intermediate C->D Enolization E Dehydrated intermediate D->E - H2O F Furfural E->F - 2H2O

Acid-Catalyzed Degradation of 2-deoxy-D-ribose
B. Base-Catalyzed Degradation

In alkaline solutions, 2-deoxy-D-ribose can undergo a series of reactions initiated by the deprotonation of a hydroxyl group. These include enolization, isomerization, and fragmentation reactions. The primary pathway involves the formation of an enediol intermediate, which can lead to a complex mixture of degradation products.

cluster_1 Base-Catalyzed Degradation G 2-deoxy-D-[2-13C]ribose H Enolate ion G->H + OH- I Enediol intermediate H->I Rearrangement J Isomerization & Fragmentation Products I->J Further reactions

Base-Catalyzed Degradation of 2-deoxy-D-ribose
C. Oxidative Degradation

Oxidative degradation of 2-deoxy-D-ribose is of significant biological relevance as it is a key mechanism of DNA damage by reactive oxygen species. In vitro, this can be initiated by hydroxyl radicals (•OH), often generated via the Fenton reaction. This process leads to a variety of oxidation products, including malondialdehyde (MDA), which is a commonly measured marker of oxidative stress.[5]

cluster_2 Oxidative Degradation K 2-deoxy-D-[2-13C]ribose L Sugar radical K->L + •OH M Peroxyl radical L->M + O2 N Oxidation Products (e.g., Malondialdehyde) M->N Rearrangement & Fragmentation

Oxidative Degradation of 2-deoxy-D-ribose

III. Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][6] The goal is to achieve a target degradation of 5-20%.[1]

A. Forced Degradation Workflow

cluster_3 Forced Degradation Workflow P1 Prepare stock solution of 2-deoxy-D-[2-13C]ribose P2 Expose aliquots to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) P1->P2 P3 Withdraw samples at defined time points P2->P3 P4 Neutralize/quench reactions P3->P4 P5 Analyze samples by HPLC-UV/MS P4->P5 P6 Characterize degradation products (MS/MS, NMR) P5->P6 P7 Determine degradation kinetics P5->P7

Forced Degradation Experimental Workflow
B. Recommended Stress Conditions
Stress ConditionReagent/ConditionTypical Concentration/TemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M1 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M1 - 24 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%1 - 24 hours
Thermal Dry Heat or in Solution60°C - 80°C24 - 72 hours
Photolytic UV and Visible LightICH Q1B guidelinesAs required
C. Analytical Methodology

1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent 2-deoxy-D-[2-13C]ribose from its degradation products.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugars.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of buffer (e.g., ammonium formate) is a common starting point.

  • Detection: UV detection at a low wavelength (e.g., 195-210 nm) can be used, although refractive index (RI) or evaporative light scattering detection (ELSD) are more universal for carbohydrates. Mass spectrometry (MS) provides mass information for peak identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The presence of the ¹³C label at the C-2 position will result in a distinct signal in the ¹³C NMR spectrum and will cause splitting of adjacent proton signals in the ¹H NMR spectrum, aiding in spectral assignment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the complete structure of unknown degradation products.

IV. Isotopic Stability and Kinetic Isotope Effects

The ¹³C label in 2-deoxy-D-[2-13C]ribose is covalently bonded within the carbon skeleton and is therefore not susceptible to exchange under typical experimental conditions.

A kinetic isotope effect (KIE) may be observed if the ¹³C-labeled carbon is directly involved in a bond-breaking or bond-forming step in the rate-determining step of a reaction. For the degradation pathways of 2-deoxy-D-ribose, the C-2 position is not typically the primary site of bond cleavage in the initial, rate-limiting steps of acid- or base-catalyzed degradation. Therefore, any ¹³C KIE is expected to be negligible and should not significantly alter the degradation kinetics compared to the unlabeled compound.

V. Storage and Handling

To ensure the long-term stability of 2-deoxy-D-[2-13C]ribose, the following storage and handling procedures are recommended:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Aqueous Solutions: Prepare fresh solutions for use whenever possible. If storage is necessary, filter-sterilize the solution, aliquot into single-use vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended to be stored for more than one day.

VI. Conclusion

This technical guide provides a comprehensive framework for understanding and managing the chemical stability of 2-deoxy-D-[2-13C]ribose. By understanding its degradation pathways and implementing robust analytical and handling protocols, researchers can ensure the integrity of this critical research tool, leading to more reliable and reproducible scientific outcomes.

References

  • Alkaline hydrolysis kinetics modeling of bagasse pentosan dissolution. BioResources. (2013).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. PMC. (2021).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Reevaluation of the 2-deoxyribose assay for determination of free radical form
  • Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. White Rose eTheses Online.
  • Synthesis of 2-deoxy-beta-D-ribose 1-phosphate, NMR comparison and its enzymatic activity for structural elucidation of synthetic alpha-isomer. PubMed. (2003).
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancre
  • 2-Deoxy-D-ribose Powder and Its Main Applic
  • 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum. ChemicalBook.
  • 2-deoxy-D-Ribose - PRODUCT INFORM
  • 2-deoxy-D-Ribose 97 533-67-5. Sigma-Aldrich.
  • 2-deoxy-D-ribose-5-phosphate aldolase (DERA)
  • Development of forced degradation and stability indic
  • Inhibition of the radical degradation of 2-deoxy-D-ribose sugar.
  • Mechanism of 2-Deoxy-D-ribose-induced Damage in Pancreatic beta-cells. Diabetes & Metabolism Journal. (2007).
  • Method for producing 2-deoxy-l-ribose.
  • TLC of Oxidation Products of D-Ribose and 2-Deoxy-Dribose after...
  • HOW TO APPROACH A FORCED DEGRAD

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13C NMR reference chemical shifts for 2-deoxy-D-[2-13C]ribose characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2-Deoxy-D-ribose is the foundational monosaccharide of the DNA backbone. In advanced structural biology, metabolic flux analysis, and the synthesis of labeled nucleoside analogs, 2-deoxy-D-[2-13C]ribose serves as a critical isotopic tracer. The selective 13C enrichment at the C2 position provides a massive signal-to-noise enhancement, making it an ideal spectroscopic probe for monitoring the complex mutarotation equilibrium of the sugar in aqueous environments.

Unlike rigid synthetic small molecules, 2-deoxy-D-ribose in aqueous solution (D₂O) is not a single static entity. It exists as a dynamic thermodynamic equilibrium of four cyclic hemiacetal isomers (α/β-pyranoses and α/β-furanoses) mediated by a transient open-chain aldehyde intermediate.

The Causality of Isomer Distribution: The pyranose forms dominate the equilibrium (~90% total) due to the reduced ring strain of the six-membered chair conformation compared to the five-membered furanose envelope. The β-pyranose is the most abundant (~55%) because the anomeric hydroxyl group prefers the equatorial position, minimizing 1,3-diaxial steric clashes. However, the anomeric effect partially counterbalances this steric preference, stabilizing a significant α-pyranose population (~35%). The furanose forms, despite being the biologically relevant configuration found in DNA, represent only ~10% of the free sugar in solution ().

Isomerization cluster_pyranose Pyranose Forms (6-membered) cluster_furanose Furanose Forms (5-membered) OpenChain Open-Chain Aldehyde (< 0.1%) AlphaPyr α-Pyranose (~35%) OpenChain->AlphaPyr C1-C5 cyclization BetaPyr β-Pyranose (~55%) OpenChain->BetaPyr C1-C5 cyclization AlphaFur α-Furanose (~5%) OpenChain->AlphaFur C1-C4 cyclization BetaFur β-Furanose (~5%) OpenChain->BetaFur C1-C4 cyclization

Conformational equilibrium pathways of 2-deoxy-D-ribose in aqueous solution.

13C NMR Chemical Shift Reference Data

When analyzing 2-deoxy-D-[2-13C]ribose, the C2 carbon is the primary diagnostic reporter. The chemical shift of C2 is highly sensitive to the ring size (pyranose vs. furanose) due to differences in the shielding tensor induced by ring strain and the spatial proximity of the anomeric oxygen ().

  • Pyranose C2 shifts (~35.4 - 35.8 ppm): The less strained six-membered ring allows the C2 methylene to reside in a standard chair conformation, resulting in a relatively shielded electronic environment.

  • Furanose C2 shifts (~41.5 - 42.4 ppm): The five-membered ring forces the C2 carbon into a more eclipsed, strained conformation (envelope/twist), deshielding the nucleus and pushing the resonance downfield by approximately 6-7 ppm.

Table 1: 13C NMR Chemical Shifts of 2-Deoxy-D-ribose Isomers in D₂O
IsomerC1 (ppm)C2 (ppm) [Labeled] C3 (ppm)C4 (ppm)C5 (ppm)Equilibrium %
β-Pyranose 94.435.8 68.068.463.7~55%
α-Pyranose 92.135.4 68.368.964.0~35%
β-Furanose 101.541.5 72.186.563.1~5%
α-Furanose 97.442.4 71.885.661.9~5%

(Note: Chemical shifts are referenced to DSS at 0.0 ppm in D₂O at 298 K. In the [2-13C] labeled compound, the C2 signal will dominate the spectrum. Corresponding ¹J_CC scalar couplings will be visible on adjacent C1 and C3 carbons if they are measured at natural abundance).

Experimental Protocols: Self-Validating NMR Workflow

To achieve reproducible, quantitative characterization of 2-deoxy-D-[2-13C]ribose, the NMR acquisition must be rigorously calibrated. Because the C2 carbon is a methylene (-CH₂-), its longitudinal relaxation time (T₁) requires a sufficient delay for quantitative integration. Furthermore, proton decoupling must be managed to prevent the Nuclear Overhauser Effect (NOE) from distorting the integrals of the four isomers.

Workflow Prep Sample Prep (10-20 mg in D2O) Eq Equilibration (≥2 hrs at 298 K) Prep->Eq Acq NMR Acquisition (Inverse-gated 1H dec.) Eq->Acq Proc Data Processing (Zero-fill, FT, Phase) Acq->Proc Quant Isomer Quantification (C2 Integration) Proc->Quant

Self-validating experimental workflow for quantitative 13C NMR analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Referencing

  • Action: Dissolve 10–20 mg of 2-deoxy-D-[2-13C]ribose in 600 µL of deuterium oxide (D₂O, 99.9% D). Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Causality: D₂O provides the necessary lock signal and prevents the massive H₂O solvent peak from interfering with the ¹H decoupling channel. DSS is the gold-standard internal reference for aqueous NMR, setting the precise 0.0 ppm baseline required for distinguishing the closely spaced C2 pyranose peaks (35.4 vs 35.8 ppm).

Step 2: Thermodynamic Equilibration

  • Action: Incubate the NMR tube at 298 K (25 °C) for a minimum of 2 hours prior to acquisition.

  • Causality: Crystalline 2-deoxy-D-ribose exists predominantly in the β-pyranose form in the solid state. Dissolving the crystal initiates mutarotation. Acquiring data before thermodynamic equilibrium is reached will yield skewed, non-reproducible isomer ratios that fail validation.

Step 3: Inverse-Gated 13C NMR Acquisition

  • Action: Acquire the 1D 13C spectrum using an inverse-gated ¹H decoupling pulse sequence (e.g., zgig on Bruker systems). Set the relaxation delay (D1) to ≥ 10 seconds.

  • Causality: Standard continuous decoupling generates an NOE, which artificially enhances 13C signals. Because the four isomers have slightly different local geometries and tumbling rates, their NOE enhancements will differ, destroying quantitative accuracy. Inverse-gated decoupling turns on the decoupler only during acquisition, suppressing the NOE. The long D1 delay ensures complete T₁ relaxation of the C2 methylene carbon between scans.

Step 4: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0–2.0 Hz before Fourier transformation. Phase and baseline correct the spectrum manually.

  • Causality: LB improves the signal-to-noise ratio, which is critical for accurately integrating the minor furanose peaks (~5% abundance) against the baseline.

Data Interpretation & System Validation

This protocol is designed as a self-validating system . Because the [2-13C] label ensures that the C2 signals are the only dominant peaks in the spectrum, you can directly validate both your sample preparation and your NMR parameters through integration.

  • Mass Balance Validation: Integrate the four distinct C2 peaks (35.4, 35.8, 41.5, and 42.4 ppm). The sum of these four integrals must equal exactly 100% of the labeled sugar pool.

  • Thermodynamic Validation: If the sample has reached true thermodynamic equilibrium and the D1 delay was sufficient, the integration ratio of β-pyranose : α-pyranose : β-furanose : α-furanose will consistently measure approximately 55 : 35 : 5 : 5 ().

Failure Matrix: If the β-pyranose integral is >60%, the sample has not fully equilibrated from its solid state. If the ratio is correct but the absolute signal-to-noise of the furanose peaks is poor, the D1 delay was likely too short, causing differential saturation of the minor isomers.

References

  • Price, N. E., et al. "Chemical and structural characterization of interstrand cross-links formed between abasic sites and adenine residues in duplex DNA." Nucleic Acids Research.[Link]

  • Sychrovský, V., et al. "Density Functional Study of Ribose and Deoxyribose Chemical Shifts." The Journal of Physical Chemistry B.[Link]

  • Saladino, R., et al. "Proton irradiation: a key to the challenge of N-glycosidic bond formation in a prebiotic context." Scientific Reports.[Link]

cellular uptake and transport mechanisms for 2-deoxy-D-[2-13C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms for 2-deoxy-D-[2-¹³C]ribose

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the cellular uptake and transport mechanisms of 2-deoxy-D-ribose, with a specific focus on its isotopically labeled form, 2-deoxy-D-[2-¹³C]ribose. We will delve into the primary transport systems involved, the experimental methodologies used to elucidate these pathways, and the practical implications for research in areas such as cancer metabolism and drug development.

Introduction: The Significance of 2-deoxy-D-ribose in Cellular Metabolism

2-deoxy-D-ribose is a naturally occurring deoxy sugar that plays a crucial role as a precursor for the synthesis of DNA. Unlike D-ribose, which is the sugar component of RNA, 2-deoxy-D-ribose lacks a hydroxyl group at the 2' position. This seemingly minor structural difference has profound implications for its metabolic fate and transport across the cell membrane.

The labeled isotope, 2-deoxy-D-[2-¹³C]ribose, is an invaluable tool for metabolic flux analysis. By tracing the incorporation of the ¹³C label into various metabolic intermediates and ultimately into DNA, researchers can gain quantitative insights into the activity of the pentose phosphate pathway (PPP) and nucleotide salvage pathways. This is particularly relevant in cancer research, where altered glucose and nucleotide metabolism are hallmarks of malignant transformation.

Primary Transport Mechanisms: A Tale of Two Transporter Families

The cellular uptake of 2-deoxy-D-ribose is not mediated by a single, dedicated transporter. Instead, it opportunistically utilizes two major classes of membrane transport proteins: the facilitative glucose transporters (GLUTs) and the equilibrative nucleoside transporters (ENTs).

The Role of Facilitative Glucose Transporters (GLUTs)

The GLUT family of proteins (encoded by the SLC2A gene family) are the primary mediators of glucose uptake in most mammalian cells. While their affinity for glucose is high, several GLUT isoforms have been shown to transport 2-deoxy-D-glucose, a close structural analog of 2-deoxy-D-ribose. Emerging evidence suggests that 2-deoxy-D-ribose is also a substrate for these transporters, albeit with different kinetics.

The transport of 2-deoxy-D-ribose via GLUTs is a process of facilitative diffusion, driven by the concentration gradient of the sugar across the plasma membrane. This process does not require metabolic energy in the form of ATP.

GLUT_Transport cluster_membrane Plasma Membrane GLUT GLUT Transporter Substrate Binding Site Intracellular 2-deoxy-D-ribose (Intracellular) GLUT->Intracellular Translocation & Release Extracellular 2-deoxy-D-ribose (Extracellular) Extracellular->GLUT:f1 Binding

Caption: Facilitative diffusion of 2-deoxy-D-ribose via GLUT transporters.

The Contribution of Equilibrative Nucleoside Transporters (ENTs)

The ENTs (encoded by the SLC29A gene family) are bidirectional transporters responsible for the transport of purine and pyrimidine nucleosides across the cell membrane. Given the structural similarity of 2-deoxy-D-ribose to the deoxyribose moiety of deoxynucleosides, it is not surprising that ENTs also contribute to its uptake.

ENT-mediated transport is also a form of facilitative diffusion. The relative contribution of GLUTs versus ENTs to the overall uptake of 2-deoxy-D-ribose can vary significantly depending on the cell type and the expression levels of the respective transporters.

Experimental Protocols for Studying 2-deoxy-D-ribose Uptake

A multi-faceted experimental approach is required to accurately characterize the cellular uptake and transport of 2-deoxy-D-[2-¹³C]ribose. The following protocols outline key methodologies for dissecting the contributions of different transporter families.

Protocol: Competitive Inhibition Assay to Differentiate Transporter Contribution

This protocol utilizes specific inhibitors of GLUT and ENT transporters to determine their relative roles in 2-deoxy-D-ribose uptake.

Materials:

  • Cultured cells of interest

  • 2-deoxy-D-[2-¹³C]ribose

  • Phloretin (a potent inhibitor of GLUTs)

  • Dipyridamole (a potent inhibitor of ENTs)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Pre-incubation with Inhibitors:

    • Treat one set of wells with a known concentration of phloretin (e.g., 50 µM) for 30 minutes.

    • Treat a second set of wells with a known concentration of dipyridamole (e.g., 10 µM) for 30 minutes.

    • A third set of wells will serve as the untreated control.

  • Initiation of Uptake: Add 2-deoxy-D-[2-¹³C]ribose to all wells at a final concentration of 100 µM and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to remove extracellular label.

  • Cell Lysis and Metabolite Extraction: Lyse the cells and extract intracellular metabolites.

  • LC-MS Analysis: Quantify the intracellular concentration of 2-deoxy-D-[2-¹³C]ribose using LC-MS.

  • Data Analysis: Compare the uptake of 2-deoxy-D-[2-¹³C]ribose in the inhibitor-treated cells to the control cells. A significant reduction in uptake in the presence of phloretin indicates a major role for GLUTs, while a reduction with dipyridamole points to the involvement of ENTs.

Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment (30 min) cluster_uptake Uptake Assay cluster_analysis Analysis A Seed Cells B Grow to Confluency A->B C1 Control (No Inhibitor) B->C1 C2 Phloretin (GLUT inhibitor) B->C2 C3 Dipyridamole (ENT inhibitor) B->C3 D Add 2-deoxy-D-[2-13C]ribose (5-10 min) C1->D C2->D C3->D E Wash with Ice-Cold PBS D->E F Cell Lysis & Metabolite Extraction E->F G LC-MS Quantification F->G H Compare Uptake Rates G->H

Caption: Workflow for the competitive inhibition assay.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for 2-deoxy-D-ribose transport via GLUT1 and ENT1, the most ubiquitously expressed isoforms of their respective families. This data is for illustrative purposes and actual values will vary depending on the cell type and experimental conditions.

TransporterSubstrateK_m (mM)V_max (pmol/min/mg protein)
GLUT1 2-deoxy-D-ribose5.21500
ENT1 2-deoxy-D-ribose2.8850

Note: A lower K_m value indicates a higher affinity of the transporter for the substrate.

Conclusion and Future Directions

The cellular uptake of 2-deoxy-D-[2-¹³C]ribose is a complex process mediated by both GLUT and ENT transporter families. Understanding the relative contributions of these transporters in different cell types is critical for the accurate interpretation of metabolic flux data obtained using this valuable isotopic tracer. Future research should focus on the development of more specific inhibitors for different GLUT and ENT isoforms to further dissect their individual roles in 2-deoxy-D-ribose transport. Additionally, investigating the regulation of these transporters in response to metabolic stress and disease states will provide further insights into their physiological significance.

References

  • Title: The SLC2A (GLUT) family of membrane transporters. Source: Molecular Aspects of Medicine URL: [Link]

  • Title: Structure and function of the human glucose transporters. Source: Biological Procedures Online URL: [Link]

  • Title: The SLC29 family of nucleoside transporters. Source: Molecular Aspects of Medicine URL: [Link]

  • Title: Equilibrative nucleoside transporters (ENTs). Source: Pflügers Archiv - European Journal of Physiology URL: [Link]

role of 2-deoxy-D-[2-13C]ribose in de novo nucleotide biosynthesis

Author: BenchChem Technical Support Team. Date: April 2026

Deciphering Nucleotide Metabolism: The Role of 2-Deoxy-D-[2-13C]ribose as an Orthogonal Probe in De Novo Biosynthesis Interrogation

Executive Summary

Understanding the flux of deoxyribonucleoside triphosphates (dNTPs) is critical for oncology, virology, and drug development. However, quantifying the exact contribution of the de novo nucleotide biosynthesis pathway is historically challenging due to the simultaneous activity of the salvage pathway. This technical guide details the strategic application of 2-deoxy-D-[2-13C]ribose—not as a natural intermediate of the de novo pathway, but as a highly specific isotopic tracer. By exploiting this compound in Stable Isotope-Resolved Metabolomics (SIRM), researchers can decouple salvage from de novo fluxes, creating a self-validating mathematical model of cellular nucleotide metabolism.

The Biochemical Paradigm: Resolving the De Novo vs. Salvage Dichotomy

To utilize isotopic tracers effectively, one must first understand the biochemical architecture of nucleotide synthesis. The de novo pathway does not utilize free deoxyribose. Instead, it synthesizes ribonucleotides from ribose-5-phosphate (derived from the Pentose Phosphate Pathway), which are subsequently reduced to deoxyribonucleotides by the enzyme Ribonucleotide Reductase (RNR)[1].

Conversely, the salvage pathway recycles free nucleobases and deoxypentoses directly into the dNTP pool[2].

The Causality of Experimental Choice: Why use 2-deoxy-D-[2-13C]ribose to study the de novo pathway? Because it acts as an orthogonal metabolic probe. By introducing this specific isotopologue into the culture medium, it exclusively feeds the salvage pathway. This allows researchers to measure the isotope dilution: the ratio of unlabeled dNTPs (originating exclusively from de novo RNR activity) to M+1 labeled dNTPs (originating from the salvage tracer). This mathematical decoupling isolates the de novo flux without the need for toxic radiometric assays or pharmacological RNR inhibitors[2].

Mechanistic Tracing: The Fate of 2-Deoxy-D-[2-13C]ribose

Upon cellular entry, 2-deoxy-D-[2-13C]ribose undergoes rapid phosphorylation by deoxyribokinase to form 2-deoxy-D-[2-13C]ribose-5-phosphate. It is then converted to the 1-phosphate analog via phosphopentomutase. This activated sugar condenses with free nucleobases via enzymes such as thymidine phosphorylase (TP) or purine nucleoside phosphorylase (PNP) to form labeled deoxynucleosides, which are subsequently phosphorylated into the dNTP pool.

Because the 13C label is precisely located at the C2 position, the resulting dNTPs exhibit a characteristic +1.0033 Da mass shift (the M+1 isotopologue)[3]. This highly specific mass signature prevents signal overlap with naturally occurring 13C isotopes, provided high-resolution mass spectrometry (HRMS) and proper background subtraction algorithms are employed.

MetabolicPathway Glucose Glucose (Unlabeled) Primary Carbon Source PPP Pentose Phosphate Pathway (PPP) Glucose->PPP R5P Ribose-5-Phosphate PPP->R5P PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) R5P->PRPP rNTP Ribonucleotides (NTPs) PRPP->rNTP RNR Ribonucleotide Reductase (RNR) rNTP->RNR Reduction dNTP_denovo Unlabeled dNTPs (De Novo Pathway) RNR->dNTP_denovo DNA DNA Polymerization (Isotope Dilution Node) dNTP_denovo->DNA M+0 Deoxyribose 2-Deoxy-D-[2-13C]ribose (Exogenous Tracer) Salvage Salvage Pathway (Deoxyribokinase / TP / PNP) Deoxyribose->Salvage dNTP_salvage [13C]-Labeled dNTPs (Salvage Pathway) Salvage->dNTP_salvage dNTP_salvage->DNA M+1

Fig 1: Orthogonal tracing of de novo vs. salvage nucleotide biosynthesis pathways.

Experimental Protocol: Dual-Pathway Fluxomics Workflow

To ensure trustworthiness, the protocol described below is designed as a self-validating system . By utilizing a dual-tracer approach—[U-12C]glucose (feeding the de novo pathway) and 2-deoxy-D-[2-13C]ribose (feeding the salvage pathway)—the system validates itself via mass balance. Any newly synthesized dNTP molecule must originate from one of these two sources; thus, the sum of their fractional contributions must equal 100% of the newly synthesized pool.

Step 1: Cell Culture and Isotope Spiking

  • Action : Seed target cells in media containing dialyzed Fetal Bovine Serum (FBS).

  • Causality : Dialyzed FBS removes exogenous, unlabeled nucleosides that would otherwise unpredictably dilute the salvage pool and skew flux calculations.

  • Action : Supplement media with 10 mM [U-12C]glucose and 1 mM 2-deoxy-D-[2-13C]ribose. Incubate for defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Causality : Time-course sampling is required to capture dynamic steady-state turnover and differentiate newly synthesized dNTPs from the pre-existing unlabeled baseline[4].

Step 2: Rapid Metabolic Quenching

  • Action : Rapidly wash cells with ice-cold PBS, then immediately apply pre-chilled (-80°C) 80% methanol.

  • Causality : Intracellular nucleotide pools have extremely rapid turnover rates (on the order of seconds). Failure to quench metabolism instantaneously results in artifactual ATP/dNTP depletion and inaccurate flux measurements.

Step 3: Metabolite Extraction

  • Action : Perform liquid-liquid extraction using a methanol:acetonitrile:water (2:2:1, v/v/v) solvent system. Centrifuge at 15,000 x g for 15 min at 4°C, and lyophilize the aqueous supernatant.

  • Causality : This specific solvent ratio efficiently precipitates proteins and lipids while partitioning the highly polar dNTPs entirely into the aqueous phase, maximizing recovery.

Step 4: LC-MS/MS Analysis

  • Action : Reconstitute the lyophilized pellet in the mobile phase and analyze using a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a Q-TOF or Triple Quadrupole mass spectrometer.

  • Causality : Standard reversed-phase (C18) columns fail to retain highly polar nucleotides. HILIC provides the necessary chromatographic retention and peak resolution for accurate isotopologue quantification[3].

Workflow Step1 1. Cell Culture Media + 2-Deoxy-D-[2-13C]ribose Step2 2. Metabolic Quenching Cold Methanol (-80°C) Step1->Step2 Step3 3. Metabolite Extraction Liquid-Liquid (LLE) Step2->Step3 Step4 4. LC-MS/MS Analysis HILIC Chromatography Step3->Step4 Step5 5. Isotopologue Deconvolution M+0 vs M+1 Ratio Step4->Step5

Fig 2: SIRM workflow for quantifying nucleotide biosynthesis using 13C-deoxyribose.

Data Presentation & Quantitative Modeling

The integration of 2-deoxy-D-[2-13C]ribose yields predictable mass shifts. The table below summarizes the exact theoretical monoisotopic masses for the M+0 (de novo) and M+1 (salvage) dNTP pools in negative ion mode ([M-H]⁻).

MetaboliteFormula (M+0)M+0 m/z (De Novo)Formula (M+1)M+1 m/z (Salvage)
dATP C₁₀H₁₆N₅O₁₂P₃489.9932C₉[13C]H₁₆N₅O₁₂P₃490.9965
dGTP C₁₀H₁₆N₅O₁₃P₃505.9881C₉[13C]H₁₆N₅O₁₃P₃506.9914
dCTP C₉H₁₆N₃O₁₃P₃465.9823C₈[13C]H₁₆N₃O₁₃P₃466.9856
dTTP C₁₀H₁₇N₂O₁₄P₃480.9819C₉[13C]H₁₇N₂O₁₄P₃481.9853

Data Processing Note: Raw MS intensities must be corrected for natural isotopic abundance (e.g., the natural ~1.1% 13C contribution from the nucleobase and phosphate backbone) using standard deconvolution matrices before calculating the de novo fractional synthesis rate.

Conclusion

The use of 2-deoxy-D-[2-13C]ribose represents a paradigm shift in nucleotide fluxomics. By acting as a highly specific, orthogonal probe for the salvage pathway, it allows researchers to mathematically isolate and quantify de novo nucleotide biosynthesis. When combined with rigorous quenching protocols and HILIC-MS/MS analysis, this self-validating methodology provides unprecedented insights into the metabolic dependencies of proliferating cells.

References

  • Stable Isotope Resolved Metabolomics Analysis of Ribonucleotide and RNA Metabolism in Human Lung Cancer Cells . nih.gov. 4

  • Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications . oup.com. 3

  • Regulation of mammalian nucleotide metabolism and biosynthesis . nih.gov. 1

  • Measuring DNA . acs.org. 2

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Chemical Synthesis of 2'-Deoxy-[2-¹³C]-nucleosides

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable isotope-labeled nucleosides are indispensable tools in modern biomedical research, particularly for nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure, dynamics, and interactions of nucleic acids and their protein complexes.[1][2][3] This application note provides a comprehensive guide and a detailed experimental protocol for the chemical synthesis of 2'-deoxy-[2-¹³C]-nucleosides, using 2'-deoxy-[2-¹³C]-uridine as a representative example. The synthetic strategy is built upon the robust and widely adopted Vorbrüggen glycosylation method.[4] We delve into the critical strategic considerations, including protecting group selection and the mechanism of the key C-N bond formation. The protocol is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from the labeled precursor, 2-deoxy-D-[2-¹³C]ribose, to the final purified product, complete with characterization and purification guidelines.

Introduction: The Significance of ¹³C-Labeled Nucleosides

The site-specific incorporation of ¹³C-labeled nucleosides into DNA and RNA oligonucleotides is a powerful technique that significantly enhances the capabilities of NMR spectroscopy for studying nucleic acid biology.[5][6][7] By introducing a ¹³C label at a specific position, such as the 2'-carbon of the deoxyribose ring, researchers can:

  • Simplify Complex Spectra: Isotopic labeling helps to resolve spectral overlap in large biomolecules, which is a common challenge in ¹H-NMR.[6][8]

  • Facilitate Resonance Assignment: The ¹³C label serves as a unique spectroscopic probe, making the assignment of specific atoms within a large molecule more straightforward.[5]

  • Probe Structure and Dynamics: NMR parameters involving the ¹³C nucleus, such as chemical shifts and coupling constants, are sensitive to the local conformation and dynamics of the sugar pucker and the overall nucleic acid structure.[5]

  • Study Molecular Interactions: Labeled nucleosides are instrumental in mapping the binding sites and understanding the conformational changes that occur when nucleic acids interact with proteins, drugs, or other ligands.

The chemical synthesis of these labeled compounds offers the flexibility to introduce isotopes at virtually any desired position, a level of control not always possible with enzymatic or biological methods.[1] This guide focuses on a reliable chemical pathway starting from the commercially available 2-deoxy-D-[2-¹³C]ribose.

The Synthetic Strategy: A Three-Pillar Approach

The synthesis of 2'-deoxynucleosides from a sugar precursor is a well-established process in organic chemistry. Our strategy relies on three foundational pillars: selective protection, stereocontrolled glycosylation, and efficient deprotection.

G Start 2-deoxy-D-[2-13C]ribose P1 Pillar 1: Hydroxyl Protection Start->P1 Introduce protecting groups (e.g., Toluoyl) P2 Pillar 2: Glycosylation P1->P2 Activate anomeric center & couple with silylated nucleobase P3 Pillar 3: Deprotection P2->P3 Remove protecting groups End Final Product: 2'-deoxy-[2-13C]-uridine P3->End

Caption: Overall workflow for the synthesis of ¹³C-labeled nucleosides.

Pillar 1: The Critical Role of Protecting Groups

A carbohydrate like 2-deoxyribose has multiple hydroxyl groups (at the 3' and 5' positions) that are chemically similar. To ensure that the subsequent glycosylation reaction occurs specifically at the anomeric (C1') position, these other hydroxyls must be temporarily masked. This is the role of protecting groups.[9][10]

Causality Behind Experimental Choice: We select acyl-type protecting groups, specifically the p-toluoyl (Tol) group. The reasons for this choice are:

  • Stability: Toluoyl groups are robust and stable to the Lewis acid conditions used in the glycosylation step.[9]

  • Crystallinity: They often impart crystallinity to the intermediates, which can simplify purification by recrystallization.

  • Neighboring Group Participation: The ester carbonyl at the C3' position can, in some cases, influence the stereochemical outcome of the glycosylation, favoring the formation of the desired β-anomer.

  • Clean Removal: They are readily removed under mild basic conditions (e.g., sodium methoxide) that do not compromise the integrity of the final nucleoside.[11]

Pillar 2: The Vorbrüggen Glycosylation for C-N Bond Formation

The cornerstone of this synthesis is the formation of the glycosidic bond between the C1' of the sugar and the N1 of the pyrimidine base. The Vorbrüggen glycosylation is a highly reliable and stereoselective method for this transformation.[4]

The Mechanism:

  • Nucleobase Activation: The nucleobase (e.g., uracil) is first silylated, typically with hexamethyldisilazane (HMDS). This increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atom.

  • Sugar Activation: The protected deoxyribose is converted into a reactive glycosyl donor. A common approach is to generate a glycosyl halide, such as a 1-chloro derivative, at the anomeric center.

  • Lewis Acid Catalysis: In the presence of a Lewis acid (e.g., SnCl₄ or TMSOTf), the glycosyl donor forms a reactive oxocarbenium ion intermediate.[12]

  • Nucleophilic Attack: The silylated nucleobase attacks the oxocarbenium ion. The reaction generally proceeds with high stereoselectivity to yield the β-anomer, which is the stereoisomer found in natural DNA.[4][12]

Detailed Experimental Protocol: Synthesis of 2'-deoxy-[2-¹³C]-uridine

This protocol details the synthesis from 2-deoxy-D-[2-¹³C]ribose. All reactions should be performed in a fume hood using anhydrous solvents unless otherwise specified.

Materials and Reagents
ReagentSupplierNotes
2-deoxy-D-[2-¹³C]riboseCambridge IsotopeStarting material
Pyridine, anhydrousSigma-AldrichStore over molecular sieves
p-Toluoyl chloride (TolCl)Sigma-Aldrich
Dichloromethane (DCM), anhydrousSigma-Aldrich
Hydrogen Chloride (HCl) in diethyl etherSigma-Aldrich2.0 M solution
UracilSigma-Aldrich
Hexamethyldisilazane (HMDS)Sigma-Aldrich
Ammonium SulfateSigma-AldrichCatalyst for silylation
Acetonitrile (ACN), anhydrousSigma-Aldrich
Tin(IV) chloride (SnCl₄)Sigma-Aldrich1.0 M solution in DCM
Sodium Methoxide (NaOMe)Sigma-Aldrich0.5 M solution in Methanol
Methanol (MeOH)Fisher Scientific
Ethyl Acetate (EtOAc)Fisher ScientificFor chromatography
HexanesFisher ScientificFor chromatography
Silica GelSiliCycle230-400 mesh for column chromatography
Synthetic Scheme

Caption: Reaction scheme for the synthesis of 2'-deoxy-[2-¹³C]-uridine.

Step 1: Preparation of 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-[2-¹³C]ribofuranose (Hoffer's Chlorosugar)
  • Rationale: This two-part step first protects the 3' and 5' hydroxyls and then converts the anomeric hydroxyl into a good leaving group (chloride), activating the sugar for glycosylation.

  • Protection:

    • Suspend 2-deoxy-D-[2-¹³C]ribose (1.0 g, ~7.4 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under an argon atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add p-toluoyl chloride (2.1 mL, ~15.5 mmol, 2.1 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench the reaction by slowly adding cold water (5 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,5-di-O-p-toluoyl intermediate. This is often used directly in the next step without further purification.

  • Activation (Chlorination):

    • Dissolve the crude protected sugar in anhydrous dichloromethane (DCM, 25 mL).

    • Cool the solution to 0 °C.

    • Saturate the solution with dry HCl gas for 10 minutes, or add a pre-made solution of HCl in diethyl ether (2.0 M, ~1.2 equiv) and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once complete, evaporate the solvent and excess HCl under reduced pressure (co-evaporate with toluene if necessary) to yield the crude 1-chloro sugar as a foam or syrup. This product is moisture-sensitive and should be used immediately in the next step.

Step 2: Preparation of 2,4-bis(trimethylsilyloxy)pyrimidine (Silylated Uracil)
  • Rationale: Silylation increases the nucleophilicity of the uracil N1 atom and improves its solubility in the reaction solvent.

  • In a flask equipped with a reflux condenser, suspend uracil (0.9 g, ~8.0 mmol) and a catalytic amount of ammonium sulfate (~20 mg) in hexamethyldisilazane (HMDS, 10 mL).

  • Heat the mixture to reflux (~125 °C) under an argon atmosphere for 4-6 hours, or until the solution becomes clear.

  • Remove the excess HMDS under reduced pressure to obtain the silylated uracil as an oil or low-melting solid. Use immediately.

Step 3: Glycosylation to form 1-(3,5-di-O-p-toluoyl-2-deoxy-D-[2-¹³C]ribofuranosyl)uracil
  • Rationale: This is the key bond-forming step, coupling the activated sugar with the activated base to form the protected nucleoside.

  • Under an argon atmosphere, dissolve the crude chlorosugar from Step 1 and the silylated uracil from Step 2 in anhydrous acetonitrile (30 mL).

  • Cool the solution to 0 °C.

  • Add tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 8.1 mL, ~8.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated NaHCO₃ solution (50 mL) and stir vigorously for 15 minutes.

  • Extract with DCM (3 x 40 mL).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to isolate the protected nucleoside.

Step 4: Deprotection to Yield 2'-deoxy-[2-¹³C]-uridine
  • Rationale: The final step removes the toluoyl protecting groups to reveal the target nucleoside.

  • Dissolve the purified protected nucleoside from Step 3 in methanol (20 mL).

  • Add sodium methoxide (0.5 M in MeOH, ~1.5 equiv per protecting group, so ~4.0 equiv total).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺ form) resin until the pH is ~7.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and evaporate the solvent to dryness.

Step 5: Final Purification and Characterization
  • Rationale: High purity is essential for subsequent applications. HPLC is the gold standard for purifying nucleosides, while NMR and MS confirm the identity and isotopic incorporation.[13][14]

  • Purification:

    • Dissolve the crude product from Step 4 in a minimal amount of water/methanol.

    • Purify using reverse-phase HPLC (e.g., on a C18 column) with a water/acetonitrile gradient.[13][14]

    • Collect the fractions containing the product peak (monitor at 260 nm).

    • Lyophilize the pure fractions to obtain 2'-deoxy-[2-¹³C]-uridine as a white solid.

  • Characterization:

    • ¹H NMR: Confirm the structure and stereochemistry (β-anomer).

    • ¹³C NMR: Observe a large, enhanced signal for the C2' carbon, confirming the position of the isotopic label. The absence of significant ¹³C-¹³C coupling confirms isotopic purity at other positions.[8]

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact molecular weight, which will be +1 Da compared to the unlabeled compound.

StepTypical Reaction TimeTypical YieldKey Analytical Checkpoint
1. Protection/Activation14-20 hours>90% (crude)TLC
2. Silylation4-6 hoursQuantitativeVisual (clear solution)
3. Glycosylation12-18 hours60-80%TLC, ¹H NMR of crude
4. Deprotection2-4 hours>90%TLC
5. HPLC Purification-70-90%Analytical HPLC
Overall Yield - 35-55% HRMS, ¹³C NMR

Conclusion and Field Insights

This protocol presents a reliable and reproducible method for the synthesis of 2'-deoxy-[2-¹³C]-nucleosides. The choice of a robust protecting group strategy combined with the stereoselective Vorbrüggen glycosylation ensures a high-yielding pathway to the desired β-anomer. While this guide uses uridine as an example, the principles are directly applicable to other nucleobases, with the caveat that bases with exocyclic amino groups (A, G, C) will require an additional protection step (e.g., benzoylation) prior to silylation and glycosylation.[9] Successful synthesis and purification will provide researchers with high-purity, site-specifically labeled reagents essential for advanced NMR studies of nucleic acid structure and function.

References

  • ResearchGate. (n.d.). Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF. Retrieved from [Link]

  • Le, H. V., & Schlegel, P. F. (2005). Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. PMC. Retrieved from [Link]

  • Fiala, R., & Williamson, J. R. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. Retrieved from [Link]

  • Sekine, M., et al. (2002). Synthesis of [5'-13C]Ribonucleosides and 2'-Deoxy[5'-13C]ribonucleosides. ACS Publications. Retrieved from [Link]

  • Thakur, C. S., & Dayie, T. K. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PMC. Retrieved from [Link]

  • Loh, W., & Ward, D. E. (2014). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. PMC. Retrieved from [Link]

  • Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Serianni, A. S., & Kline, P. C. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed. Retrieved from [Link]

  • Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]

  • Wang, D., et al. (2021). Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro-l-uridine Nucleic Acids. ACS Publications. Retrieved from [Link]

  • Sekine, M., et al. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed. Retrieved from [Link]

  • Ruan, B., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. PMC. Retrieved from [Link]

  • Le, H. V., et al. (2006). Short, synthetic and selectively 13 C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Oxford Academic. Retrieved from [Link]

  • Karikó, K., et al. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Oxford Academic. Retrieved from [Link]

  • Serianni, A. S., & Kline, P. C. (2012). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Taylor & Francis. Retrieved from [Link]

  • Plana, D., & Galan, M. C. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Publishing. Retrieved from [Link]

  • SciSpace. (n.d.). Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Deoxyuridine. Retrieved from [Link]

  • Martin, D. J. (2004). Synthesis of the Phosphoramidite Derivatives of 2'-Deoxy-2'-C-α-methylcytidine and 2'-Deoxy-2'-C-α-hydroxymethylcytidine: Analogues for Chemical Dissection of RNA's 2'-Hydroxyl Group. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation | Request PDF. Retrieved from [Link]

Sources

Application Note: Site-Specific Incorporation of 2-deoxy-D-[2-13C]ribose into Synthetic Oligonucleotides for Advanced Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stable isotope labeling of oligonucleotides is a powerful technique for investigating their three-dimensional structure, dynamics, and interactions with other molecules.[1][2][3] This application note provides a detailed guide for the site-specific incorporation of 2-deoxy-D-[2-13C]ribose into synthetic oligonucleotides. We present a comprehensive workflow encompassing the chemical synthesis of the labeled phosphoramidite building block, its integration into automated solid-phase oligonucleotide synthesis, and the subsequent purification and analytical validation of the final labeled product. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for in-depth NMR spectroscopic and mass spectrometric analyses of nucleic acids.

Introduction: The Rationale for Site-Specific Isotopic Labeling

The function of DNA and RNA oligonucleotides is intrinsically linked to their three-dimensional structure and conformational dynamics. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating these properties at an atomic level.[2][3][4][5] However, the inherent complexity of oligonucleotide spectra, arising from the large number of magnetically active nuclei, often presents a significant challenge to unambiguous data interpretation.

Site-specific isotopic labeling, particularly with 13C, offers a robust solution to this challenge. By introducing a 13C label at a specific position within the oligonucleotide, such as the 2'-position of the deoxyribose sugar, researchers can:

  • Simplify Complex NMR Spectra: The 13C label serves as a unique spectroscopic probe, allowing for the selective observation of signals from the labeled site and its immediate vicinity.[2][6] This simplifies crowded spectral regions and facilitates resonance assignment.

  • Enhance Signal Sensitivity: Isotopic enrichment can significantly enhance the signal-to-noise ratio in NMR experiments, enabling the study of larger and more complex oligonucleotide systems.[2]

  • Probe Local Conformation and Dynamics: The chemical shift and relaxation properties of the 13C nucleus are highly sensitive to the local chemical environment and molecular motion, providing valuable insights into the conformational dynamics of the sugar-phosphate backbone.

  • Facilitate Mass Spectrometry Analysis: The mass shift introduced by the 13C label provides a clear signature for the labeled oligonucleotide, aiding in its identification and quantification in complex mixtures.[4][7][8]

This guide focuses on the incorporation of 2-deoxy-D-[2-13C]ribose, a modification that directly probes the deoxyribose sugar puckering and backbone conformation, which are critical determinants of oligonucleotide structure and function.

Workflow Overview: From Labeled Monomer to Purified Oligonucleotide

The successful incorporation of a 13C-labeled sugar into a synthetic oligonucleotide is a multi-step process that demands precision at each stage. The overall workflow is depicted below.

Workflow cluster_synthesis Monomer Synthesis cluster_oligo Oligonucleotide Synthesis cluster_analysis Purification & Analysis A 2-deoxy-D-[2-13C]ribose B Protection & Phosphitylation A->B Chemical Synthesis C [2-13C]d-Ribose Phosphoramidite B->C Yields Amidite D Solid-Phase Synthesis C->D Incorporate into Synthesizer E Cleavage & Deprotection D->E Automated Cycle F Crude Labeled Oligo E->F Release from Support G HPLC Purification F->G H Purified Labeled Oligo G->H I QC: MS & NMR H->I J Validated Product I->J

Figure 1: Overall experimental workflow for the incorporation of 2-deoxy-D-[2-13C]ribose.

Synthesis of 2-deoxy-D-[2-13C]ribose Phosphoramidite

The cornerstone of this entire process is the availability of the 13C-labeled nucleoside phosphoramidite. While commercially available from specialized vendors, understanding the synthetic route is crucial for troubleshooting and custom applications. The synthesis generally involves the preparation of a suitably protected 2-deoxy-D-[2-13C]ribose derivative followed by phosphitylation.

3.1. General Synthetic Considerations

The synthesis of nucleoside analogues for phosphoramidite chemistry requires careful protection of reactive functional groups to ensure the desired coupling reactions during oligonucleotide synthesis.[9][10][11][12][13] The choice of protecting groups is critical and must be compatible with the subsequent steps of solid-phase synthesis and final deprotection.

3.2. Example Synthetic Route

A plausible synthetic route starting from a commercially available 13C-labeled precursor is outlined below. This is a generalized scheme, and specific reagents and conditions may vary.

  • Starting Material: Commercially available 2-deoxy-D-[2-13C]ribose.

  • Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the sugar are typically protected with acid-labile groups such as dimethoxytrityl (DMT) for the 5'-hydroxyl and a base-labile group for the 3'-hydroxyl.

  • Introduction of the Nucleobase: The desired nucleobase (e.g., thymine, cytosine, adenine, or guanine) with its own set of protecting groups is coupled to the anomeric carbon of the protected sugar.

  • Phosphitylation: The final step is the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of the 2-deoxy-D-[2-13C]ribose phosphoramidite into the growing oligonucleotide chain is achieved using standard automated solid-phase synthesis based on phosphoramidite chemistry.[14][15][16] This method allows for the precise, stepwise addition of nucleotides to a growing chain anchored to a solid support.[14]

4.1. The Phosphoramidite Cycle

The synthesis proceeds in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.

Phosphoramidite_Cycle cluster_info Key Steps Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Adds Amidite Oxidation 4. Oxidation Capping->Oxidation Blocks Failures Oxidation->Detritylation Stabilizes Linkage info1 Detritylation: Acidic removal of the 5'-DMT group. info2 Coupling: Reaction of the free 5'-OH with the activated phosphoramidite. info3 Capping: Acetylation of unreacted 5'-OH groups to prevent failure sequence elongation. info4 Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

Sources

solid-state NMR techniques for DNA labeled with 2-deoxy-D-[2-13C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide to Solid-State NMR of DNA with 2-deoxy-D-[2-13C]ribose Labeling

Introduction: Pinpointing DNA Conformation and Interaction

Deoxyribonucleic acid (DNA) is not a static molecule; its conformational dynamics and interactions with proteins, drugs, and other ligands are central to its biological function. While X-ray crystallography provides high-resolution snapshots of DNA structures, it is often limited to crystalline states. Solid-state NMR (ssNMR) spectroscopy has emerged as a powerful technique for studying non-crystalline, insoluble, or large biomolecular assemblies at atomic resolution.[1][2] A key challenge in NMR of nucleic acids, however, is the inherent spectral complexity and resonance overlap arising from the limited number of unique building blocks.[2][3]

Site-specific isotopic labeling is a powerful strategy to overcome these limitations.[4][5] By introducing a ¹³C label at a single, strategic position, we can simplify spectra and create a unique spectroscopic probe to ask highly specific questions about molecular structure and dynamics. Labeling the C2' position of the deoxyribose sugar is particularly insightful. The chemical shift of the C2' carbon is highly sensitive to the sugar pucker conformation, a critical determinant of whether DNA adopts an A-form, B-form, or other structure. Furthermore, the C2' position serves as an ideal anchor point for measuring precise internuclear distances to neighboring atoms within the DNA or to bound ligands, providing crucial restraints for high-resolution structure determination.

This guide provides a comprehensive overview and detailed protocols for utilizing 2-deoxy-D-[2-¹³C]ribose labeled DNA in solid-state NMR studies. It is designed for researchers in structural biology and drug development seeking to leverage this precise labeling strategy to elucidate the structure and dynamics of DNA complexes.

Part I: Sample Preparation - The Foundation of High-Quality ssNMR Data

The quality of the final ssNMR spectrum is critically dependent on the initial sample preparation. This process involves the chemical synthesis of the labeled DNA and its careful preparation into a hydrated, homogeneous state suitable for packing into an MAS rotor.

Section 1.1: Synthesis and Incorporation of 2-deoxy-D-[2-¹³C]ribose

The journey begins with the synthesis of the labeled phosphoramidite building block, which is then incorporated into the desired DNA oligonucleotide using standard automated solid-phase synthesis.

  • Labeled Phosphoramidite Synthesis : The synthesis of atom-specifically ¹³C-modified DNA phosphoramidites is a specialized chemical process.[4][6] While detailed organic synthesis is beyond the scope of this guide, the general approach involves starting with a precursor like 2-deoxy-D-ribose and introducing the ¹³C label at the C2 position. This labeled sugar is then converted into a protected phosphoramidite building block compatible with standard DNA synthesizers. Commercially available custom synthesis services are also an option.

  • Solid-Phase DNA Synthesis : Once the 2-deoxy-D-[2-¹³C]ribose phosphoramidite is obtained, it can be incorporated at any desired position within a DNA sequence using a standard automated DNA synthesizer.[4] The coupling yields for labeled amidites are typically high and comparable to their unlabeled counterparts.[4]

  • Purification and Verification : After synthesis, the DNA oligonucleotide is cleaved from the solid support, deprotected, and purified, typically by HPLC. The final product's purity and the successful incorporation of the label should be verified by mass spectrometry and preliminary NMR or other analytical techniques.

Section 1.2: Preparation of the Solid-State NMR Sample

Creating a hydrated, homogeneous sample is crucial for achieving narrow linewidths and high sensitivity in ssNMR spectra.[2]

Protocol 1: DNA Sample Hydration and Rotor Packing

  • Objective : To prepare a hydrated DNA pellet for ssNMR analysis.

  • Materials :

    • Purified, lyophilized 2-¹³C labeled DNA (~1-5 mg for a 3.2 mm rotor)

    • High-purity water (Milli-Q or equivalent)

    • Ethanol (ACS grade or higher)

    • Microcentrifuge tubes

    • Solid-state NMR rotor (e.g., 3.2 mm zirconia rotor) with packing tools

    • Benchtop centrifuge

  • Methodology :

    • Dissolution : Dissolve the lyophilized DNA in a minimal amount of high-purity water inside a microcentrifuge tube. The goal is to create a concentrated, viscous solution.

    • Precipitation : Slowly add ethanol to the DNA solution to precipitate the DNA. This process helps to create a uniform, hydrated state. The solution should become cloudy as the DNA precipitates.

    • Pelleting : Centrifuge the sample at high speed (e.g., >14,000 x g) for 20-30 minutes to form a tight pellet.

    • Supernatant Removal : Carefully decant or pipette off the supernatant, leaving the hydrated DNA pellet.

    • Rotor Packing : Using specialized packing tools, carefully transfer the DNA pellet from the microcentrifuge tube into the ssNMR rotor. It is critical to pack the sample tightly and evenly to ensure balanced spinning at high magic-angle spinning (MAS) rates.[1]

    • Sealing : Securely seal the rotor with its cap. Ensure the rotor is clean on the outside before inserting it into the NMR probe.

Workflow for Sample Generation and Preparation

G cluster_0 Synthesis & Purification cluster_1 ssNMR Sample Preparation cluster_2 NMR Analysis chemsynth Chemical Synthesis of 2-deoxy-D-[2-13C]ribose Phosphoramidite sps Solid-Phase DNA Synthesis chemsynth->sps Incorporate labeled building block purify HPLC Purification & Verification sps->purify Cleave & Deprotect hydrate Hydration & Ethanol Precipitation purify->hydrate Lyophilized DNA pack Pack into MAS Rotor hydrate->pack ssnmr Solid-State NMR Experiments pack->ssnmr Prepared Sample

Caption: From chemical synthesis to a packed rotor ready for analysis.

Part II: Solid-State NMR Experimental Protocols

With a well-prepared sample, a suite of ssNMR experiments can be performed to extract structural and dynamic information centered on the 2'-¹³C label. Experiments are typically performed on a spectrometer equipped for solids, operating at moderate to high magnetic fields.[1]

Section 2.1: Foundational Experiments - Verification and Assignment

The first step is always to verify the sample and make initial resonance assignments.

Protocol 2: 1D ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS)

  • Purpose : To obtain a basic ¹³C spectrum of the solid sample. This experiment confirms the presence of the ¹³C label, assesses overall spectral quality (linewidths), and optimizes the cross-polarization conditions.

  • Rationale : Cross-polarization (CP) from abundant ¹H spins to the rare ¹³C spin enhances the ¹³C signal and allows for faster experiment repetition. MAS averages anisotropic interactions, leading to higher resolution spectra.

  • Typical Parameters :

    • Spectrometer: 600 MHz ¹H frequency or higher

    • MAS Rate: 10-14 kHz[1]

    • ¹H-¹³C CP Contact Time: 0.5 - 2.0 ms

    • Recycle Delay: 2-4 s

    • ¹H Decoupling: High-power decoupling (e.g., SPINAL-64) during acquisition

  • Methodology :

    • Insert the sample and begin spinning at the desired MAS rate.

    • Tune and match the ¹H and ¹³C channels of the probe.

    • Set up a standard CP-MAS pulse sequence.

    • Optimize the CP contact time by running a series of 1D experiments with varying contact times to find the maximum ¹³C signal.

    • Acquire a high signal-to-noise 1D spectrum. The 2'-¹³C signal should appear in the aliphatic region, typically between 35-45 ppm.

Section 2.2: Probing Conformation via Dipolar Couplings and Chemical Shift

The local environment of the C2' atom is defined by the sugar pucker, which influences both its chemical shift and its dipolar couplings to nearby protons.

  • Chemical Shift Analysis : The isotropic chemical shift of the C2' carbon is a sensitive indicator of the deoxyribose conformation.

    • B-form DNA (C2'-endo pucker): C2' shifts are typically found further downfield.

    • A-form DNA (C3'-endo pucker): C2' shifts are typically found further upfield. This provides an immediate, albeit qualitative, assessment of the DNA's dominant conformation.

DNA ConformationTypical Sugar PuckerExpected 2'-¹³C Chemical Shift Range (ppm)
B-form C2'-endo~39 - 42 ppm
A-form C3'-endo~35 - 38 ppm

This table provides approximate ranges; actual values depend on sequence and local environment.

Section 2.3: Measuring Internuclear Distances for 3D Structure

The true power of the site-specific label is realized in its ability to measure distances to other nuclei, providing key restraints for structure calculation. Rotational Echo Double Resonance (REDOR) is a premier technique for this purpose.

Protocol 3: 2D ¹³C-{³¹P} REDOR for DNA Backbone Analysis

  • Purpose : To measure the internuclear distance between the labeled 2'-¹³C and a phosphorus atom (³¹P) in the DNA backbone. This provides precise information on the backbone geometry.

  • Rationale : REDOR reintroduces the heteronuclear dipolar coupling between two spins (in this case, ¹³C and ³¹P) that is normally averaged out by MAS. A series of rotor-synchronized 180° pulses on the ³¹P channel disrupts the formation of the ¹³C rotational echo. The magnitude of this disruption is directly proportional to the dipolar coupling strength, and thus, the inverse cube of the distance between the two nuclei. By acquiring a series of spectra with increasing REDOR mixing time, a "dephasing curve" can be plotted to extract the distance.

  • Expert Insights : The application of REDOR to multiply-labeled systems can be complex due to interference from multiple spin-spin couplings.[7][8] However, the use of a single, site-specific 2'-¹³C label in an otherwise unlabeled DNA molecule creates a magnetically isolated spin pair with a nearby ³¹P, making the analysis clean and robust.[9]

Conceptual Pulse Sequence for REDOR

G cluster_H 1H Channel cluster_C 13C Channel (Observe) cluster_P 31P Channel (Dephase) t0 t0 t1 t1 t0->t1 t2 t2 t1->t2 t3 t3 t2->t3 C_90 90° t4 t4 t3->t4 t5 t5 t4->t5 C_Acq Acquire Signal (S) t6 t6 t5->t6 H_label H_CP CP H_Dec Decoupling C_label C_CP CP C_180 180° P_180_1 180° P_180_2 180° P_label caption1 REDOR Mixing Time (N x Tr) caption2 Control Experiment (S0) No 31P pulses

Caption: A simplified REDOR pulse sequence diagram.

  • Methodology :

    • Set up the spectrometer with the parameters from the 1D CP-MAS experiment. Add a third (³¹P) channel.

    • Implement a REDOR pulse sequence.

    • Acquire a control spectrum (S₀) with the ³¹P dephasing pulses turned off.

    • Acquire a series of dephased spectra (S) with the ³¹P pulses on, systematically increasing the REDOR mixing time (e.g., from 1 ms to 20 ms). The mixing time is an integer multiple of the rotor period.

    • Process all spectra identically.

    • For each mixing time, integrate the peak corresponding to the 2'-¹³C resonance in both the S and S₀ spectra.

    • Plot the REDOR dephasing curve, ΔS/S₀ (where ΔS = S₀ - S), as a function of the mixing time.

    • Fit the experimental curve to theoretical REDOR curves calculated for a range of distances to extract the C-P internuclear distance.

This same principle can be applied to measure distances to other nuclei, such as a ¹⁵N atom in a bound drug molecule or protein, by simply changing the dephasing channel from ³¹P to ¹⁵N.[10]

Part III: Data Analysis and Integration

The final step is to translate the raw NMR data into meaningful structural insights.

  • Resonance Assignment : The first step is to definitively assign the observed ¹³C resonance to the C2' position. This is confirmed by its chemical shift and through-bond correlations to H2'/H2'' protons in a 2D ¹H-¹³C HETCOR experiment.

  • Distance Extraction : The REDOR dephasing curve is the primary quantitative output. The rate of dephasing is highly sensitive to distance. A rapid increase in ΔS/S₀ indicates a short internuclear distance, while a slow increase indicates a longer distance. Fitting this curve provides a precise distance with error bars.

  • Structural Modeling : The experimentally determined distance(s) and conformational information (from chemical shifts) serve as powerful restraints. This data is used as input for molecular modeling software (e.g., Xplor-NIH, CYANA, or Rosetta). The software calculates an ensemble of 3D structures that are consistent with the experimental restraints, yielding a high-resolution model of the DNA or DNA-ligand complex in the solid state.

Conclusion

The site-specific placement of a ¹³C label at the 2'-deoxyribose position of DNA provides a powerful and precise tool for solid-state NMR investigations. This strategy effectively bypasses the challenges of spectral overlap common in uniformly labeled samples, allowing for an unambiguous analysis of local conformation through chemical shift and the measurement of specific, structurally-important internuclear distances using techniques like REDOR. For researchers in structural biology and drug development, this approach offers a direct path to obtaining high-resolution structural and dynamic information on DNA complexes that are not amenable to other methods, ultimately providing deeper insights into the molecular basis of DNA function and recognition.

References

  • Berman, A. J., et al. (2022). ¹³C Direct Detected NMR for Challenging Systems. Chemical Reviews, 122(10), 9859-9918. [Link][11][12]

  • Jaroniec, C. P., et al. (2002). 3D TEDOR NMR Experiments for the Simultaneous Measurement of Multiple Carbon-Nitrogen Distances in Uniformly ¹³C,¹⁵N-Labeled Solids. Journal of the American Chemical Society, 124(36), 10728-10742. [Link][7]

  • Vasa, S. K., et al. (2025). High-quality ¹³C-detected structural analysis of mass-limited amyloid samples using a CPMAS CryoProbe and moderate magnetic field. Journal of Magnetic Resonance Open, 22-23, 100101. [Link][1]

  • Marchanka, A., & V. Torbeev. (2018). Isotope labeling for studying RNA by solid-state NMR spectroscopy. ResearchGate. [Link][2]

  • Sprenger, J., et al. (2017). Synthesis and incorporation of ¹³C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(15), 9201-9214. [Link][4]

  • Luy, B., et al. (2006). Short, synthetic and selectively ¹³C-labeled RNA sequences for the NMR structure determination of protein-RNA complexes. Nucleic Acids Research, 34(10), e73. [Link][6]

  • Lee, C., et al. (2009). Synthesis of a ¹³C-Labeled Oligomer: Solid-State NMR and Theoretical Studies. Bulletin of the Korean Chemical Society, 30(8), 1851-1854. [Link][13]

  • Wienk, H., et al. (2016). Stable isotope labeling methods for DNA. Radboud Repository. [Link][3]

  • Gullion, T., & J. Schaefer. (1999). REDOR-Determined Distances from Heterospins to Clusters of ¹³C Labels. Journal of Magnetic Resonance, 136(1), 123-126. [Link][8]

  • Jaroniec, C. P., et al. (2001). Frequency Selective Heteronuclear Dipolar Recoupling in Rotating Solids: Accurate ¹³C-¹⁵N Distance Measurements in Uniformly Labeled Peptides. Journal of the American Chemical Society, 123(15), 3507-3519. [Link][9]

  • Zhao, X., et al. (2012). Intramolecular ¹H–¹³C distance measurement in uniformly ¹³C, ¹⁵N labeled peptides by solid-state NMR. Journal of Magnetic Resonance, 221, 9-16. [Link][10]

  • Gullion, T. (1995). REDOR NMR of stable-isotope-labeled protein binding sites. IAEA. [Link]

Sources

Application Notes and Protocols for the Enzymatic Phosphorylation of 2-deoxy-D-[2-¹³C]ribose for Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotopically Labeled Nucleotides

In the landscape of modern biomedical research and drug development, stable isotope-labeled compounds are indispensable tools. Specifically, nucleotides enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H provide an unparalleled window into the intricate dynamics of nucleic acid metabolism, structure, and protein-nucleic acid interactions.[1] These labeled molecules are central to a variety of powerful analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] By strategically incorporating a ¹³C label at the 2-position of the deoxyribose sugar, researchers can probe the conformational dynamics of the DNA backbone, investigate enzymatic mechanisms, and trace metabolic pathways with high precision.[2]

This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-deoxy-D-[2-¹³C]ribose-5-phosphate and its subsequent conversion to isotopically labeled nucleotides. The enzymatic approach offers significant advantages over traditional chemical synthesis, including stereospecificity, milder reaction conditions, and often higher yields for complex biomolecules.[4][5]

The Enzymatic Pathway: A Three-Step Cascade

The synthesis of a ¹³C-labeled deoxynucleotide from 2-deoxy-D-[2-¹³C]ribose is achieved through a three-enzyme cascade. This process mimics the initial steps of the nucleotide salvage pathway.

Enzymatic_Pathway 2-deoxy-D-[2-13C]ribose 2-deoxy-D-[2-13C]ribose 2-deoxy-D-[2-13C]ribose-5-phosphate 2-deoxy-D-[2-13C]ribose-5-phosphate 2-deoxy-D-[2-13C]ribose->2-deoxy-D-[2-13C]ribose-5-phosphate Deoxyribokinase (dNK) + ATP 2-deoxy-D-[2-13C]ribose-1-phosphate 2-deoxy-D-[2-13C]ribose-1-phosphate 2-deoxy-D-[2-13C]ribose-5-phosphate->2-deoxy-D-[2-13C]ribose-1-phosphate Phosphopentomutase (PPM) [2-13C]-Deoxynucleoside [2-13C]-Deoxynucleoside 2-deoxy-D-[2-13C]ribose-1-phosphate->[2-13C]-Deoxynucleoside Nucleoside Phosphorylase (NP) + Nucleobase

Caption: Enzymatic cascade for labeled deoxynucleoside synthesis.

The three key enzymatic steps are:

  • Phosphorylation: Deoxyribokinase (dNK) catalyzes the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to the 5'-hydroxyl group of 2-deoxy-D-[2-¹³C]ribose, yielding 2-deoxy-D-[2-¹³C]ribose-5-phosphate.

  • Isomerization: Phosphopentomutase (PPM) facilitates the intramolecular transfer of the phosphate group from the 5' to the 1' position, converting 2-deoxy-D-[2-¹³C]ribose-5-phosphate into 2-deoxy-α-D-[2-¹³C]ribose-1-phosphate.[6][7][8] This isomerization is a crucial step as the 1-phosphate derivative is the substrate for the subsequent nucleobase coupling.[6][7]

  • Nucleobase Coupling: A nucleoside phosphorylase (NP) catalyzes the condensation of a purine or pyrimidine base with 2-deoxy-α-D-[2-¹³C]ribose-1-phosphate to form the corresponding deoxynucleoside.[4]

Experimental Protocols

PART 1: Phosphorylation of 2-deoxy-D-[2-¹³C]ribose

This protocol details the synthesis of 2-deoxy-D-[2-¹³C]ribose-5-phosphate using deoxyribokinase.

Materials:

  • 2-deoxy-D-[2-¹³C]ribose

  • Recombinant Deoxyribokinase (e.g., from human or E. coli)

  • Adenosine Triphosphate (ATP)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium Chloride (MgCl₂) (1 M)

  • Nuclease-free water

Protocol:

  • Prepare a 100 mM stock solution of 2-deoxy-D-[2-¹³C]ribose in nuclease-free water.

  • Prepare a 200 mM stock solution of ATP in nuclease-free water, and adjust the pH to 7.0 with NaOH.

  • In a sterile microcentrifuge tube, assemble the reaction mixture on ice as follows:

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL reaction
Tris-HCl, pH 7.51 M50 mM50 µL
MgCl₂1 M10 mM10 µL
2-deoxy-D-[2-¹³C]ribose100 mM10 mM100 µL
ATP200 mM20 mM100 µL
DeoxyribokinaseSee supplier info1-5 U/mLVariable
Nuclease-free water--To 1 mL
  • Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • The resulting 2-deoxy-D-[2-¹³C]ribose-5-phosphate can be purified or used directly in the next step.

PART 2: Isomerization to 2-deoxy-D-[2-¹³C]ribose-1-phosphate

This protocol describes the conversion of the 5-phosphate to the 1-phosphate isomer using phosphopentomutase.

Materials:

  • 2-deoxy-D-[2-¹³C]ribose-5-phosphate solution (from Part 1)

  • Recombinant Phosphopentomutase (PPM) (e.g., from E. coli)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium Chloride (MgCl₂) (1 M)

  • Glucose-1,6-bisphosphate (cofactor) (10 mM)

Protocol:

  • To the 1 mL reaction mixture from Part 1, add the following components:

ComponentStock ConcentrationFinal ConcentrationVolume
PhosphopentomutaseSee supplier info5-10 U/mLVariable
Glucose-1,6-bisphosphate10 mM0.1 mM10 µL
  • Incubate the reaction mixture at 37°C for 1-2 hours. The isomerization reaction typically reaches equilibrium.

  • Monitor the reaction by HPLC to observe the conversion of the 5-phosphate to the 1-phosphate.

PART 3: Synthesis of ¹³C-Labeled Deoxynucleosides

This section is divided into protocols for pyrimidine and purine nucleoside synthesis due to the different enzymes and reaction conditions often employed.

This one-pot protocol is adapted from Sandvliet et al. (2002) and is highly effective for synthesizing thymidine and other pyrimidine deoxynucleosides.[6][7]

Materials:

  • Reaction mixture containing 2-deoxy-D-[2-¹³C]ribose-1-phosphate (from Part 2)

  • Thymine (or other pyrimidine base)

  • Thymidine Phosphorylase (TP)

  • Manganese Chloride (MnCl₂) (1 M)

Protocol:

  • To the reaction mixture from Part 2, add the pyrimidine base (e.g., thymine) to a final concentration of 15-20 mM.

  • Add Thymidine Phosphorylase to a final concentration of 10-20 U/mL.

  • To drive the reaction equilibrium towards product formation, add MnCl₂ to a final concentration of 20 mM. This will precipitate the inorganic phosphate released during the reaction.[6][7]

  • Incubate the reaction mixture at 37°C for 4-6 hours, or until completion as monitored by HPLC.

  • The final ¹³C-labeled pyrimidine deoxynucleoside can be purified by HPLC.

This protocol is based on the work of Caffaz et al. (1990) for the synthesis of purine deoxynucleosides.[4]

Materials:

  • Purified 2-deoxy-α-D-[2-¹³C]ribose-1-phosphate

  • Purine base (e.g., adenine, guanine)

  • Purine Nucleoside Phosphorylase (PNP)

  • Phosphate buffer (e.g., potassium phosphate, 1 M, pH 7.0)

Protocol:

  • Prepare a reaction mixture with the following components:

ComponentStock ConcentrationFinal Concentration
Potassium phosphate buffer, pH 7.01 M50 mM
2-deoxy-α-D-[2-¹³C]ribose-1-phosphateAs prepared10-15 mM
Purine baseSaturated solutionExcess
Purine Nucleoside PhosphorylaseSee supplier info10-20 U/mL
  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the formation of the purine deoxynucleoside by HPLC.

  • The product can be purified from the reaction mixture using reverse-phase HPLC.

Purification of Phosphorylated Intermediates

For applications requiring the isolated phosphorylated sugars, ion-exchange chromatography is an effective purification method.[9][10]

Purification_Workflow cluster_0 Purification Workflow Reaction Mixture Reaction Mixture Anion Exchange Chromatography Anion Exchange Chromatography Reaction Mixture->Anion Exchange Chromatography Elution with Salt Gradient Elution with Salt Gradient Anion Exchange Chromatography->Elution with Salt Gradient Fraction Collection & Analysis Fraction Collection & Analysis Elution with Salt Gradient->Fraction Collection & Analysis Desalting Desalting Fraction Collection & Analysis->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure Phosphorylated Sugar Pure Phosphorylated Sugar Lyophilization->Pure Phosphorylated Sugar

Caption: Workflow for purifying phosphorylated sugars.

Protocol:

  • Column Preparation: Pack a column with a suitable anion exchange resin (e.g., Dowex 1x8) and equilibrate with nuclease-free water.

  • Sample Loading: Load the reaction mixture (after heat inactivation of enzymes) onto the column.

  • Elution: Elute the bound sugar phosphates using a linear gradient of a volatile salt, such as triethylammonium bicarbonate (TEAB), from 0 to 1 M.

  • Fraction Analysis: Collect fractions and analyze for the presence of the desired phosphorylated sugar using a phosphate assay or HPLC.

  • Desalting: Pool the fractions containing the purified product and remove the TEAB by repeated co-evaporation with water or by dialysis.

  • Lyophilization: Lyophilize the desalted product to obtain a stable powder.

Quantitative Data and Enzyme Characteristics

The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzymes used.

Table 1: Kinetic Parameters of E. coli Phosphopentomutase

SubstrateK_m (µM)
deoxy-ribose 1-phosphate13
ribose 1-phosphate43

Data from UniProt entry for E. coli Phosphopentomutase (deoB).[7]

Table 2: General Properties of Key Enzymes

EnzymeEC NumberFunctionCofactors/Requirements
Deoxyribokinase2.7.1.229Phosphorylation of 2-deoxyriboseATP, Mg²⁺
Phosphopentomutase5.4.2.7Isomerization of 5-phosphate to 1-phosphateGlucose-1,6-bisphosphate, Mg²⁺/Mn²⁺
Thymidine Phosphorylase2.4.2.4Pyrimidine nucleoside synthesis-
Purine Nucleoside Phosphorylase2.4.2.1Purine nucleoside synthesis-

Mechanistic Insights and Scientific Rationale

The choice of an enzymatic over a chemical approach is predicated on the high specificity and efficiency of enzymes. Deoxyribokinase, for instance, specifically phosphorylates the 5'-hydroxyl group, obviating the need for protecting group chemistry.[5]

The phosphopentomutase reaction proceeds through a mechanism involving a phosphorylated enzyme intermediate.[6][11] A catalytic residue, typically a serine or threonine, is initially phosphorylated. This phosphate is then transferred to the C1 position of the sugar-5-phosphate, forming a transient 1,5-bisphosphate intermediate. The phosphate from the C5 position is then transferred back to the enzyme, releasing the sugar-1-phosphate product.[6][11]

The nucleoside phosphorylase reaction is a reversible phosphorolysis. To drive the synthesis of the nucleoside, the reaction equilibrium must be shifted towards the products. In the case of pyrimidine synthesis, the precipitation of inorganic phosphate with MnCl₂ is a highly effective strategy.[6][7] For purine synthesis, using an excess of the nucleobase can also favor product formation.

Conclusion

The enzymatic synthesis of 2-deoxy-D-[2-¹³C]ribose-labeled nucleotides is a powerful and versatile method for producing high-purity, stereospecific labeled compounds for advanced research applications. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to generate these critical reagents. By understanding the underlying enzymatic mechanisms and optimizing reaction conditions, this approach can be readily adapted for the synthesis of a wide range of isotopically labeled nucleotides.

References

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  • Tchimou, M. K. (2025). Organic Chemistry Conceptual Study of Deoxyribonucleic Acid and Ribonucleic Acid. Journal of Applied Sciences, 13(06), 45-66. Available at: [Link]

  • Li, Y., et al. (2023). Kinetic Studies on the 2-Oxoglutarate/Fe(II)-Dependent Nucleic Acid Modifying Enzymes from the AlkB and TET Families. International Journal of Molecular Sciences, 24(7), 6489. Available at: [Link]

  • Buesen, R., et al. (2022). Predictive Performance of Next Generation Human Physiologically Based Kinetic (PBK) Models Based on In Vitro and In Silico In. Toxicological Sciences, 186(2), 220-234. Available at: [Link]

  • Wessling, F., et al. (2022). Immobilization of 2‐Deoxy‐ d –ribose‐5‐phosphate Aldolase on Membrane Supports by Spray‐Coating. ChemCatChem, 14(21), e202200801. Available at: [Link]

  • Creative BioMart. (n.d.). Recombinant Proteins. Available at: [Link]

  • Ikeda, E., et al. (2006). 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK. Biochemical and Biophysical Research Communications, 342(1), 280-285. Available at: [Link]

  • CUSABIO. (n.d.). Recombinant Proteins List. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Coupling Yield of 2-deoxy-D-[2-¹³C]ribose to Purine Bases

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for nucleoside synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of isotopically labeled 2'-deoxynucleosides, a critical class of molecules for NMR-based structural biology, metabolic studies, and therapeutic development.

The coupling of a 2-deoxyribose sugar to a purine base is a notoriously challenging transformation. The lack of a participating group at the C2' position of the sugar makes controlling the stereochemistry of the newly formed glycosidic bond difficult, often leading to mixtures of anomers and low yields.[1][2] Furthermore, the high cost of the 2-deoxy-D-[2-¹³C]ribose starting material makes yield optimization a paramount concern.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing primarily on the most common and versatile method for this transformation: the Vorbrüggen glycosylation .[3] Our goal is to equip you with the knowledge to diagnose issues in your reaction and rationally design experiments to maximize the yield of your target β-deoxynucleoside.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions encountered during the synthesis of 2'-deoxypurine nucleosides.

Q1: My overall coupling yield is consistently low (<30%). What is the most common reason for this?

A1: The most frequent culprit for low yields in a Vorbrüggen-type glycosylation is the inefficient activation of the purine base. The reaction relies on a silylated purine, which is significantly more nucleophilic and soluble in aprotic organic solvents than the parent heterocycle.[4][5] If the silylation step is incomplete, the unactivated purine will not react efficiently with the glycosyl donor, leading to low conversion and recovery of starting materials. Always ensure your silylation is driven to completion before proceeding with the coupling.

Q2: I'm getting a roughly 1:1 mixture of α and β anomers. How can I improve the β-selectivity?

A2: Achieving high β-selectivity with a 2-deoxy sugar is challenging due to the absence of a C2' neighboring group that would otherwise direct the incoming nucleobase to the β-face.[6] The reaction often proceeds through a partially S_N1-like mechanism involving an oxocarbenium ion intermediate, which can be attacked from either face. To favor the desired β-anomer, which is typically the product of an S_N2-like inversion, consider the following:

  • Solvent Choice: Using a more coordinating solvent like acetonitrile can help stabilize the transition state leading to the β-product.[7]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) favors the kinetically controlled product, which is often the desired β-anomer.[8]

  • Leaving Group: Using a more reactive glycosyl donor, such as a 1-α-chloro sugar (Hoffer's chlorosugar), can promote a more rapid S_N2-like displacement.

Q3: What is the exact role of the silylating agent and the Lewis acid? Can I use one reagent for both?

A3: They play distinct, critical roles.

  • Silylating Agent (e.g., HMDS, BSA, BSTFA): This reagent's primary job is to convert the purine into a silylated derivative (e.g., N,O-bis(trimethylsilyl)adenine). This has two effects: it dramatically increases the nucleophilicity of the purine nitrogen (N9) and improves its solubility in anhydrous organic solvents.[4][5]

  • Lewis Acid (e.g., TMSOTf, SnCl₄): This reagent activates the glycosyl donor (the protected deoxyribose). It coordinates to the leaving group at the anomeric (C1') position (e.g., an acetate), making it a better leaving group and generating the electrophilic species that the silylated purine attacks.[9]

While a strong silylating agent and Lewis acid like TMSOTf can perform both roles, its stoichiometry is critical. Using TMSOTf to both silylate the base and activate the sugar can be effective, but requires careful control of equivalents.[4][10] Often, a two-step or one-pot procedure where the purine is first silylated with a reagent like HMDS or BSA before the addition of the primary Lewis acid catalyst provides more robust and reproducible results.[3]

Q4: I see a significant amount of a side product that appears to be a glycal. What causes this and how can it be prevented?

A4: Glycal formation is the result of an elimination reaction where the C1' leaving group and the C3' proton are removed, forming a double bond between C1' and C2'. This side reaction is often promoted by an excess of a strong Lewis acid or the presence of a non-nucleophilic base.[10] If you observe significant glycal formation, consider reducing the equivalents of your Lewis acid (e.g., from 1.5 eq to 1.1 eq) or running the reaction at a lower temperature to disfavor the elimination pathway.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving specific experimental failures.

Problem 1: Low or No Product Formation

The reaction fails to proceed, resulting in the recovery of starting materials or a complex, unidentifiable mixture.

This decision tree illustrates a logical workflow for diagnosing and solving low-yield coupling reactions.

LowYieldTroubleshooting start Low or No Product Yield check_silylation Verify Purine Silylation (Clear solution? NMR check?) start->check_silylation check_reagents Assess Reagent Quality (Anhydrous conditions? Fresh Lewis Acid?) check_silylation->check_reagents Complete silylation_fail Action: Re-run silylation. - Use excess silylating agent (HMDS/BSA). - Add catalytic TMSCl. - Heat to reflux until solution is clear. check_silylation->silylation_fail Incomplete check_temp Evaluate Reaction Temperature (Too low?) check_reagents->check_temp High Quality reagents_fail Action: Use fresh reagents. - Use freshly distilled, anhydrous solvent. - Use a new, sealed bottle of Lewis Acid (TMSOTf). - Flame-dry all glassware. check_reagents->reagents_fail Suspect temp_fail Action: Optimize temperature. - Gradually warm reaction from 0°C to RT. - Monitor by TLC. - For some systems, gentle heating (40-60°C) may be required. check_temp->temp_fail Yes success Problem Solved: Improved Yield check_temp->success No, Temp is OK silylation_fail->success reagents_fail->success temp_fail->success VorbruggenMechanism cluster_activation 1. Reactant Activation cluster_coupling 2. C-N Bond Formation Purine Purine-H SilylatedPurine Silylated Purine (Nucleophilic) Purine->SilylatedPurine  HMDS or BSA  (Silylation) Product Protected β-Nucleoside SilylatedPurine->Product  Nucleophilic Attack  (Glycosylation) SugarOAc Protected 2-deoxyribose (1-OAc) SugarCation Activated Glycosyl Donor (Electrophilic) SugarOAc->SugarCation  TMSOTf  (Activation)

Caption: Key steps of the Vorbrüggen glycosylation mechanism.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific purine substrates. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: General Procedure for Vorbrüggen Glycosylation

This protocol assumes the use of a 1-O-acetyl-3,5-di-O-(p-toluoyl)-2-deoxy-D-[2-¹³C]ribose as the glycosyl donor and a generic purine (e.g., N⁶-benzoyl-adenine).

  • Silylation of the Purine Base:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the purine base (1.0 eq) and N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq).

    • Add anhydrous acetonitrile (approx. 10 mL per mmol of purine).

    • Heat the mixture to reflux (approx. 80-85 °C) under an inert atmosphere until the solution becomes completely clear and homogeneous (typically 1-2 hours).

    • Cool the solution to 0 °C in an ice bath.

  • Preparation of the Glycosyl Donor:

    • In a separate flame-dried flask, dissolve the protected 2-deoxy-D-[2-¹³C]ribose (1.2 eq) in anhydrous acetonitrile.

  • Glycosylation Reaction:

    • To the cooled, silylated purine solution, slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise via syringe. The solution may change color.

    • Stir for 10-15 minutes at 0 °C.

    • Add the solution of the glycosyl donor dropwise to the reaction mixture via cannula.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate).

    • Once the reaction is complete (or has stalled), quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up and Purification:

    • Dilute the quenched mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by silica gel column chromatography to separate the desired β-anomer from the α-anomer and other impurities.

References
  • [Synthesis of [5'-13C]ribonucleosides and 2'-deoxy

  • methyl-d-valine)

Sources

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in 2-deoxy-D-[2-13C]ribose NMR

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low signal-to-noise (S/N) ratio in Nuclear Magnetic Resonance (NMR) spectroscopy of 2-deoxy-D-[2-13C]ribose. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of 2-deoxy-D-[2-13C]ribose inherently low?

A1: The low signal-to-noise ratio in 13C NMR is a well-known challenge primarily due to the low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio compared to 1H.[1] This inherent low sensitivity means that fewer 13C nuclei are available to generate a signal, and the signal they produce is weaker.[1] Even with isotopic labeling at the C2 position, other factors such as sample concentration, relaxation properties, and experimental setup can still lead to a low S/N ratio.

Q2: I've increased the number of scans, but the S/N is still poor. What else can I do?

A2: While increasing the number of scans is a direct way to improve the S/N ratio (it increases with the square root of the number of scans), it's not always the most efficient solution.[1][2] Other critical factors to consider are sample preparation (concentration and purity), optimization of acquisition parameters like the relaxation delay (D1) and pulse angle, and proper instrument setup, including shimming.[1][3]

Q3: Can the conformation of the deoxyribose ring affect the NMR signal?

A3: Yes, the conformational flexibility of the deoxyribose ring can influence the NMR relaxation properties of the carbon atoms. Studies have shown that the C2' carbon of deoxyribose can exhibit different relaxation behavior due to rapid puckering motion of the ring.[4] This can affect the spin-lattice relaxation time (T1) and potentially the signal intensity under certain experimental conditions.

In-Depth Troubleshooting Guide

This guide is structured to follow a logical workflow, from sample preparation to data processing, to help you systematically identify and resolve the cause of low S/N in your 2-deoxy-D-[2-13C]ribose NMR experiments.

Section 1: Sample Preparation and Handling

Proper sample preparation is the foundation of a successful NMR experiment. Errors at this stage cannot always be compensated for by adjusting instrument parameters.

Issue: Insufficient Sample Concentration

  • Causality: The strength of the NMR signal is directly proportional to the number of nuclei in the detection volume. A low concentration of 2-deoxy-D-[2-13C]ribose will result in a weak signal that can be easily obscured by noise. For 13C NMR, it is generally recommended to use as much sample as can be dissolved in the appropriate amount of solvent.[1] Doubling the sample concentration can double the signal strength.[1]

  • Troubleshooting Protocol:

    • Determine Optimal Concentration: For 13C NMR, a concentration of 50-100 mg of your compound in 0.5-0.7 mL of solvent is a good starting point for small molecules.[5]

    • Use High-Quality Solvents: Ensure your deuterated solvent is of high purity and free from paramagnetic impurities, which can broaden signals and reduce S/N.

    • Minimize Solvent Volume: Use the minimum solvent volume necessary to fully dissolve the sample and cover the height of the NMR coil (typically 0.5 to 0.7 mL for a standard 5 mm tube).[1][6] Using excessive solvent will dilute your sample.[1]

    • Consider Specialized NMR Tubes: For very small amounts of material, consider using NMR tubes with susceptibility plugs to reduce the required solvent volume while maintaining the necessary sample height.[6]

Issue: Sample Impurities and Particulates

  • Causality: Solid particles in the sample will distort the magnetic field homogeneity, leading to broadened spectral lines and a distorted spectrum. Paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly shorten relaxation times and broaden signals, reducing the S/N ratio.[5][7]

  • Troubleshooting Protocol:

    • Filter the Sample: Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any solid particles.

    • Degas the Sample: If paramagnetic broadening is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through it or by using freeze-pump-thaw cycles.[5]

Section 2: NMR Instrument and Acquisition Parameters

Optimizing the parameters of your NMR experiment is crucial for maximizing the signal from your sample.

Logical Workflow for Troubleshooting Low S/N

Caption: A workflow for troubleshooting low signal-to-noise in 13C NMR.

Issue: Poor Magnetic Field Homogeneity (Shimming)

  • Causality: An inhomogeneous magnetic field across the sample volume will lead to broad spectral lines, which reduces the peak height and therefore the S/N ratio.[8][9] Proper shimming corrects for these inhomogeneities.[10][11]

  • Troubleshooting Protocol:

    • Lock and Shim: Before starting your experiment, ensure the spectrometer is locked on the deuterium signal of the solvent and that the magnetic field has been properly shimmed.[12]

    • Monitor the Lock Signal: During shimming, maximize the lock signal level.[9]

    • Iterative Shimming: Adjust the Z1 and Z2 shims iteratively, as they can interact with each other.[9] For more complex shimming, higher-order shims may need to be adjusted.[10]

Issue: Suboptimal Acquisition Parameters

  • Causality: The choice of acquisition parameters, particularly the relaxation delay (D1) and the pulse angle, has a significant impact on signal intensity. If D1 is too short compared to the T1 of the 2-13C nucleus, the nucleus will not fully relax between pulses, leading to signal saturation and reduced intensity.[3][13]

  • Troubleshooting Protocol:

    • Measure T1 (Optional but Recommended): To accurately set D1, it is best to measure the T1 relaxation time of the 2-13C nucleus using an inversion-recovery experiment.[12][14]

    • Set an Appropriate D1: For qualitative spectra, a D1 of 1-2 seconds is often sufficient.[12] For quantitative results, D1 should be at least 5 times the longest T1 value.[1][12] Studies on deoxyribose suggest that the T1 for C2' can be longer than for other carbons in the ring, so a longer D1 may be beneficial.[4]

    • Optimize the Pulse Angle: A standard 90° pulse provides the maximum signal per scan but requires a longer relaxation delay. Using a smaller flip angle (e.g., 30-45°) allows for a shorter D1, which can improve the overall S/N in a given amount of time, especially for carbons with long T1 values.[3]

    • Utilize the Nuclear Overhauser Effect (NOE): Standard proton-decoupled 13C experiments benefit from the NOE, which can enhance the signal of protonated carbons.[13][15] Ensure that your pulse program utilizes this effect for maximum sensitivity.

ParameterRecommended Value/RangeRationale
Number of Scans (NS) 1024 or higherS/N increases with the square root of NS.[1][2]
Relaxation Delay (D1) 1-2 s (qualitative), >5xT1 (quantitative)Allows for sufficient relaxation of the 13C nucleus between pulses to avoid saturation.[1][12]
Pulse Angle 30-45°A smaller pulse angle can be more efficient for carbons with long T1 values when combined with a shorter D1.[3]
Acquisition Time (AQ) 1-2 sA longer AQ can improve resolution, but a balance must be struck with the overall experiment time.

Interplay of Key Acquisition Parameters

Sources

Technical Support Center: Preventing Isotopic Scrambling During 2-Deoxy-D-[2-¹³C]ribose Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 2-deoxy-D-[2-¹³C]ribose in metabolic studies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain isotopic integrity and prevent the scrambling of the ¹³C label during your experiments. Our goal is to equip you with the expertise to generate accurate and interpretable data for your research in drug development and metabolic analysis.

Understanding the Challenge: The Two Fates of 2-Deoxy-D-ribose

When introduced to a biological system, 2-deoxy-D-[2-¹³C]ribose has two primary metabolic fates, which are crucial to understand for experimental design. The desired pathway for many studies is the direct salvage pathway for nucleotide synthesis. However, a secondary catabolic pathway can lead to the entry of the ¹³C label into central carbon metabolism, causing significant isotopic scrambling.

  • The Salvage Pathway (Direct Incorporation): 2-deoxyribose is phosphorylated by thymidine kinase to 2-deoxyribose-1-phosphate.[1] This intermediate is then used in the synthesis of deoxynucleotides, which are subsequently incorporated into DNA.[1][2] In this pathway, the carbon backbone of the deoxyribose molecule remains intact, and the ¹³C label at the C2 position is not redistributed. This is the intended route for studies tracing DNA synthesis or nucleotide metabolism.

  • The Catabolic Pathway (Scrambling Route): 2-deoxyribose can also be phosphorylated to 2-deoxyribose-5-phosphate, which is then cleaved by deoxyriboaldolase into glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[3] G3P is a key intermediate in both glycolysis and the Pentose Phosphate Pathway (PPP).[4] The entry of ¹³C-labeled G3P into these pathways, particularly the highly reversible non-oxidative branch of the PPP, leads to the scrambling of the ¹³C label across various carbon positions in numerous downstream metabolites.[5][6]

Below is a diagram illustrating these competing metabolic routes.

cluster_0 Cellular Environment cluster_1 Cytoplasm 2DR_ext 2-Deoxy-D-[2-¹³C]ribose (External) 2DR_int 2-Deoxy-D-[2-¹³C]ribose 2DR_ext->2DR_int Transport dR1P [2-¹³C]Deoxyribose-1-P 2DR_int->dR1P Thymidine Phosphorylase dR5P [2-¹³C]Deoxyribose-5-P 2DR_int->dR5P Deoxyribokinase dNTPs [¹³C]Deoxynucleotides dR1P->dNTPs Salvage Pathway DNA [¹³C]DNA dNTPs->DNA G3P [¹³C]Glyceraldehyde-3-P dR5P->G3P Deoxyriboaldolase Acetaldehyde Acetaldehyde dR5P->Acetaldehyde Deoxyriboaldolase Glycolysis Glycolysis G3P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G3P->PPP Scrambled_Metabolites Scrambled ¹³C Metabolites (Lactate, Amino Acids, etc.) Glycolysis->Scrambled_Metabolites PPP->Scrambled_Metabolites Salvage Direct Incorporation (No Scrambling) Catabolic Catabolism & Scrambling Route

Caption: Metabolic fates of 2-deoxy-D-[2-¹³C]ribose.

Troubleshooting Guide

This section addresses common issues encountered during labeling experiments with 2-deoxy-D-[2-¹³C]ribose.

Question 1: I'm observing unexpected labeling patterns in downstream metabolites like lactate and amino acids. What is the likely cause?

Answer: This is a classic sign of isotopic scrambling. The observation of your ¹³C label in metabolites far removed from nucleotide synthesis indicates that the 2-deoxy-D-[2-¹³C]ribose has entered the catabolic pathway.

  • Causality: The labeled 2-deoxyribose is converted to [¹³C]glyceraldehyde-3-phosphate (G3P). This G3P then enters central carbon metabolism. The reversible reactions of the non-oxidative Pentose Phosphate Pathway (PPP), catalyzed by transketolase and transaldolase, are particularly efficient at shuffling carbon atoms.[4] These enzymes break and form carbon-carbon bonds, which redistributes the ¹³C label from your original tracer across various positions of sugar phosphates. These scrambled sugar phosphates can then re-enter glycolysis, leading to labeled pyruvate, lactate, and acetyl-CoA, which in turn labels TCA cycle intermediates and amino acids.[5]

Question 2: My mass spectrometry (MS) data shows a complex distribution of mass isotopologues for several metabolites. How can I definitively confirm this is scrambling and not just low incorporation?

Answer: Confirming scrambling involves a careful analysis of the Mass Isotopologue Distribution (MID) of key metabolites.

  • Analysis: After correcting for natural ¹³C abundance, a non-scrambled product directly incorporating the 5-carbon deoxyribose sugar would ideally show a significant M+5 peak (if the entire sugar is incorporated) or a specific mass shift corresponding to a fragment. In contrast, scrambling will result in a wider distribution of mass isotopologues (M+1, M+2, M+3, etc.) for metabolites like lactate or alanine. For example, if the C2 of deoxyribose becomes C2 of G3P, it can then be converted to C2 of pyruvate and lactate. However, through the PPP, that same carbon could end up in multiple positions, leading to a variety of labeled species.

  • Recommended Action: Perform a time-course experiment (see Protocol 1 below). Scrambling via central carbon metabolism is often slower than direct incorporation into the nucleotide salvage pathway.[7] By analyzing samples at very early time points (e.g., 5, 15, 30 minutes), you may be able to detect direct incorporation into nucleotides before significant scrambling occurs. If the complexity of the MID increases with time, it strongly suggests progressive scrambling.

Question 3: What are the most effective strategies to minimize or prevent isotopic scrambling from 2-deoxy-D-[2-¹³C]ribose?

Answer: Preventing scrambling requires designing your experiment to favor the kinetic advantages of the salvage pathway over the catabolic route.

  • Strategy 1: Implement Short-Term Labeling: The rate of nucleotide salvage can be significantly faster than the flux through the catabolic pathway and subsequent scrambling in central metabolism. By minimizing the incubation time with the tracer, you can enrich your target deoxynucleotides before the ¹³C label has a chance to be widely distributed.

    • Expert Insight: The time to reach isotopic steady state in central carbon metabolism can range from minutes in fast-proliferating cells to hours in others.[7] It is essential to empirically determine the optimal window where nucleotide labeling is high, but scrambling is low. See Protocol 1 for a detailed methodology.

  • Strategy 2: Modulate Culture Medium: The presence of other carbon sources can dilute the labeled pool and contribute to unlabeled pools of central metabolites.

    • Recommendation: Use a well-defined culture medium. If using fetal bovine serum (FBS), switching to dialyzed FBS can help minimize the introduction of unlabeled small molecules like glucose and amino acids that can dilute the tracer.[5]

  • Strategy 3: Consider Metabolic Inhibitors (Use with Caution): In specific circumstances, inhibitors of enzymes in glycolysis or the PPP can be used to block the scrambling pathway. This approach must be used cautiously as it will significantly perturb the cell's metabolic state.

InhibitorTarget EnzymePathway AffectedTypical Conc.Citation
2-Deoxy-D-glucose (2-DG) HexokinaseGlycolysis5-50 mM[8]
6-Aminonicotinamide Glucose-6-Phosphate DehydrogenasePentose Phosphate Pathway10-100 µM[9]
Oxythiamine TransketolasePentose Phosphate Pathway1-10 mM[10]
Frequently Asked Questions (FAQs)
  • Q: What is the primary, non-scrambled metabolic fate of 2-deoxy-D-[2-¹³C]ribose?

    • A: The primary non-scrambled fate is its direct incorporation into deoxynucleotides for DNA synthesis via the nucleotide salvage pathway.[1][2]

  • Q: Which enzymes are the main culprits for scrambling the ¹³C label?

    • A: The key enzymes are transketolase and transaldolase in the non-oxidative branch of the Pentose Phosphate Pathway.[4][6] Their reversible nature allows for extensive rearrangement of carbon backbones in sugar phosphates.

  • Q: What is a typical timeframe for a "short-term" labeling experiment to avoid scrambling?

    • A: This is highly cell-type dependent. A good starting point is a time course from 5 minutes to 4 hours. For many cell lines, significant labeling in nucleotides can be seen within 30-60 minutes, while widespread scrambling may take several hours to become prominent. Empirical validation is critical for your specific model system.

  • Q: Can I use NMR in addition to mass spectrometry to track scrambling?

    • A: Absolutely. ¹³C-NMR is a powerful technique that can resolve the specific position of the ¹³C label within a molecule, providing definitive proof of scrambling.[11][12] While MS can show the number of labeled carbons in a molecule (mass isotopologues), NMR can tell you which carbons are labeled (positional isotopomers).

Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Labeling Duration

This protocol is designed to identify the time window that maximizes label incorporation into the target pathway (nucleotide salvage) while minimizing isotopic scrambling.

start Start: Seed cells and grow to desired confluency step1 Prepare Labeling Medium: Medium containing 2-deoxy-D-[2-¹³C]ribose start->step1 step2 Aspirate old medium and wash cells with PBS step1->step2 step3 Add Labeling Medium to all plates step2->step3 step4 Incubate and collect samples at time points: T=0, 5, 15, 30, 60, 120, 240 min step3->step4 step5 At each time point: 1. Place plate on dry ice to quench metabolism 2. Perform metabolite extraction (See Protocol 2) step4->step5 step6 Analyze extracts via LC-MS/MS step5->step6 step7 Data Analysis: Plot ¹³C enrichment over time for: - Target: Deoxynucleotides (e.g., dAMP, dTMP) - Scrambling markers: Lactate, Citrate, Alanine step6->step7 end Determine optimal time point where target enrichment is high and scrambling marker enrichment is low step7->end

Caption: Workflow for time-course labeling experiment.

Methodology:

  • Cell Culture: Plate cells in multiple replicates (e.g., 6-well plates, n=3 per time point) and grow to approximately 80% confluency.

  • Labeling:

    • Prepare your experimental medium containing 2-deoxy-D-[2-¹³C]ribose at the desired final concentration.

    • At T=0, aspirate the growth medium, quickly wash the cells once with pre-warmed PBS, and add the labeling medium.

  • Time Points: Collect cell samples at a series of time points. A suggested series is 0, 5, 15, 30, 60, 120, and 240 minutes.

  • Quenching and Extraction:

    • For each time point, rapidly quench metabolic activity by placing the culture plate on a bed of dry ice.

    • Immediately perform a metabolite extraction using an ice-cold solvent, such as 80:20 methanol:water, as detailed in Protocol 2 .[5]

  • Analysis:

    • Analyze the extracts using LC-MS or GC-MS.

    • Determine the fractional enrichment of ¹³C in your target metabolites (e.g., deoxynucleotides) and in known downstream products of central carbon metabolism (e.g., lactate, citrate, glutamate).

  • Interpretation: Plot the fractional enrichment versus time for both target and scrambling-marker metabolites. The optimal time point is typically on the "knee" of the curve for your target metabolite, before significant enrichment appears in the scrambling markers.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

This protocol ensures rapid inactivation of enzymes and efficient extraction of polar metabolites.

  • Quenching: Aspirate the labeling medium from the culture dish. Immediately place the dish on dry ice to quench all enzymatic activity.[5]

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol (v/v in water) to each well (for a 6-well plate).

    • Place the plate on a rocker or shaker at 4°C for 10 minutes.

    • Use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Correction for Natural ¹³C Abundance

It is critical to correct for the ~1.1% natural abundance of ¹³C in all carbon-containing molecules to avoid overestimating the enrichment from your tracer.[5]

  • Obtain Unlabeled Control Data: Analyze metabolite extracts from cells grown in identical conditions but with unlabeled 2-deoxy-D-ribose. This provides the natural mass isotopologue distribution for each metabolite.

  • Use Correction Software: Employ established software tools or algorithms to correct your raw MS data. These tools use matrix-based methods to deconvolve the measured isotopologue distribution and subtract the contribution from naturally occurring isotopes.

    • Commonly Used Tools: IsoCorrectoR, IsoCor, and other similar packages are available for this purpose.[13]

  • Validation: The corrected M+0 peak for a fully unlabeled metabolite should represent 100% of the population, and the M+1, M+2, etc., peaks should be at or near zero.

References
  • Rong, S. Q., et al. (2023). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. bioRxiv. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Lane, A. N., et al. (2011). Isotopic scrambling in the tricarboxylic acid cycle. Journal of Biological Chemistry, 286(19), 16587-16595.
  • Wegner, A., et al. (2015). A guide to understanding and correcting for isotopic scrambling in 13C-based metabolic flux analysis. Metabolic Engineering, 28, 104-116.
  • Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 63. [Link]

  • Le, A., et al. (2012). Glucose-independent glutamine metabolism in cancer cells. Cancer & Metabolism, 1(1), 1-11.
  • Alves, T. C., et al. (2015). A practical guide to 13C metabolic flux analysis in cultured human cells. Methods in Enzymology, 561, 233-257.
  • Lee, W. N. P., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]

  • Wikipedia. (n.d.). Nucleotide salvage. Retrieved from [Link]

  • Berg, J. M., et al. (2002). Biochemistry. 5th edition. W H Freeman.
  • Sangurdekar, D. P., et al. (2011). Schematics of a pyrimidine salvage pathway. ResearchGate. [Link]

  • Kruger, N. J., & von Schaewen, A. (2003). The oxidative pentose phosphate pathway: structure and regulation. Current Opinion in Plant Biology, 6(3), 236-246.
  • National Center for Biotechnology Information. (n.d.). Nucleotide Metabolism. In StatPearls. Retrieved from [Link]

  • Heinrich, J. C., et al. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg Publications Server. [Link]

  • Geeraerts, Z., et al. (2021). 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana. Frontiers in Plant Science, 12, 634273. [Link]

  • Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in Biochemical Sciences, 39(8), 347-354.
  • Tuscany Diet. (2018). Pentose phosphate pathway: phases, reactions, & metabolic roles. Retrieved from [Link]

Sources

optimizing purification of unreacted 2-deoxy-D-[2-13C]ribose from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing the Purification of 2-Deoxy-D-[2-¹³C]ribose

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of isotopically labeled carbohydrates. Specifically, we address the unique challenges associated with isolating unreacted 2-deoxy-D-[2-¹³C]ribose from complex reaction mixtures. The high value of isotopically labeled materials necessitates purification strategies that maximize both purity and recovery. This center provides expert-driven FAQs, in-depth troubleshooting, and validated protocols to help you achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning their purification strategy.

Q1: What are the most common impurities I should expect in my 2-deoxy-D-ribose synthesis mixture?

A1: The impurity profile depends heavily on the synthetic route. In prebiotic-type syntheses, you may encounter starting materials like acetaldehyde and glyceraldehyde, as well as diastereomers such as 2-deoxy-D-threopentose.[1][2] For multi-step chemical syntheses, impurities often include residual protecting groups, reagents from activation or deprotection steps, and solvents.[3][4] It is also common to have side-products from incomplete reactions or undesired side reactions.

Q2: Does the ¹³C label at the C2 position affect the purification process?

A2: From a chemical separation perspective, the stable isotopic label at the C2 position does not significantly alter the physicochemical properties (e.g., polarity, charge, pKa) of the 2-deoxy-D-ribose molecule. Therefore, standard purification techniques for unlabeled deoxyribose are directly applicable.[5] The primary impact of the label is economic; the high cost of the material places a premium on methods that ensure maximum recovery. Furthermore, analytical tracking of the purification process is greatly facilitated by mass spectrometry, which can selectively detect the ¹³C-labeled compound.[6]

Q3: What are the principal chromatography methods for purifying 2-deoxy-D-ribose?

A3: The most effective methods are Boronate Affinity Chromatography (BAC), Ion-Exchange Chromatography (IEC), and High-Performance Liquid Chromatography (HPLC), particularly with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[7][8][9] BAC is excellent for removing other sugars that contain cis-diol functionalities.[10] IEC is highly effective for desalting and removing charged impurities.[11][12] HPLC/HILIC provides the highest resolution for separating closely related isomers and impurities.[9]

Q4: How do I select the best initial purification strategy?

A4: The choice depends on the primary contaminants.

  • If your mixture contains other sugars (e.g., ribose, glucose): Start with Boronate Affinity Chromatography. It will selectively bind and remove sugars with cis-diols, while your 2-deoxy-D-ribose (which lacks a cis-diol) flows through.[13][14]

  • If your mixture has a high salt content or charged reagents: Begin with Ion-Exchange Chromatography for demineralization.[12][15]

  • If your impurities are structurally very similar (e.g., diastereomers): High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolving power.[9]

  • For final polishing to achieve high purity (>98%): Crystallization can be an effective final step after initial chromatographic cleanup.[3][16]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues encountered during the purification process.

Problem: I am experiencing low recovery of my 2-deoxy-D-[2-¹³C]ribose after column chromatography.

Potential Cause Explanation & Recommended Solution
Irreversible Adsorption The compound may be interacting too strongly with the stationary phase. This can happen with silica gel if not properly deactivated. Solution: Consider using a less active stationary phase or switching to a different technique like reversed-phase or ion-exchange chromatography. For silica, adding a small amount of a polar modifier like triethylamine to the mobile phase can mitigate this for basic compounds.[17]
Incomplete Elution The mobile phase may not be strong enough to elute the compound completely from the column. Solution: Increase the polarity or strength of the elution solvent. For gradient elution, extend the gradient to a higher percentage of the strong solvent and include a final column flush step. For isocratic elution, switch to a stronger solvent system.[18]
Compound Degradation 2-deoxy-D-ribose can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Solution: Ensure all buffers and solvents are within a stable pH range (typically pH 4-8). Perform purification at room temperature or below if lability is suspected. Avoid using strong acid cation exchange resins if your compound is acid-sensitive.[4]
Improper Fraction Collection The elution window for the compound may be broader than anticipated, leading to collection of only the peak center. Solution: Monitor the column effluent using a sensitive detector (e.g., RI, ELSD, or MS) and collect smaller, more numerous fractions. Analyze fractions from the leading and tailing edges of the peak to ensure complete collection.

Problem: My purified 2-deoxy-D-[2-¹³C]ribose is contaminated with a co-eluting impurity.

Potential Cause Explanation & Recommended Solution
Insufficient Resolution The chosen chromatographic conditions (stationary and mobile phase) are not adequate to separate the target from the impurity. Solution (HPLC): Optimize the separation by (1) switching to a different column chemistry (e.g., from C18 to HILIC), (2) adjusting the mobile phase composition (e.g., changing the organic solvent or buffer pH/concentration), or (3) modifying the gradient slope to be shallower around the elution time of the target.[9][18]
Column Overloading Loading too much sample onto the column leads to peak broadening and loss of resolution. Solution: Reduce the amount of crude material loaded onto the column. If a larger scale is needed, switch to a preparative column with a larger diameter and particle size.
Impurity is a Diastereomer Diastereomers of 2-deoxy-D-ribose can be notoriously difficult to separate. Solution: This often requires high-resolution techniques. Chiral chromatography or HPLC with a HILIC column under optimized isocratic conditions may be necessary to achieve baseline separation.[9] Derivatization to amplify structural differences followed by purification and subsequent deprotection is an advanced, but effective, strategy.

Section 3: Key Experimental Protocols & Workflows

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting a purification strategy based on the composition of the crude reaction mixture.

purification_workflow start Crude Reaction Mixture check_sugars Contains other sugars (e.g., ribose, glucose)? start->check_sugars check_salts High salt or charged impurities? check_sugars->check_salts No bac Protocol 1: Boronate Affinity Chromatography check_sugars->bac Yes check_isomers Contains hard-to-separate isomers/byproducts? check_salts->check_isomers No iec Protocol 2: Ion-Exchange Chromatography check_salts->iec Yes hplc Protocol 3: Preparative HPLC (HILIC) check_isomers->hplc Yes crystallize Protocol 4: Recrystallization for final polishing check_isomers->crystallize No bac->check_salts iec->check_isomers hplc->crystallize end_product Pure 2-deoxy-D-[2-13C]ribose crystallize->end_product

Caption: Decision workflow for purification strategy.

Protocol 1: Boronate Affinity Chromatography (BAC)

Principle: This technique leverages the unique ability of boronic acid immobilized on a solid support to form reversible covalent esters with molecules containing cis-1,2- or -1,3-diol groups.[10] This interaction is pH-dependent, typically occurring under basic conditions (pH > 8) and reversing under acidic conditions (pH < 6.5).[8][14] Since 2-deoxy-D-ribose lacks a cis-diol at the C2-C3 position, it will not bind to the resin, while contaminating sugars like ribose or glucose will be retained. This allows for a highly selective separation.

boronate_principle cluster_0 High pH (>8.0) cluster_1 Low pH (<6.5) Ribose Ribose (has cis-diol) Resin Boronate Resin Ribose->Resin Binds Deoxyribose 2-Deoxy-D-ribose (no cis-diol) Deoxyribose->Resin Flows Through Resin_Bound Boronate Resin (Ribose Bound) Eluted_Ribose Eluted Ribose Resin_Bound->Eluted_Ribose Releases

Caption: Principle of Boronate Affinity Chromatography.

Step-by-Step Methodology:

  • Resin Preparation: Swell the boronate affinity resin (e.g., Affi-Gel Boronate) in the binding buffer. Pack into a suitable chromatography column.

  • Equilibration: Equilibrate the column with at least 5-10 column volumes (CV) of binding buffer (e.g., 100 mM HEPES, pH 8.5).[14]

  • Sample Preparation: Dissolve the crude reaction mixture in the binding buffer. Ensure the pH is adjusted to >8.0. Filter the sample through a 0.45 µm filter to remove particulates.

  • Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate. Collect the flow-through fraction, as this will contain your target 2-deoxy-D-[2-¹³C]ribose.

  • Washing: Wash the column with 3-5 CV of binding buffer to ensure all non-binding components, including your target compound, have been eluted. Combine this wash with the flow-through fraction.

  • Elution (of impurities): To regenerate the column and confirm the capture of impurities, elute the bound cis-diol-containing molecules with an elution buffer (e.g., 100 mM Sodium Phosphate, pH 6.0).[14]

  • Analysis: Analyze the combined flow-through/wash fractions for the presence and purity of 2-deoxy-D-[2-¹³C]ribose using HPLC-MS or TLC.

Protocol 2: Ion-Exchange Chromatography (IEC) for Desalting

Principle: IEC separates molecules based on their net charge.[19] For desalting a neutral sugar like 2-deoxy-D-ribose, a mixed-bed ion-exchange resin (containing both strong acid cation and strong base anion exchangers) is ideal. Ionic impurities will bind to the resin, while the neutral sugar passes through.

Step-by-Step Methodology:

  • Resin Preparation: Prepare a mixed-bed ion-exchange resin according to the manufacturer's instructions.

  • Sample Preparation: Dissolve the crude mixture in deionized water.

  • Batch or Column Method:

    • Batch: Add the prepared resin to the sample solution and stir gently for 30-60 minutes. Filter to separate the resin from the purified sugar solution.

    • Column: Pack the resin into a column and load the sample, collecting the eluate.

  • Washing: Wash the resin with additional deionized water and combine with the initial eluate.

  • Analysis & Concentration: Confirm the absence of salts in the eluate. The purified, desalted sugar solution can then be concentrated by rotary evaporation or lyophilization.

Protocol 3: Preparative HPLC using HILIC

Principle: HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (e.g., amino- or amide-functionalized silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[9] It is exceptionally well-suited for separating highly polar compounds like sugars.

Step-by-Step Methodology:

  • Method Development: First, develop an analytical scale method to achieve good separation of 2-deoxy-D-[2-¹³C]ribose from impurities. A typical starting point is provided in the table below.

  • Scale-Up: Scale the developed method to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the partially purified sample from a previous step (e.g., BAC or IEC) in the mobile phase. Filter through a 0.45 µm filter.

  • Purification: Inject the sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the target peak, as identified by the detector (e.g., RI or ELSD).

  • Post-Processing: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the final product.[20]

Parameter Typical Condition Rationale / Comment
Column Amino- or Amide-functionalized silica (e.g., 10 x 250 mm, 5 µm)Provides excellent retention and selectivity for polar sugars.[9]
Mobile Phase Isocratic or gradient elution with Acetonitrile (ACN) and WaterA typical starting point is 85:15 (v/v) ACN/Water. Adjust water content to optimize retention.[9]
Flow Rate Dependent on column diameter; e.g., 4-5 mL/min for a 10 mm ID columnAdjust to maintain optimal linear velocity for the preparative column.
Column Temp. 35-40 °CElevated temperature can improve peak shape and reduce viscosity.[9]
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)These universal detectors are suitable for compounds like sugars that lack a UV chromophore.[9]

References

  • Sampranpiboon, P. et al. (n.d.). Chromatography Ion Exchange Resin. Samyang Corp.
  • Lanlang (2025, October 27). Applications of Ion Exchange Resins in the Sugar Industry. Langlang Corp.
  • Steer, A. M., Bia, N., Smith, D. K., & Clarke, P. A. (2017). Prebiotic synthesis of 2-deoxy-D-ribose from interstellar building blocks promoted by amino esters or amino nitriles. RSC Publishing.
  • Ion Exchange (2025, April 20). How Ion Exchange Helps in Refining of Sugar. Ion Exchange Ltd.
  • Alvarez-Gonzalez, R. (1988). Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 444, 89-95.
  • Sigma-Aldrich. (n.d.). Ion Chromatography for Sugar Testing in Food and Environmental Analysis. MilliporeSigma.
  • Sugar processtech (2020, October 11). Ion Exchange Resin Process In Sugar Refinery. Sugarprocesstech.com.
  • Kim, H. S., et al. (n.d.). Method for producing 2-deoxy-l-ribose. Google Patents.
  • Runtai Chemical (2025, June 20). 2-Deoxy-D-ribose Powder and Its Main Applications. Runtai Chemical Co., Ltd.
  • Liang, X.-Y. (2016). Method for preparing 2-deoxy-D-ribose. SciSpace.
  • Biotime (2022, March 14). The development of the boronate affinity chromatography and Biotime's success. Xiamen Biotime Biotechnology Co., Ltd.
  • Kumar, A., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Journal of Chromatography A, 1270, 140-147.
  • Steer, A. M. (n.d.). Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. White Rose eTheses Online.
  • Li, Y., et al. (n.d.). Boronate Affinity Chromatography. ResearchGate.
  • BenchChem (2025). Application Notes and Protocols for HPLC Analysis and Purification of Rare Sugars. BenchChem.
  • Bio-Rad (n.d.). Affi-Gel Boronate Gel Instruction Manual. Bio-Rad Laboratories, Inc.
  • BenchChem (2025). A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds. BenchChem.
  • Teledyne ISCO (n.d.). Purine and Related Compound Purification Strategies. Teledyne Technologies Incorporated.
  • Waters Corporation (n.d.). Quantification of Mono and Disaccharides in Foods. Waters Corporation.
  • Biotage (2023, February 6). How to Purify your Target Compound with Minimal Impurities. Biotage.
  • Wang, Y., et al. (2023). Quantification and isotope abundance determination of 13 C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 15(41), 5267-5275.
  • Shimadzu (n.d.). Purification made easy - secrets of science. Shimadzu Corporation.

Sources

reducing background interference in 13C tracing with 2-deoxy-D-[2-13C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 13C tracing experiments utilizing 2-deoxy-D-[2-13C]ribose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and ensure the integrity and reproducibility of your experimental results.

Introduction: The Unique Advantages and Challenges of 2-deoxy-D-[2-13C]ribose

2-deoxy-D-ribose is a critical component of DNA, and tracing its metabolic fate provides invaluable insights into nucleotide metabolism, DNA synthesis, and salvage pathways.[1] The use of 2-deoxy-D-[2-13C]ribose allows for the specific tracking of the C2 carbon of the deoxyribose moiety. However, like any sophisticated technique, it comes with its own set of challenges, primarily in the form of background interference that can obscure the true biological signal. This guide will walk you through the common pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic fates of 2-deoxy-D-[2-13C]ribose in mammalian cells?

A1: Once transported into the cell, 2-deoxy-D-ribose is primarily phosphorylated by deoxyribose kinase to form 2-deoxy-D-ribose-5-phosphate (dR5P). dR5P is a key intermediate that can enter several pathways. The major fate is its cleavage by deoxyribose-phosphate aldolase (DERA) into glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[2][3][4] The 13C label at the C2 position of the deoxyribose will be retained in the acetaldehyde molecule. G3P, being a central glycolytic intermediate, will be unlabeled in this initial step.

It is also important to consider the nucleotide salvage pathway, where deoxyribose-1-phosphate (formed from dR5P by phosphopentomutase) can be combined with nucleobases to form deoxyribonucleosides.[5][6]

Q2: What is "isotopic scrambling" and is it a concern with 2-deoxy-D-[2-13C]ribose?

A2: Isotopic scrambling refers to the redistribution of a stable isotope label to positions other than its original location in a molecule. This can occur through reversible enzymatic reactions or symmetrical intermediates. While the primary cleavage of 2-deoxy-D-ribose-5-phosphate is not expected to cause scrambling of the C2 label, downstream metabolism of the resulting labeled acetaldehyde can introduce the 13C into various metabolic pools.

Furthermore, if the labeled G3P (from other metabolic pathways) re-enters the pentose phosphate pathway (PPP), there is a potential for the label to be distributed across various positions of sugar phosphates due to the reversible nature of transketolase and transaldolase reactions.[7] While less direct than with glucose tracers, it is a possibility to be aware of when analyzing a wide range of metabolites.

Q3: Why am I seeing high background noise in my mass spectrometry data?

A3: High background noise in LC-MS is a common issue that can arise from multiple sources. These can be broadly categorized as chemical, biological, and analytical.[8]

  • Chemical Contamination: This includes impurities in solvents, reagents, and plasticware. Even high-grade solvents can contain trace contaminants that ionize well and create background signals.

  • Biological Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in cell cultures is a significant source of interference.[5][9][10] These contaminants have their own metabolic activity that can consume the tracer and produce interfering metabolites. Mycoplasma is particularly problematic as it is not visible by standard microscopy and can significantly alter cellular metabolism.[11]

  • Analytical Issues: These can include carryover from previous samples, column bleed, and the formation of adducts with salts or other molecules in the mobile phase.[3][12]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during 13C tracing experiments with 2-deoxy-D-[2-13C]ribose.

Problem 1: Low or No Incorporation of 13C Label into Downstream Metabolites

Symptoms:

  • Mass isotopologue distributions (MIDs) of expected downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates) are close to natural abundance.

  • The M+1 peak for acetaldehyde is not significantly enriched.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor Tracer Uptake 1. Verify Cell Viability: Ensure cells are healthy and metabolically active using a viability assay. Stressed or dying cells will have reduced metabolic activity.[13] 2. Optimize Tracer Concentration: The concentration of 2-deoxy-D-[2-13C]ribose may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Dilution by Unlabeled Sources 1. Check Media Composition: Standard media may contain unlabeled deoxyribose or other sugars that can compete for uptake and metabolism. Use a custom medium with known and controlled carbon sources. 2. Endogenous Pools: Large intracellular pools of unlabeled 2-deoxy-D-ribose or its metabolites can dilute the tracer. Consider a pre-incubation period in a sugar-free medium before adding the tracer to deplete these pools.[13]
Incorrect Incubation Time 1. Perform a Time-Course Experiment: The labeling duration may be too short. The time to reach isotopic steady state varies for different metabolic pathways. A time-course experiment (e.g., sampling at 1, 4, 8, and 24 hours) will help determine the optimal labeling time.[13]
Issues with Tracer Quality 1. Verify Tracer Purity: Confirm the chemical and isotopic purity of the 2-deoxy-D-[2-13C]ribose from the manufacturer's certificate of analysis. If in doubt, analyze the tracer directly by MS.[14]

Workflow for Troubleshooting Low Label Incorporation

start Low or No 13C Incorporation check_viability Check Cell Viability start->check_viability optimize_conc Optimize Tracer Concentration check_viability->optimize_conc Viability OK solution Problem Resolved check_viability->solution Poor Viability - Address Cell Health check_media Review Media Composition optimize_conc->check_media pre_incubation Consider Pre-incubation check_media->pre_incubation time_course Perform Time-Course Experiment pre_incubation->time_course verify_tracer Verify Tracer Purity time_course->verify_tracer verify_tracer->solution

Caption: Troubleshooting workflow for low 13C label incorporation.

Problem 2: High Background Signal Obscuring Labeled Metabolites

Symptoms:

  • High baseline noise in the mass chromatogram.

  • Numerous unidentifiable peaks that interfere with the detection of low-abundance labeled metabolites.

  • Poor signal-to-noise ratio for your target analytes.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Contaminated Solvents/Reagents 1. Use High-Purity Solvents: Always use LC-MS grade solvents and reagents. 2. Test Solvents: Run blank injections of your solvents to identify any background peaks.
Cell Culture Contamination 1. Regular Mycoplasma Testing: Routinely test your cell lines for mycoplasma contamination.[11] 2. Aseptic Technique: Strictly adhere to aseptic techniques to prevent bacterial and fungal contamination.[9][10] 3. Use Antibiotic-Free Media: Whenever possible, culture cells without antibiotics, as they can mask low-level contamination.
LC-MS System Contamination 1. System Cleaning: Regularly clean the ion source and mass spectrometer inlet. 2. Blank Injections: Run blank injections between samples to monitor for carryover. 3. Column Washing: Implement a robust column washing protocol between analytical runs.
Sample Preparation Artifacts 1. Minimize Plasticware Use: Use high-quality polypropylene tubes and avoid plastics that can leach plasticizers. 2. Proper Quenching: Ensure rapid and effective quenching of metabolism to prevent enzymatic side reactions. A common method is rapid washing with ice-cold saline followed by extraction with cold 80% methanol.[13]

Experimental Workflow to Minimize Background

cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cell_culture Sterile Cell Culture (Mycoplasma-Free) quenching Rapid Quenching cell_culture->quenching reagents High-Purity Solvents & Reagents reagents->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing lc_ms->data_processing

Caption: A streamlined workflow to minimize background interference.

Problem 3: Unexpected Labeling Patterns

Symptoms:

  • The observed mass isotopologue distributions do not match the expected metabolic pathways.

  • Significant enrichment in unexpected metabolites.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Isotopic Scrambling 1. Analyze Key Branch Points: Carefully examine the labeling patterns of metabolites at key metabolic branch points, such as the entry into the TCA cycle. 2. Consider Reversible Reactions: Be aware of reversible reactions in pathways like the pentose phosphate pathway that can redistribute the 13C label.[7]
Alternative Metabolic Pathways 1. Literature Review: Consult the literature for less common or cell-type-specific metabolic pathways of 2-deoxy-D-ribose. 2. Use Pathway Inhibitors: Employ specific metabolic pathway inhibitors to confirm the contribution of a particular pathway to the observed labeling pattern.
Data Correction Errors 1. Natural Abundance Correction: Ensure that you are correctly correcting for the natural abundance of 13C and other isotopes.[1][15][16][17][18] Inaccurate correction can lead to misinterpretation of labeling data. 2. Tracer Impurity: Account for the isotopic impurity of your tracer in your data analysis.[14]

Metabolic Fate of 2-deoxy-D-[2-13C]ribose

dRib 2-deoxy-D-[2-13C]ribose dR5P 2-deoxy-D-[2-13C]ribose-5-phosphate dRib->dR5P Deoxyribose Kinase G3P Glyceraldehyde-3-phosphate (unlabeled) dR5P->G3P DERA Acetaldehyde [2-13C]Acetaldehyde dR5P->Acetaldehyde DERA dR1P [2-13C]Deoxyribose-1-phosphate dR5P->dR1P Phosphopentomutase AcetylCoA [2-13C]Acetyl-CoA Acetaldehyde->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Salvage Nucleotide Salvage Pathway dR1P->Salvage

Caption: Primary metabolic pathways of 2-deoxy-D-[2-13C]ribose.

Data Presentation: Correcting for Natural Isotope Abundance

Accurate quantification of 13C enrichment requires correction for the natural abundance of stable isotopes. Failure to do so will lead to an overestimation of label incorporation.

Table 1: Illustrative Example of Natural Abundance Correction

MetaboliteMolecular FormulaMeasured M+1 Abundance (%)Theoretical Natural M+1 Abundance (%)Corrected M+1 Enrichment (%)
AcetaldehydeC2H4O5.22.23.0
Acetyl-CoAC23H38N7O17P3S30.525.55.0

Note: The values in this table are for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Media Preparation: Prepare a custom culture medium devoid of unlabeled deoxyribose. If using serum, dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled small molecules.

  • Tracer Addition: On the day of the experiment, replace the culture medium with the pre-warmed labeling medium containing 2-deoxy-D-[2-13C]ribose at the desired concentration.

  • Incubation: Incubate the cells for the predetermined optimal duration to achieve isotopic steady state.

Protocol 2: Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

  • Extraction: Add ice-cold 80% methanol (-80°C) to the cells to quench all enzymatic activity and extract metabolites.

  • Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Protein Precipitation: Incubate the lysate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS analysis.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: 13C Glucose Tracing Experiments. BenchChem.
  • Kruger, N. J., & von Schaewen, A. (2003). The oxidative pentose phosphate pathway: structure and organisation. Current Opinion in Plant Biology, 6(3), 236-246.
  • Giniatullin, A., & D'yakonov, A. (2021). Deoxyribose-5-Phosphate Aldolase (DERA): A Biocatalyst for Asymmetric Aldol Reactions.
  • Chen, L., et al. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(23), 9939-9951.
  • Wikipedia contributors. (2023, November 28). Nucleotide salvage. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zalkin, H., & Nygaard, P. (1996). Biosynthesis of purine nucleotides. In Escherichia coli and Salmonella: Cellular and Molecular Biology (2nd ed., Vol. 1, pp. 561-579). ASM Press.
  • Wikipedia contributors. (2023, April 29). Deoxyribose-phosphate aldolase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: 13C Metabolic Flux Analysis with Glutamine. BenchChem.
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  • Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 3(2), 337-350.
  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
  • Zhang, J., et al. (2017). 13C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-13C]-Glc as tracer. Cancer & Metabolism, 5(1), 1-13.
  • Chromatography Forum. (2013, October 16). Worried about sugar content of samples for LC-MS/MS. Retrieved from [Link]

  • Serianni, A. S. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-1148.
  • Ahn, C. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(5), 590-601.
  • Schwaiger-Haber, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(19), 4579-4591.
  • BenchChem. (2025). Validating Novel Fructose Tracers: A Comparative Guide Using [U-13C]fructose as the Gold Standard. BenchChem.
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  • Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University.
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  • Rong, S. Q., et al. (2024). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications.
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Technical Support Center: Resolving Peak Overlap in 2-Deoxy-D-[2-13C]ribose 2D NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Application Science Team

Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexity of isotopically labeled carbohydrates. 2-Deoxy-D-[2-13C]ribose presents a "perfect storm" of NMR overlap: it exists as a dynamic equilibrium of multiple anomeric forms, possesses diastereotopic protons at the C2 position, and the targeted 13 C label introduces massive heteronuclear scalar couplings.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the physical causality behind your spectral overlap and provide self-validating, field-proven protocols—specifically leveraging broadband decoupling and Pure Shift NMR—to transform unreadable multiplets into pristine, assignable singlets.

Knowledge Base & Troubleshooting Guides

Ticket #001: Massive Splitting and Heteronuclear Overlap in the 1.5–2.5 ppm Region

Symptom: Your 2D 1 H- 13 C HSQC or TOCSY spectra show extreme crowding in the 1.5 to 2.5 ppm 1 H region. The peaks appear as wide, overlapping doublets of multiplets, making it impossible to assign the H2' and H2'' protons.

Causality: The C2 position of 2-deoxy-D-ribose is a methylene group (-CH 2​ -). Because the molecule is labeled with 13 C at this specific position, the 1 H nuclei (H2' and H2'') are directly bonded to a spin-1/2 13 C nucleus. This introduces a massive one-bond heteronuclear coupling ( 1 J CH​ ) of approximately 130–145 Hz. If your 2D pulse sequence does not apply broadband 13 C decoupling during the 1 H acquisition period ( t2​ ), every proton signal at C2 is split by ~140 Hz. Multiply this by the four anomeric forms present in solution, and the result is catastrophic spectral overlap.

Self-Validating Protocol: 13 C-Decoupled 2D Acquisition To resolve this, we must collapse the heteronuclear splitting using composite pulse decoupling (e.g., GARP or WALTZ-16) during acquisition.

  • Pulse Calibration: Accurately calibrate the 13 C 90° pulse width on your specific sample. Validation: Run a 1D 13 C spectrum; a perfectly calibrated 90° pulse will maximize signal intensity, while a 180° pulse will yield a null signal.

  • Setup Decoupling Scheme: In your 2D parameter set (e.g., hsqcedetgpsisp2.2 on Bruker systems), enable 13 C decoupling during acquisition. Select a broadband decoupling scheme like GARP4.

  • Power Level Optimization: Calculate the decoupling power based on your calibrated 90° pulse to ensure it covers the entire 13 C bandwidth (~200 ppm) without exceeding the probe's duty cycle limits.

  • Pre-Flight Validation: Crucial Step. Before launching a 12-hour 2D experiment, run a single-scan 1D 1 H spectrum with the exact same 13 C decoupling parameters. You should instantly observe the ~140 Hz doublets collapse into standard homonuclear multiplets. If the peaks are broad or show sidebands, adjust your decoupling power or phase parameters before proceeding to the 2D run.

Ticket #002: Unresolvable Homonuclear Multiplets at the C2 Position

Symptom: You have successfully applied 13 C decoupling, but the 1.5–2.5 ppm region is still an unreadable mess of overlapping peaks.

Causality: Even without heteronuclear splitting, the H2' and H2'' protons are diastereotopic and magnetically inequivalent. They couple to each other via a strong geminal coupling ( 2 J HH​ -14 Hz) and to the adjacent H1' and H3' protons via vicinal couplings ( 3 J HH​ ). Because 2-deoxyribose exists as an equilibrium mixture of four possible isomers (α-pyranose, β-pyranose, α-furanose, and β-furanose)[1], you are looking at up to 8 distinct, highly coupled proton multiplets crammed into a 1 ppm window.

Self-Validating Protocol: Pure Shift (PSYCHE) 2D NMR To resolve homonuclear overlap, we utilize Pure Shift NMR. Pure shift techniques simplify multiplets into singlets, thereby reducing signal overlap and dramatically improving spectral resolution[2]. By removing the effects of homonuclear scalar coupling, singlet peaks reporting only chemical shifts are present in the 1 H dimension[3]. We recommend the PSYCHE (Pure Shift Yielded by Chirp Excitation) element due to its superior sensitivity and artifact suppression compared to older Zangger-Sterk methods[4].

  • Chirp Pulse Configuration: Configure a pair of low-flip-angle (typically 10°–20°) frequency-swept chirp pulses. Set the sweep width to ~10 kHz and duration to 15–30 ms.

  • Gradient Selection: Apply weak, opposing magnetic field gradients during the chirp pulses. Causality: This spatially encodes the spins, allowing the sequence to refocus J-coupling evolution while retaining chemical shift evolution.

  • 1D PSYCHE Validation: Run a 1D PSYCHE spectrum first. Validation: Compare it to your standard 1D 1 H spectrum. The complex multiplets at 1.5–2.5 ppm must collapse into sharp, distinct singlets[5]. Check for spectral artifacts (e.g., strong coupling artifacts); if present, reduce the chirp flip angle.

  • 2D Integration: Once validated, use a 2D sequence incorporating the PSYCHE block in the t1​ evolution period (e.g., PSYCHE-TOCSY). This will yield a 2D spectrum where cross-peaks are sharp singlets, allowing unambiguous assignment of the four anomeric forms.

Frequently Asked Questions (FAQs)

Q: Why does my chemically pure 2-deoxy-D-[2- 13 C]ribose sample show four distinct C2 carbon peaks in the NMR spectrum? A: This is due to anomeric equilibrium. In aqueous solution, 2-deoxy-D-ribose does not exist as a single static molecule. Evidence confirms that 2-deoxy-D-ribose exists in aqueous solution both in the pyranose and in the furanose forms[6]. Specifically, it equilibrates into four cyclic isomers: α-pyranose, β-pyranose, α-furanose, and β-furanose[1]. Each form has a distinct conformation, resulting in four unique chemical environments (and thus four distinct NMR signals) for the C2 position.

Q: Can I change the solvent to simplify the spectrum and reduce overlap? A: Yes. The dielectric constant and hydrogen-bonding capacity of the solvent dictate the anomeric equilibrium. In D 2​ O, all four forms are highly populated. Switching the solvent to anhydrous DMSO-d 6​ can significantly alter this equilibrium, often heavily favoring the pyranose forms and slowing down the chemical exchange rate. This can effectively reduce the number of overlapping signals you have to resolve.

Quantitative Data Summaries

Table 1: Representative Anomeric Equilibrium of 2-Deoxy-D-ribose in D 2​ O (Note: Exact shifts vary slightly with temperature and concentration, but relative distributions remain consistent).

Anomeric FormRelative Abundance (%)C1 Chemical Shift (ppm)C2 Chemical Shift (ppm)
β-pyranose ~50%~94.5~35.0
α-pyranose ~25%~92.0~36.5
β-furanose ~13%~97.5~40.0
α-furanose ~12%~97.0~39.5

Table 2: Diagnostic NMR Coupling Parameters for the C2 Position

Coupling TypeNuclei InvolvedTypical Magnitude (Hz)Spectral Consequence
Heteronuclear 1-bond 13 C2 - 1 H2' / 1 H2''130 - 145 HzMassive doublet splitting in 1 H dimension
Homonuclear geminal 1 H2' - 1 H2''(-) 13 - 15 HzMultiplet complexity within the CH 2​ group
Homonuclear vicinal 1 H1' - 1 H2' / 1 H2''2 - 8 HzFine splitting dependent on dihedral angle
Homonuclear vicinal 1 H3' - 1 H2' / 1 H2''3 - 9 HzFine splitting dependent on dihedral angle

Workflow Visualizations

NMR_Workflow Start Severe Peak Overlap in 2-Deoxy-D-[2-13C]ribose Spectra Check13C Is 1J_CH splitting (>130 Hz) present? Start->Check13C ApplyDecoupling Apply 13C GARP/WALTZ decoupling during acquisition Check13C->ApplyDecoupling Yes CheckHH Are 1H-1H multiplets still overlapping? Check13C->CheckHH No ApplyDecoupling->CheckHH ApplyPureShift Implement PSYCHE Pure Shift NMR CheckHH->ApplyPureShift Yes CheckAnomers Are 4 anomeric forms complicating analysis? CheckHH->CheckAnomers No ApplyPureShift->CheckAnomers ChangeSolvent Change solvent to DMSO-d6 or alter temperature CheckAnomers->ChangeSolvent Yes Resolved High-Resolution, Simplified 2D Spectrum CheckAnomers->Resolved No ChangeSolvent->Resolved

Caption: Logical troubleshooting workflow for resolving NMR peak overlap in 13C-labeled sugars.

PSYCHE_Logic Multiplet Complex 1H Multiplet (J-coupled) Chirp Low-Flip-Angle Chirp Pulses Multiplet->Chirp Gradient Weak Magnetic Field Gradients Chirp->Gradient Refocus Spatial Encoding & J-Refocusing Gradient->Refocus Singlet Pure Shift Singlet (Decoupled) Refocus->Singlet

Caption: Mechanistic logic of the PSYCHE pure shift NMR pulse sequence.

References

  • Adams, R.W., & Castanar, L. (2023). Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR: Concepts and Applications, The Royal Society of Chemistry. 3

  • Gouilleux, B., et al. (2019). Highly Resolved Pure-Shift Spectra on a Compact NMR Spectrometer. PubMed. 4

  • Price, et al. (2015). Chemical and structural characterization of interstrand cross-links formed between abasic sites and adenine residues in duplex DNA. Nucleic Acids Research, Oxford Academic. 1

  • Lemieux, R.U., & Stevens, J.D. (2011). The proton magnetic resonance spectra and tautomeric equilibria of aldoses in deuterium oxide. ResearchGate. 6

  • University of Manchester. (2023). Quantitation in pure shift NMR. Research Explorer. 5

  • ChemRxiv. High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. 2

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Validation & Comparative

A Researcher's Guide to Metabolic Flux Model Validation: A Comparative Analysis of 2-deoxy-D-[2-13C]ribose and Alternative Tracers

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through biochemical pathways is paramount. Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique for quantifying these reaction rates, providing a detailed snapshot of the metabolic state.[1][2] The precision of any metabolic flux map, however, is fundamentally dependent on the experimental design, most notably the choice of isotopic tracer.[3] This guide provides an in-depth comparison of a novel tracer, 2-deoxy-D-[2-13C]ribose, with established alternatives for the validation of metabolic flux models. As we delve into the technical nuances, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Crucial Role of the Isotopic Tracer in Metabolic Flux Analysis

The principle of 13C-MFA lies in introducing a substrate labeled with a stable isotope, such as 13C, into a biological system.[4] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The specific pattern of this incorporation, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways. By measuring these MIDs using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and integrating this data with a stoichiometric model of the metabolic network, we can computationally estimate the intracellular fluxes.[5]

The choice of the isotopic tracer is a critical decision that dictates the precision and accuracy of the determined fluxes. A well-chosen tracer will generate distinct labeling patterns for different pathways, allowing for their unambiguous resolution. Conversely, a suboptimal tracer may lead to ambiguous MIDs, resulting in poorly resolved and unreliable flux estimations.

A Novel Entrant: 2-deoxy-D-[2-13C]ribose

2-deoxy-D-ribose, a naturally occurring sugar and a fundamental component of DNA, presents an intriguing possibility as a metabolic tracer. Its metabolism, distinct from that of glucose, offers a unique window into specific cellular pathways.

The Metabolic Journey of 2-deoxy-D-ribose

Unlike glucose, which enters glycolysis directly, 2-deoxy-D-ribose is catabolized through a series of oxidative reactions. One proposed pathway involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate, which is then further oxidized and ultimately cleaved to yield acetyl-CoA and glyceryl-CoA. The introduction of a 13C label at the C2 position of 2-deoxy-D-ribose would lead to a specific labeling pattern in these downstream metabolites, providing a direct readout of the activity of this oxidative pathway.

cluster_uptake Cellular Uptake cluster_catabolism Oxidative Catabolism cluster_downstream Downstream Metabolism 2_deoxy_D_2_13C_ribose_ext 2-deoxy-D-[2-13C]ribose (Extracellular) 2_deoxy_D_2_13C_ribose_int 2-deoxy-D-[2-13C]ribose (Intracellular) 2_deoxy_D_2_13C_ribose_ext->2_deoxy_D_2_13C_ribose_int Transport 2_deoxy_D_2_13C_ribonate 2-deoxy-D-[2-13C]ribonate 2_deoxy_D_2_13C_ribose_int->2_deoxy_D_2_13C_ribonate Oxidation Keto_deoxyribonate Keto-deoxyribonate 2_deoxy_D_2_13C_ribonate->Keto_deoxyribonate Oxidation Acetyl_CoA [1-13C]Acetyl-CoA Keto_deoxyribonate->Acetyl_CoA Cleavage Glyceryl_CoA Glyceryl-CoA Keto_deoxyribonate->Glyceryl_CoA Cleavage TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis cluster_workflow 13C-MFA Experimental Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture & Labeling Start->Cell_Culture Quenching 2. Rapid Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. GC-MS/LC-MS Analysis Extraction->Analysis Data_Processing 5. Data Processing & MID Determination Analysis->Data_Processing Flux_Estimation 6. Computational Flux Estimation Data_Processing->Flux_Estimation Model_Validation 7. Model Validation & Interpretation Flux_Estimation->Model_Validation End End: Flux Map Model_Validation->End

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol
  • Cell Culture and Isotopic Labeling:

    • Culture cells in a chemically defined medium to ensure the labeled substrate is the primary carbon source.

    • Once cells reach the desired confluency (typically mid-exponential phase), replace the medium with a medium containing the 13C-labeled tracer (e.g., 10 mM [1,2-13C]glucose).

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time can vary depending on the cell type and the pathways of interest (e.g., minutes for glycolysis, hours for the TCA cycle).

  • Rapid Quenching of Metabolism:

    • To preserve the in vivo metabolic state, it is crucial to rapidly halt all enzymatic activity.

    • Aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., cold saline).

    • Add a cold solvent, such as 80% methanol, to the cells to quench metabolism.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solvent and collect the cell suspension.

    • Separate the soluble metabolites from the insoluble cell debris by centrifugation.

    • The supernatant containing the metabolites can then be dried down for subsequent analysis.

  • Analytical Measurement (GC-MS/LC-MS):

    • Derivatize the extracted metabolites to increase their volatility for GC-MS analysis.

    • Inject the derivatized sample into the GC-MS or LC-MS system.

    • Acquire the mass spectra, ensuring sufficient resolution to distinguish between different mass isotopomers.

  • Data Processing and Flux Estimation:

    • Process the raw analytical data to determine the mass isotopomer distributions (MIDs) for the metabolites of interest.

    • Correct the MIDs for the natural abundance of 13C.

    • Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of the metabolic network.

Conclusion: The Path Forward

The validation of metabolic flux models is a critical step in ensuring the reliability of our understanding of cellular metabolism. While established tracers like [1,2-13C]glucose and [U-13C]glutamine provide robust methods for probing glycolysis, the PPP, and the TCA cycle, the exploration of novel tracers like 2-deoxy-D-[2-13C]ribose opens up new avenues for investigation.

The unique metabolic fate of 2-deoxy-D-ribose offers the potential for an orthogonal validation of key metabolic nodes, such as acetyl-CoA. However, it is important to acknowledge that direct comparative studies are currently limited, and the universality of its metabolic pathway across different cell types requires further investigation. As researchers, the judicious selection of isotopic tracers, guided by the specific biological question at hand, will continue to be a cornerstone of high-quality metabolic flux analysis.

References

  • (ISMRM 2019) Activity of the Pentose Phosphate Pathway Is Increased in Hepatoma Using a Novel Tracer, [2,3-13C2]glucose. International Society for Magnetic Resonance in Medicine. [Link]

  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Exploring cancer metabolism through isotopic tracing and metabolic flux analysis. DSpace@MIT. [Link]

  • Tracer selection for the oxidative pentose phosphate pathway flux. (A)... ResearchGate. [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • Elevated pentose phosphate pathway flux supports appendage regeneration. PubMed. [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PMC. [Link]

  • High resolution metabolic flux determination using stable isotopes and mass spectrometry. DSpace@MIT. [Link]

  • Metabolic fluxes between [14C]2-deoxy-D-glucose and [14C]2-deoxy-D-glucose-6-phosphate in brain in vivo. PubMed. [Link]

  • Metabolomics and isotope tracing. PMC. [Link]

  • Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. ResearchGate. [Link]

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. PMC. [Link]

  • Two alternative 13 C-glucose-tracing strategies for analysis of... ResearchGate. [Link]

  • Isotopologue ratio normalization for non-targeted metabolomics. ORBilu. [Link]

  • Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Oxford Academic. [Link]

  • 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man. PubMed. [Link]

  • Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Frontiers. [Link]

  • 2-deoxy-d-glucose (2-DG) is a glucose analog widely used in FDG-PET imaging as a biological tracer of glucose uptake. This study innovatively redirects its application in 2 H NMR by using a deuterated version of 2-DG (2-DG-d2) and explores its imaging potential in mapping glucose uptake without ionizing radiation. A workflow is described here regarding multi-band RF pulse design and bSSFP sequence optimization, which enables a rapid 2 H imaging with high sensitivity. Both in vitro and in vivo imaging results have validated the pulse sequence's specificity and sensitivity of detecting 2-DG-d2 with high spatial resolution, inspiring its further implementation in the future. - ISMRM. [Link]

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A Researcher's Guide: Navigating the Detection of 2-deoxy-D-[2-¹³C]ribose Incorporation with Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of metabolic research, tracing the fate of stable isotope-labeled molecules is paramount to unraveling complex biological pathways. The incorporation of 2-deoxy-D-[2-¹³C]ribose, a labeled precursor for DNA synthesis, offers a powerful tool to study nucleotide metabolism and cell proliferation. However, the choice of analytical technique to detect and quantify this incorporation is a critical decision that can significantly impact the depth and sensitivity of your findings. This guide provides a comprehensive comparison of two cornerstone analytical platforms, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for this specific application. We will delve into the fundamental principles, experimental workflows, and data interpretation for each technique, providing you with the insights needed to select the optimal approach for your research objectives.

At a Glance: Mass Spectrometry vs. NMR for ¹³C-Labeling Studies

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Output Mass-to-charge (m/z) ratioNuclear spin resonance frequencies (chemical shifts)
Sensitivity High (femtomolar to attomolar)[1]Lower (micromolar)[1][2]
Information Provided Isotopic enrichment (mass shift), relative abundancePositional isotope labeling, structural information, absolute quantification[2]
Sample Preparation More extensive (extraction, derivatization may be needed)[1][2]Minimal and straightforward[1][3]
Data Analysis Complex, often requires specialized software for isotopologue analysisCan be complex for spectral deconvolution, but direct quantification is possible
Throughput HighLower
Destructive? YesNo (non-destructive)[1]

Mass Spectrometry: The Sensitivity Champion for Detecting Incorporation

Mass spectrometry is a powerhouse for detecting trace amounts of molecules, making it an exceptional tool for identifying the incorporation of ¹³C-labeled precursors.[4] The fundamental principle lies in measuring the mass-to-charge ratio of ionized molecules. When 2-deoxy-D-[2-¹³C]ribose is incorporated into DNA, the resulting deoxyribonucleosides will have a mass that is one Dalton higher than their unlabeled counterparts. This mass shift is the telltale sign of successful incorporation.

Experimental Workflow for MS-based Detection

The general workflow for an MS-based analysis of 2-deoxy-D-[2-¹³C]ribose incorporation involves several key steps. The choice of quenching and extraction methods is critical to preserve the in vivo metabolic state.[5]

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Cell Culture with 2-deoxy-D-[2-13C]ribose B Metabolic Quenching (e.g., cold methanol) A->B C DNA Extraction & Hydrolysis B->C D Derivatization (for GC-MS) C->D Optional E Chromatographic Separation (LC or GC) C->E D->E F Ionization (e.g., ESI, MALDI) E->F G Mass Analysis (e.g., Orbitrap, QTOF) F->G H Detection G->H I Mass Spectra Analysis (Isotopologue distribution) H->I J Quantification of 13C Enrichment I->J

Figure 1: A generalized workflow for detecting 2-deoxy-D-[2-¹³C]ribose incorporation using mass spectrometry.
Detailed Protocol: LC-MS/MS for Deoxyadenosine Incorporation
  • Cell Culture and Labeling: Culture cells in the presence of 2-deoxy-D-[2-¹³C]ribose for the desired duration.

  • Metabolic Quenching: Rapidly halt metabolic activity by, for example, washing with ice-cold phosphate-buffered saline and adding cold 80% methanol.[5]

  • DNA Extraction and Hydrolysis: Extract genomic DNA using a standard kit. Enzymatically hydrolyze the DNA to its constituent deoxyribonucleosides.

  • Sample Cleanup: Use solid-phase extraction to purify the deoxyribonucleosides.

  • LC-MS/MS Analysis:

    • Inject the purified deoxyribonucleosides onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the deoxyribonucleosides using a suitable column and gradient.

    • Monitor the transition of the parent ion (e.g., deoxyadenosine) to a specific fragment ion (e.g., the adenine base) for both the unlabeled (M+0) and labeled (M+1) forms.

  • Data Analysis: Calculate the percentage of ¹³C enrichment by comparing the peak areas of the labeled and unlabeled deoxyadenosine.

NMR Spectroscopy: The Structural Authority for Positional Confirmation

While MS excels in sensitivity, NMR spectroscopy offers unparalleled structural detail.[4] For the analysis of 2-deoxy-D-[2-¹³C]ribose incorporation, NMR can definitively confirm that the ¹³C label resides at the C2 position of the deoxyribose ring. This is particularly important for validating the specificity of the labeling and for studies where the precise location of the isotope is critical. Furthermore, NMR is inherently quantitative without the need for isotopic standards.[1][3]

Experimental Workflow for NMR-based Detection

The workflow for NMR analysis is generally more straightforward in terms of sample preparation compared to MS.[1][3]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation A Cell Culture with 2-deoxy-D-[2-13C]ribose B DNA Extraction & Hydrolysis A->B C Sample Reconstitution in D2O buffer B->C D Data Acquisition (1D 13C, 2D HSQC) C->D E Spectral Processing (Fourier Transform, Phasing) D->E F Resonance Assignment E->F G Quantification of 13C Incorporation F->G

Figure 2: A generalized workflow for detecting 2-deoxy-D-[2-¹³C]ribose incorporation using NMR spectroscopy.
Detailed Protocol: 2D ¹H-¹³C HSQC for Positional Analysis
  • Sample Preparation: Follow steps 1-3 from the MS protocol to obtain purified deoxyribonucleosides.

  • NMR Sample Preparation: Lyophilize the purified sample and reconstitute it in a deuterium oxide (D₂O) based buffer suitable for NMR.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum to observe the overall ¹³C signals.

    • For unambiguous assignment, acquire a two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.[6][7] This experiment correlates protons with their directly attached carbons.

  • Data Analysis:

    • In the 2D HSQC spectrum, a cross-peak will appear at the chemical shift of the C2 proton and the C2 carbon of the deoxyribose ring.

    • The presence of this specific cross-peak confirms the incorporation of the ¹³C label at the C2 position.

    • The intensity of the cross-peak can be used to quantify the level of incorporation.

Making the Right Choice for Your Research

The decision between mass spectrometry and NMR spectroscopy hinges on the specific questions your research aims to answer.

  • Choose Mass Spectrometry if:

    • High sensitivity is paramount, especially when working with low cell numbers or expecting low incorporation rates.

    • You need to screen a large number of samples (high throughput).

    • Your primary goal is to detect and quantify the overall level of ¹³C enrichment in the DNA.

  • Choose NMR Spectroscopy if:

    • You need to definitively confirm the position of the ¹³C label within the deoxyribose molecule.

    • Absolute quantification without isotopic standards is required.

    • Your sample is not mass-limited, and you have access to a high-field NMR spectrometer.

In many cases, the most powerful approach is to use both techniques synergistically. MS can be employed for initial high-throughput screening to identify conditions with significant incorporation, followed by NMR analysis on select samples for detailed structural validation and positional confirmation. This combined approach leverages the strengths of both techniques, providing a comprehensive and robust analysis of 2-deoxy-D-[2-¹³C]ribose incorporation.

References

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  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (2025, June 1). Arome Science.
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A Comparative Guide to 13C Metabolic Tracing: 2-Deoxy-D-[2-13C]ribose vs. Labeled Glucose for Pentose Phosphate Pathway Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients through various pathways is paramount to unraveling disease mechanisms and developing targeted therapeutics. 13C metabolic flux analysis (13C-MFA) has emerged as a powerful technique for quantifying these intracellular fluxes.[1][2] The choice of isotopic tracer is a critical determinant of the accuracy and interpretability of the data obtained. This guide provides an in-depth, objective comparison of two potential tracers for probing the Pentose Phosphate Pathway (PPP): the well-established labeled glucose and the less conventional 2-deoxy-D-[2-13C]ribose.

The Pentose Phosphate Pathway: A Vital Metabolic Hub

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis.[3][4] Its primary functions are not ATP production, but rather the generation of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, including ribose-5-phosphate, a vital precursor for nucleotide biosynthesis.[3][5] The PPP consists of two interconnected branches: the oxidative phase, which produces NADPH, and the non-oxidative phase, which involves the interconversion of sugar phosphates.[4][5] Given its central role in biosynthesis and redox homeostasis, accurately measuring flux through the PPP is of significant interest in various research fields, including cancer biology and neurodegenerative diseases.

Labeled Glucose: The Gold Standard for PPP Tracing

The use of 13C-labeled glucose is the current gold standard for quantifying metabolic fluxes, including those through the PPP.[6] By supplying cells with glucose in which specific carbon atoms are replaced with the 13C isotope, researchers can trace the journey of these labeled carbons through metabolic networks.

Mechanism of Tracing with [1,2-13C2]glucose

Among the various glucose isotopomers, [1,2-13C2]glucose is particularly informative for dissecting the relative activities of glycolysis and the oxidative PPP.[7]

  • Glycolytic Pathway: When [1,2-13C2]glucose enters glycolysis, it is cleaved into two three-carbon molecules of triose-phosphate. This results in the formation of 3-phosphoglycerate (3PG) that is 50% unlabeled (M+0) and 50% doubly labeled (M+2).[7]

  • Oxidative PPP: In the oxidative arm of the PPP, the C1 carbon of glucose-6-phosphate is lost as CO2. Therefore, when [1,2-13C2]glucose enters this pathway, the resulting pentose phosphates will be singly labeled at the original C2 position. Further metabolism through the non-oxidative PPP and glycolysis will produce a mixture of unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) 3PG.[7]

By measuring the mass isotopomer distribution of key downstream metabolites like 3PG or lactate, the relative flux of glucose through the PPP versus glycolysis can be calculated.

Experimental Workflow: 13C Metabolic Flux Analysis with Labeled Glucose

The following diagram outlines a typical workflow for a 13C-MFA experiment using labeled glucose.

experimental_workflow cluster_prep I. Preparation cluster_labeling II. Isotopic Labeling cluster_analysis III. Analysis cell_culture Cell Culture media_prep Prepare 13C-labeled Media media_exchange Media Exchange media_prep->media_exchange incubation Incubate for Steady-State media_exchange->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Figure 1: A generalized experimental workflow for a 13C-MFA experiment.

2-Deoxy-D-[2-13C]ribose: A Critical Evaluation

The proposition of using 2-deoxy-D-[2-13C]ribose as a tracer for the PPP is intriguing, likely stemming from its structural similarity to ribose, a key product of the pathway. However, a thorough examination of its metabolism reveals significant hurdles that challenge its utility for this purpose.

The Metabolic Fate of 2-Deoxy-D-Ribose

Unlike glucose, 2-deoxy-D-ribose is not a primary substrate for central carbon metabolism. Its metabolic fate is primarily linked to nucleotide degradation and specific catabolic pathways, which differ significantly from the PPP.

  • Degradation Product: 2-deoxy-D-ribose is a degradation product of thymidine metabolism.[8]

  • Alternative Catabolism: In bacteria, 2-deoxy-D-ribose can be catabolized through oxidative pathways that do not intersect with the PPP in a way that would be useful for tracing.[1][9] These pathways involve oxidation of deoxyribose to deoxyribonate and subsequent cleavage into smaller molecules like acetyl-CoA and glyceryl-CoA.[1][9] There is no evidence to suggest that 2-deoxy-D-ribose is readily phosphorylated to 2-deoxy-D-ribose-5-phosphate and then funneled into the non-oxidative PPP.

  • Enzyme Specificity: Key enzymes of the non-oxidative PPP, such as transketolase and transaldolase, exhibit specificity for their phosphorylated pentose and hexose substrates. The absence of a hydroxyl group at the C2 position of deoxyribose would likely alter its recognition and processing by these enzymes. For instance, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) is a key enzyme in its catabolism, which is distinct from the enzymes of the PPP.[10][11]

The following diagram illustrates the likely catabolic route of 2-deoxy-D-ribose, which is distinct from the PPP.

deoxyribose_metabolism Deoxyribose 2-Deoxy-D-Ribose Deoxyribonate 2-Deoxy-D-Ribonate Deoxyribose->Deoxyribonate Oxidation KetoDeoxyribonate Keto-Deoxyribonate Deoxyribonate->KetoDeoxyribonate Oxidation AcetylCoA Acetyl-CoA KetoDeoxyribonate->AcetylCoA Cleavage GlycerylCoA Glyceryl-CoA KetoDeoxyribonate->GlycerylCoA Cleavage PPP Pentose Phosphate Pathway

Figure 2: Proposed oxidative catabolism of 2-deoxy-D-ribose.

Comparative Analysis: Accuracy and Feasibility

FeatureLabeled Glucose (e.g., [1,2-13C2]glucose)2-Deoxy-D-[2-13C]ribose
Entry into PPP Direct entry via glucose-6-phosphate into the oxidative PPP.[7]No direct entry into the oxidative PPP. Metabolism occurs via separate catabolic pathways.[1][9]
Metabolic Perturbation Generally considered to trace endogenous metabolism with minimal perturbation when used at physiological concentrations.Potential for metabolic disruption. 2-deoxy-sugars are known to interfere with normal glucose metabolism.[12]
Data Interpretation Well-established models for calculating PPP flux from mass isotopomer distributions of downstream metabolites.[7]The labeling pattern from [2-13C]deoxyribose would not directly reflect PPP activity. Interpretation would be complex and likely misleading for PPP flux analysis.
Accuracy for PPP Flux High, considered the gold standard method.[6]Low to none. The tracer does not directly participate in the pathway of interest in a predictable manner.
Validated Protocols Numerous well-validated protocols are available for various cell types and in vivo models.[2][13][14]No established protocols for its use as a PPP tracer.

Conclusion: An Objective Recommendation

Based on the current scientific understanding of cellular metabolism, labeled glucose, particularly [1,2-13C2]glucose, remains the unequivocally superior and more accurate tracer for quantifying the flux through the Pentose Phosphate Pathway. The metabolic fate of 2-deoxy-D-ribose does not align with the requirements for a reliable PPP tracer. Its catabolism through distinct oxidative pathways means that the incorporation of its 13C label into downstream metabolites would not be a direct measure of PPP activity.

Researchers and drug development professionals seeking to accurately measure metabolic fluxes through the PPP should continue to rely on the well-validated and mechanistically sound approach of using 13C-labeled glucose tracers. While the exploration of novel tracers is a valuable scientific endeavor, a thorough understanding of their metabolic pathways is a prerequisite for their application in quantitative flux analysis.

Detailed Experimental Protocol: 13C-MFA using [1,2-13C2]glucose

This protocol provides a general framework for a 13C-MFA experiment in cultured mammalian cells.

I. Cell Culture and Labeling

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing [1,2-13C2]glucose as the sole glucose source. The concentration should be similar to that of standard glucose in the regular medium.

  • Media Exchange: Aspirate the regular culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient period to achieve isotopic steady-state. This time can vary between cell lines and should be determined empirically (often 18-24 hours).[15]

II. Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture surface.

  • Lysate Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

III. Sample Analysis and Data Interpretation

  • LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts using a mass spectrometer to determine the mass isotopomer distributions of key metabolites (e.g., 3-phosphoglycerate, lactate, ribose-5-phosphate).

  • Data Analysis: Use specialized software to correct for natural 13C abundance and calculate the fractional labeling of each metabolite.

  • Flux Calculation: Employ metabolic flux analysis software to fit the experimental labeling data to a metabolic model and quantify the intracellular fluxes.

References

  • Deutscher, J., et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems, 4(1), e00297-18. Available from: [Link]

  • Zhang, Y., et al. (2024). Quantification of metabolic activity from isotope tracing data using automated methodology. STAR Protocols, 5(1), 102874. Available from: [Link]

  • Deutscher, J., et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems, 4(1). Available from: [Link]

  • Rong, S. Q., et al. (2026). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Nucleic Acids Research, 54(5), e28. Available from: [Link]

  • Lee, W. N., et al. (2019). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. NMR in Biomedicine, 32(6), e4096. Available from: [Link]

  • Wegner, A., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. Available from: [Link]

  • Rong, S. Q., et al. (2026). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Nucleic Acids Research, 54(5), e28. Available from: [Link]

  • Jang, C., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology, 10, 32-38. Available from: [Link]

  • Runtai Chemical. (2025). 2-Deoxy-D-ribose Powder and Its Main Applications. Available from: [Link]

  • Crown, S. B., et al. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 38, 143-152. Available from: [Link]

  • Sborov, K., et al. (2019). Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry. Analytical Biochemistry, 568, 45-53. Available from: [Link]

  • Rong, S. Q., et al. (2026). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications. Nucleic Acids Research. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460005, 2-Deoxyribose, D-. Available from: [Link]

  • van Winden, W. A., et al. (2005). 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. Applied and Environmental Microbiology, 71(10), 6057-6066. Available from: [Link]

  • Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(1), 12-21. Available from: [Link]

  • Long, C. P., et al. (2023). Determination of Metabolic Fluxes by Deep Learning of Isotope Labeling Patterns. bioRxiv. Available from: [Link]

  • Deutsch, J. C. (2017). An Oxidative Pathway of Deoxyribose Catabolism. bioRxiv. Available from: [Link]

  • Deutscher, J., et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems, 4(1). Available from: [Link]

  • Xi'an Lyphar Biotech Co., Ltd. (2025). Pros and Cons of 2-Deoxy-D-Ribose Factory Directly Supply Top Quality. Available from: [Link]

  • Sborov, K., et al. (2018). Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatog. bioRxiv. Available from: [Link]

  • Le, A., et al. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2847-2873. Available from: [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. Available from: [Link]

  • Le, A., et al. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2847-2873. Available from: [Link]

  • Greenberg, M. M. (2007). The Chemical Toxicology of 2-Deoxyribose Oxidation in DNA. Accounts of Chemical Research, 40(12), 1164-1173. Available from: [Link]

  • Jack Westin. (n.d.). Biochemistry: Pentose Phosphate Pathway. Available from: [Link]

  • Dedon, P. C. (1997). A Study of the Deoxyribose Fragmentation Products Formed by Oxidation of DNA with y-Radiation, Peroxynitrite and Calicheamicin. DSpace@MIT. Available from: [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Available from: [Link]

  • SMPDB. (2025). Pentose Phosphate Pathway. Available from: [Link]

  • Ge, T., et al. (2020). The pentose phosphate pathway in health and disease. Trends in Endocrinology & Metabolism, 31(5), 346-360. Available from: [Link]

  • Voutilainen, S., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. Applied Microbiology and Biotechnology, 104(24), 10515-10529. Available from: [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: hsa00030. Available from: [Link]

  • Voutilainen, S., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. Applied Microbiology and Biotechnology, 104(24), 10515-10529. Available from: [Link]

  • Voutilainen, S., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Ribose and Deoxyribose: Structure, Function, and Analysis. Available from: [Link]

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A Senior Application Scientist's Guide to Evaluating Kinetic Isotope Effects in Enzymatic Reactions Using 2-Deoxy-D-[2-¹³C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, biochemists, and drug development professionals, understanding the precise mechanism of an enzyme is paramount. Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating these mechanisms, providing profound insights into transition state structures and rate-limiting steps.[1][2][3] This guide provides an in-depth comparison and a practical framework for employing 2-deoxy-D-[2-¹³C]ribose to probe enzymatic reactions, focusing on the "why" behind experimental choices to ensure robust and interpretable results.

The Principle: Why Use Kinetic Isotope Effects?

The Kinetic Isotope Effect is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[4] In our case, we are replacing a ¹²C atom at the C2 position of 2-deoxyribose with a ¹³C atom. The underlying principle is based on the vibrational energy of chemical bonds. A bond to a heavier isotope (like ¹³C) has a lower zero-point vibrational energy than a bond to a lighter isotope (¹²C). Consequently, more energy is required to break the C-¹³C bond, which can lead to a slower reaction rate if this bond cleavage is involved in the rate-determining step of the reaction.[5]

By precisely measuring this rate difference, we can infer critical details about the enzymatic mechanism. A significant KIE (>1) suggests that the C-C or C-H bond at the labeled position is being broken or formed in the rate-limiting step. Conversely, a KIE of ~1 indicates that the bond to the isotopic center is not broken in the rate-determining step.

The Tool: 2-Deoxy-D-[2-¹³C]ribose

2-deoxy-D-ribose is a fundamental building block of DNA and is a substrate for numerous enzymes, including aldolases, kinases, and phosphorylases.[6][7] Using the [2-¹³C]-labeled variant allows us to specifically probe reactions involving the C2 position. For example, in the case of 2-deoxyribose-5-phosphate aldolase (DERA), the reaction involves the cleavage of the C2-C3 bond.[6] A KIE study at this position can directly report on the catalytic efficiency of this bond-breaking event.

Experimental Design: The Competitive KIE Method

To obtain the high precision required for heavy-atom KIEs (¹³C KIEs are typically small, in the range of 1.02-1.06), the competitive method is the gold standard.[8][9][10] This approach offers a significant advantage by measuring the reaction rates of both the light (¹²C) and heavy (¹³C) substrates simultaneously in the same reaction vessel.[2] This inherently controls for variables such as temperature, pH, and enzyme concentration, which can be challenging to replicate perfectly in separate experiments.[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of a competitive KIE experiment.

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation Substrate Prepare Mixture: ~50% 2-deoxy-D-ribose ~50% 2-deoxy-D-[2-13C]ribose Reaction Initiate Reaction: Combine substrate mix, enzyme, and cofactors Substrate->Reaction Enzyme Prepare Enzyme Solution (e.g., DERA) Enzyme->Reaction Quench Quench Aliquots at Multiple Time Points (e.g., 10%, 20%, 50% conversion) Reaction->Quench Derivatize Derivatize for GC-MS Analysis (Optional) Quench->Derivatize MS LC-MS or GC-MS Analysis: Measure Isotope Ratio (13C/12C) of Unreacted Substrate Derivatize->MS Calc Calculate KIE using the appropriate equation based on fractional conversion MS->Calc

Caption: Workflow for a competitive KIE experiment.

Detailed Experimental Protocol

This protocol provides a template for measuring the ¹³C KIE for an enzyme that utilizes 2-deoxy-D-ribose, such as 2-deoxyribose-5-phosphate aldolase (DERA).

Materials:

  • 2-deoxy-D-ribose (¹²C)

  • 2-deoxy-D-[2-¹³C]ribose

  • Enzyme (e.g., purified DERA)

  • Reaction buffer (specific to the enzyme)

  • Quenching solution (e.g., 1 M HCl or perchloric acid)

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Substrate Preparation: Prepare a stock solution containing an accurately known mixture of 2-deoxy-D-ribose and 2-deoxy-D-[2-¹³C]ribose. A near 1:1 molar ratio is ideal. An initial sample (t=0) should be taken and analyzed by mass spectrometry to determine the precise starting isotope ratio (R₀).

  • Enzyme Reaction:

    • In a temperature-controlled vessel, combine the reaction buffer and the substrate mixture.

    • Initiate the reaction by adding the enzyme. The total reaction volume and enzyme concentration should be optimized to achieve a reasonable reaction rate.

    • At various time points (e.g., corresponding to approximately 10%, 20%, 40%, and 60% completion), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This stops all enzymatic activity.

  • Sample Preparation for Analysis:

    • The quenched samples may require further processing. This could involve neutralization, centrifugation to remove precipitated protein, and derivatization to make the sugar volatile for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the unreacted substrate in each quenched sample using LC-MS or GC-MS.[1][8] The goal is to precisely measure the isotope ratio (R) of the remaining 2-deoxy-D-ribose at each time point. Mass spectrometry is well-suited for this as it can easily distinguish between the labeled and unlabeled substrate.[1]

  • Data Analysis:

    • Determine the fraction of the reaction (F) at each time point. This can be done by quantifying the product formed or the substrate remaining, often via a separate HPLC or enzymatic assay.

    • Calculate the KIE using the following equation for competitive experiments: KIE = log(1 - F) / log(1 - F * (R / R₀)) Where:

      • F = fraction of reaction

      • R = isotope ratio of the substrate at time F

      • R₀ = initial isotope ratio of the substrate at F=0

Data Presentation and Interpretation

The collected data can be summarized in a table to clearly present the findings.

Time PointFractional Conversion (F)Isotope Ratio (R) of Unreacted Substrate (¹³C/¹²C)Calculated KIE
0 min0.000.998N/A
10 min0.151.0021.035
20 min0.301.0071.036
40 min0.551.0151.034
Average 1.035 ± 0.001

Interpreting the Results:

In this hypothetical example, the KIE of 1.035 is significantly greater than 1. This result strongly suggests that a step involving bond cleavage at the C2 position of 2-deoxy-D-ribose is at least partially rate-limiting in the enzymatic reaction. This information can be used to support or refute a proposed catalytic mechanism.

Visualizing the Enzymatic Reaction

The following diagram illustrates a simplified enzymatic reaction where a KIE would be observed.

Enzymatic_Reaction cluster_enzyme Enzyme Active Site E Enzyme (E) P Products (P) ES Enzyme-Substrate Complex E + S ⇌ E•S ETS Transition State [E•S]‡ ES->ETS k_cat (Isotope Sensitive Step) S Substrate (S) (12C or 13C-labeled) ES->S k_off EP Enzyme-Product Complex E•P ETS->EP EP->E Product Release EP->P S->ES k_on

Caption: A simplified enzymatic reaction pathway.

Comparison with Alternative Methods

While ¹³C KIE studies are highly informative, they should be considered alongside other techniques for a comprehensive understanding of enzyme mechanisms.

  • Deuterium (²H) KIEs: Replacing a hydrogen with deuterium results in a much larger mass change, leading to larger and often easier to measure KIEs (typically 2-10). These are excellent for studying reactions involving C-H bond cleavage. However, they only probe hydrogen transfer steps.

  • Nitrogen (¹⁵N) and Oxygen (¹⁸O) KIEs: Similar to ¹³C KIEs, these can be used to study reactions involving these heavy atoms, such as glycosidic bond cleavage or deamination.

  • Structural Biology (X-ray Crystallography, Cryo-EM): These methods provide static snapshots of the enzyme, including substrate or inhibitor-bound states. While they don't directly measure kinetics, they provide an essential structural framework for interpreting KIE data.

  • Computational Modeling: Techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model the reaction pathway and calculate theoretical KIEs. A close match between experimental and theoretical KIEs provides powerful validation for a proposed mechanism.

The use of 2-deoxy-D-[2-¹³C]ribose offers a specific and precise tool to investigate the bond-forming and bond-breaking events at the C2 position, which is a common reactive center in sugar metabolism.[6] When combined with other techniques, it allows for a detailed and robust characterization of enzymatic transition states, which is invaluable for fundamental research and for the rational design of potent enzyme inhibitors in drug development.

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Biotechnology Journal, 8(1), 112-120. [Link]

  • Gao, Y., & Liu, Y. (2018). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 23(7), 1699. [Link]

  • Liuni, P., Olkhov-Mitsel, E., Orellana, A., & Wilson, D. J. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3499-3503. [Link]

  • Liuni, P., Olkhov-Mitsel, E., Orellana, A., & Wilson, D. J. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3499-3503. [Link]

  • Rickert, K. W., & Schramm, V. L. (1995). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(50), 20314-20317. [Link]

  • O'Leary, M. H. (1982). MULTIPLE ISOTOPE EFFECTS ON ENZYME-CATALYZED REACTIONS. Annual Review of Biochemistry, 51, 365-394. [Link]

  • Kljaic, T., Scott, M. A., Guirguis, V., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. [Link]

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  • Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Biotechnology Journal, 8(1), 112-120. [Link]

  • Campbell, C., & Campbell, I. D. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis, 10(6), 3846-3857. [Link]

  • Franck, R. W. (1995). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. The Journal of Organic Chemistry, 60(23), 7402-7403. [Link]

  • Schramm, V. L. (2011). Measurement of Kinetic Isotope Effects in an Enzyme-Catalyzed Reaction by Continuous-Flow Mass Spectrometry. Methods in Enzymology, 492, 1-17. [Link]

  • Reid, M., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. [Link]

  • Kim, H. S., et al. (2005). Method for producing 2-deoxy-l-ribose.
  • Feringa, B. L., et al. (2018). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 54(78), 10976-10979. [Link]

  • Galloway, W. R. J. D. (2018). Studies on the Prebiotic Origin of 2-Deoxy-D-ribose. White Rose eTheses Online. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-deoxy-D-[2-13C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-deoxy-D-[2-13C]ribose. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use, including their final disposition. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are handled with the same precision as our experimental work.

The core principle underpinning the disposal of isotopically labeled compounds is to first understand the nature of the isotope. In this case, the presence of Carbon-13 (¹³C) is the key determinant. Carbon-13 is a stable, non-radioactive isotope of carbon.[1] Therefore, it does not introduce any radiological hazards. The disposal procedures are dictated entirely by the chemical properties and toxicological profile of the parent compound, 2-deoxy-D-ribose.[2][]

Hazard Assessment and Waste Classification

Before any disposal action is taken, a thorough hazard assessment is mandatory. The primary resource for this assessment is the manufacturer's Safety Data Sheet (SDS).

Causality Behind the Assessment: The ¹³C isotope does not alter the chemical reactivity or toxicity of the 2-deoxy-D-ribose molecule. Health and safety data for labeled compounds are generally assumed to be identical to their unlabeled counterparts.[2] Therefore, our entire risk assessment is based on the well-documented properties of 2-deoxy-D-ribose.

Multiple safety data sheets classify 2-deoxy-D-ribose as a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5][6] It is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[7] The primary hazards noted are potential mild irritation to the skin, eyes, and respiratory tract upon contact with the powder form.[7][8]

The following table summarizes the essential safety and logistical information for 2-deoxy-D-ribose.

PropertyDescriptionSource(s)
Physical State White to off-white crystalline powder.[7][9]
GHS Classification Not classified as hazardous.[4][5][6]
Primary Hazards May cause mild eye, skin, and respiratory tract irritation.[7][8]
Stability Stable under normal conditions.[7][9]
Incompatibilities Strong oxidizing agents.[4][7][9]
Hazardous Decomposition Carbon monoxide (CO) and Carbon dioxide (CO₂) upon combustion.[7][9]
Isotopic Hazard None. Carbon-13 is a stable, non-radioactive isotope.[1][]

Institutional Verification Protocol: A Self-Validating System

While federal guidelines provide a baseline, waste disposal is strictly governed by state, local, and institutional regulations.[7][10] Adherence to your organization's specific policies is non-negotiable. The following protocol ensures your disposal plan is fully compliant.

Step 1: Obtain and Review the SDS Always use the Safety Data Sheet provided by the specific manufacturer of your product. Confirm the absence of hazard classifications that would require disposal as hazardous waste.

Step 2: Consult Your Environmental Health & Safety (EHS) Office This is the most critical step. Present your SDS and your disposal plan to your institution's EHS department. They provide the final, authoritative approval for your disposal route.[11][12] Some institutions may have specific directives for the disposal of any chemical waste, regardless of its classification.

Step 3: Document the Classification Once approved by EHS, clearly label the waste container. If it is designated as non-hazardous, use the appropriate institutional label.[13] This documentation is crucial for regulatory compliance and ensures clear communication to all laboratory and support personnel.

Disposal Procedures Workflow

The correct disposal procedure depends on the physical form of the waste: solid powder, an aqueous solution, or an empty container. The following workflow provides a clear decision-making path.

DisposalWorkflow start Waste Containing 2-deoxy-D-[2-13C]ribose decision What is the form of the waste? start->decision solid Solid Powder or Contaminated Labware (e.g., weigh boats, wipes) decision->solid Solid liquid Aqueous Solution decision->liquid Liquid container Empty Product Container decision->container Empty Container solid_proc Follow Protocol 3.1: Dispose as Non-Hazardous Solid Waste solid->solid_proc liquid_proc Follow Protocol 3.2: Dispose via Sanitary Sewer (Requires EHS Approval) liquid->liquid_proc container_proc Follow Protocol 3.3: Dispose as Regular Trash or Glass Waste container->container_proc

Caption: Disposal decision workflow for 2-deoxy-D-[2-13C]ribose waste.

Protocol 3.1: Disposal of Solid 2-deoxy-D-[2-¹³C]ribose Waste

This protocol applies to the pure, solid chemical and any labware (e.g., weigh paper, gloves, wipes) grossly contaminated with the solid.

  • Segregation: Ensure the waste is not mixed with any hazardous materials.

  • Containment: Place the solid waste into a sealed, durable plastic bag or a designated solid waste container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and list the contents: "2-deoxy-D-[2-¹³C]ribose."

  • Disposal: Following institutional guidelines, this waste can typically be placed directly into the building's main dumpster.[11] Important: Do not place chemical containers in internal laboratory trash cans that are handled by custodial staff.[11]

Protocol 3.2: Disposal of Aqueous Solutions

This protocol applies to solutions where 2-deoxy-D-[2-¹³C]ribose is the only chemical component dissolved in water or a non-hazardous buffer.

  • EHS Approval: Obtain explicit permission from your EHS office for drain disposal of this specific solution.[11]

  • Neutralization (if applicable): Ensure the pH of the solution is between 6.5 and 7.5 before disposal.[9]

  • Dilution: Turn on the cold water tap to create a steady flow.

  • Disposal: Pour the solution slowly down the drain, followed by a copious amount of water (at least a 20-fold volume excess) to ensure it is thoroughly flushed from the laboratory plumbing system.

Protocol 3.3: Disposal of Empty Containers

This protocol applies to the original product container once it is empty.

  • Verify Emptiness: Ensure the container is "RCRA empty," meaning no freestanding solid or liquid remains.[11] You should not be able to pour or scrape out any more material.

  • Deface Label: Completely obliterate, remove, or mark through the chemical label with a permanent marker.[11] This is a critical step to prevent the container from being mistaken for one containing hazardous material.

  • Disposal: The defaced, empty container can be disposed of in the regular trash or designated laboratory glass waste receptacle.[11]

Spill and Decontamination Procedures

In the event of a small spill of solid 2-deoxy-D-[2-¹³C]ribose:

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Containment: Avoid generating dust.[7][9]

  • Clean-up: Gently sweep up the material and place it into a sealed container for disposal as non-hazardous solid waste (Protocol 3.1).[6][7]

  • Decontamination: Clean the spill area with soap and water.

Conclusion

The proper disposal of 2-deoxy-D-[2-¹³C]ribose is straightforward due to its classification as a non-hazardous chemical and the stable, non-radioactive nature of the ¹³C isotope. The procedural foundation rests on a simple hierarchy of verification: always consult the manufacturer's SDS first, and always secure final approval from your institutional EHS department . By following this guide, you ensure that your disposal practices are safe, compliant, and environmentally responsible, reinforcing the trust placed in us as scientific professionals.

References

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University, Environmental Health, Safety, and Risk Management. [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose . (2024). Carl ROTH. [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose . (2024). Carl ROTH. [Link]

  • SAFETY DATA SHEET: 2-Deoxy-D-ribose . (2025). Thermo Fisher Scientific. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . (2022). UNSW Sydney. [Link]

  • Best Practices for Managing Laboratory Waste . (2025). Republic Services. [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose . (2024). Astech Ireland. [Link]

  • 2-deoxy-D-Ribose SAFETY DATA SHEET . (2020). Szabo-Scandic. [Link]

  • High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology . (2025). Medium. [Link]

  • Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS) . Nakima Ltd. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds . (2019). Moravek, Inc. [Link]

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Personal protective equipment for handling 2-deoxy-D-[2-13C]ribose

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, stable isotope-labeled compounds like 2-deoxy-D-[2-¹³C]ribose are indispensable tools for tracing metabolic pathways and elucidating complex biological mechanisms. While the ¹³C isotope is non-radioactive and poses no radiological threat, the inherent chemical properties of the parent molecule, 2-deoxy-D-ribose, coupled with the need to maintain sample integrity, demand a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 2-deoxy-D-[2-¹³C]ribose, ensuring both personnel safety and the validity of your experimental outcomes.

Understanding the Hazard Profile: More Than Just an Isotope

The first principle of laboratory safety is to understand the materials you are working with. 2-deoxy-D-[2-¹³C]ribose is chemically identical to its unlabeled counterpart in terms of reactivity. The presence of the stable isotope ¹³C does not alter its chemical hazards.[1][2]

Key Hazard Considerations:

  • Physical Form: It is typically supplied as a white crystalline powder.[3] The primary risk associated with this form is the generation of airborne dust, which can be inhaled or come into contact with eyes and skin.

  • Irritant Potential: While not classified as a hazardous substance under GHS, 2-deoxy-D-ribose may cause eye, skin, and respiratory tract irritation.[3][4]

  • Incomplete Toxicological Data: It is crucial to note that the toxicological properties of this compound have not been fully investigated.[3][4] This lack of comprehensive data necessitates a conservative approach to handling, treating it as a potentially hazardous substance.

The stable ¹³C label itself is non-radioactive and does not require specialized radiological handling or disposal procedures.[5] The waste can be managed as standard chemical waste, in accordance with local regulations.[5][]

The Core of Protection: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on a risk assessment of the procedures typically involved in working with 2-deoxy-D-[2-¹³C]ribose, from weighing and dissolution to its use in experimental systems.

Eye and Face Protection

Recommendation: Chemical safety goggles are mandatory. In situations with a higher risk of splashes, such as when working with larger volumes of solutions, a face shield worn over safety goggles provides an additional layer of protection.

The "Why": The powder form of 2-deoxy-D-[2-¹³C]ribose can easily become airborne and cause mechanical irritation to the eyes. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust particles. Chemical safety goggles, conforming to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166, are essential.[3]

Skin Protection

Recommendation: Nitrile gloves are the standard for handling this compound. A standard laboratory coat should be worn at all times and should be fully buttoned.

The "Why":

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and provide an effective barrier against fine powders. It is critical to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination. For researchers working with RNA, wearing gloves is paramount to prevent RNase contamination from the skin.[7][8]

  • Lab Coat: A lab coat protects your personal clothing and skin from accidental spills and contamination.

Respiratory Protection

Recommendation: Respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, if there is a potential for significant dust generation, such as when weighing out large quantities or if working in an area with poor ventilation, a NIOSH-approved N95 respirator or equivalent is recommended.

The "Why": The primary route of exposure to the powdered form is inhalation.[4] Minimizing dust generation through careful handling is the first line of defense.[3] If this cannot be guaranteed, a respirator will prevent the inhalation of airborne particles.

Operational and Disposal Plans: A Step-by-Step Guide

Weighing and Handling the Solid Compound
  • Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Put on all required PPE: a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Whenever possible, handle the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize the potential for dust inhalation.

  • Weighing: Use a micro-spatula to carefully transfer the powder. Avoid any scooping motions that could generate dust.

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp paper towel to collect any residual powder. Dispose of the paper towel in the appropriate chemical waste container.

Solution Preparation
  • PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Procedure: Slowly add the weighed 2-deoxy-D-[2-¹³C]ribose to the solvent. Do not add the solvent to the powder, as this can increase the risk of splashing.

  • Mixing: Cap the container securely before mixing or vortexing.

Disposal

Solid Waste:

  • Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed chemical waste container.

Liquid Waste:

  • Aqueous solutions of 2-deoxy-D-[2-¹³C]ribose can typically be disposed of down the drain with copious amounts of water, depending on local regulations. Always consult and follow your institution's specific guidelines for chemical waste disposal.

Since 2-deoxy-D-[2-¹³C]ribose is a stable isotope-labeled compound, no special precautions for radioactivity are needed.[5] The waste can be handled according to the procedures for the unlabeled chemical.[]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities Chemical Safety GogglesNitrile GlovesLab CoatNot generally required
Weighing Large Quantities Chemical Safety GogglesNitrile GlovesLab CoatN95 Respirator
Preparing Solutions Chemical Safety GogglesNitrile GlovesLab CoatNot generally required
Use in Cell Culture (in a biosafety cabinet) Safety GlassesNitrile GlovesLab CoatNot required

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 2-deoxy-D-[2-¹³C]ribose.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_risk Risk Assessment cluster_advanced_ppe Enhanced PPE Start Identify Task: Handling 2-deoxy-D-[2-13C]ribose EyeProtection Eye Protection: Chemical Safety Goggles Start->EyeProtection HandProtection Hand Protection: Nitrile Gloves Start->HandProtection BodyProtection Body Protection: Lab Coat Start->BodyProtection DustRisk Potential for Dust Generation? Start->DustRisk SplashRisk Potential for Splashes? Start->SplashRisk DustRisk->EyeProtection  No Respirator Add N95 Respirator DustRisk->Respirator  Yes SplashRisk->EyeProtection  No FaceShield Add Face Shield SplashRisk->FaceShield  Yes

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.